N6-Carboxymethyl-ATP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H18N5O15P3 |
|---|---|
Molecular Weight |
565.22 g/mol |
IUPAC Name |
2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid |
InChI |
InChI=1S/C12H18N5O15P3/c18-6(19)1-13-10-7-11(15-3-14-10)17(4-16-7)12-9(21)8(20)5(30-12)2-29-34(25,26)32-35(27,28)31-33(22,23)24/h3-5,8-9,12,20-21H,1-2H2,(H,18,19)(H,25,26)(H,27,28)(H,13,14,15)(H2,22,23,24)/t5-,8?,9+,12-/m1/s1 |
InChI Key |
SSNQOIABZCHDGN-SYZZGYRHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N6-Carboxymethyl-ATP
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of a proposed methodology for the chemical synthesis of N6-Carboxymethyl-Adenosine-5'-Triphosphate (N6-Carboxymethyl-ATP), a modified nucleotide with potential applications in biochemical and pharmacological research. Due to the absence of a standardized, published protocol for this specific analog, this document outlines a scientifically plausible synthetic route based on established principles of N6-alkylation of purine (B94841) nucleosides and nucleotides. This guide includes a detailed, albeit hypothetical, experimental protocol, a summary of quantitative data from syntheses of structurally related N6-substituted ATP analogs, and a visual representation of the proposed synthetic workflow. The information presented herein is intended to serve as a foundational resource for researchers aiming to synthesize and utilize this compound in their studies.
Introduction
Adenosine-5'-triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism, signal transduction, and nucleic acid synthesis. Chemical modification of the ATP molecule offers a powerful tool for probing enzymatic mechanisms, developing therapeutic agents, and creating novel biochemical assays. Modification at the N6 position of the adenine (B156593) ring is a common strategy for generating ATP analogs with altered binding affinities for ATP-utilizing enzymes.
This compound, featuring a carboxymethyl group (-CH₂COOH) attached to the exocyclic amino group of adenine, is a potentially valuable tool for researchers. The introduction of a negatively charged carboxyl group can modulate interactions with enzyme active sites and can also serve as a handle for further chemical conjugation. This guide details a proposed chemical synthesis for this compound.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves the direct alkylation of the N6-amino group of ATP using a haloacetic acid, such as iodoacetic acid or bromoacetic acid. Iodoacetic acid is often preferred due to the higher reactivity of iodine as a leaving group. The reaction is typically performed in an aqueous or polar aprotic solvent at a controlled pH to favor alkylation at the N6 position over other potential sites.
Experimental Protocol (Hypothetical)
This protocol is a scientifically informed, hypothetical procedure based on related syntheses and has not been experimentally validated.
Materials:
-
Adenosine-5'-triphosphate, disodium (B8443419) salt (ATP-Na₂)
-
Iodoacetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Dowex 1x8 resin (chloride form)
-
Sephadex G-10 resin
Procedure:
-
Preparation of Reactants:
-
Dissolve 1.0 g of ATP-Na₂ in 20 mL of deionized water. Adjust the pH of the solution to 8.5-9.0 with 1 M NaOH.
-
In a separate flask, dissolve a 5-fold molar excess of iodoacetic acid in 10 mL of anhydrous DMF.
-
-
Alkylation Reaction:
-
Slowly add the iodoacetic acid solution to the ATP solution with constant stirring.
-
Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of 1 M NaOH.
-
Protect the reaction mixture from light and stir at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quenching and Precipitation:
-
Once the reaction is deemed complete, quench any unreacted iodoacetic acid by adding a small amount of a suitable quenching agent, such as 2-mercaptoethanol.
-
Acidify the solution to pH 3.0 with 1 M HCl to protonate the carboxyl group.
-
Precipitate the crude product by adding 10 volumes of cold acetone.
-
Centrifuge the mixture to collect the precipitate and wash it with cold acetone and then diethyl ether.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of deionized water.
-
Apply the solution to a Dowex 1x8 (Cl⁻ form) column.
-
Wash the column with deionized water to remove unreacted starting materials and salts.
-
Elute the product using a linear gradient of 0 to 1 M triethylammonium (B8662869) bicarbonate (TEAB) buffer (pH 7.5).
-
Collect fractions and monitor for the presence of the product using UV-Vis spectrophotometry at 260 nm.
-
Pool the fractions containing the purified product and lyophilize to remove the TEAB buffer.
-
For further desalting, dissolve the lyophilized product in deionized water and apply it to a Sephadex G-10 column, eluting with deionized water.
-
Lyophilize the final product to obtain this compound as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ³¹P NMR, mass spectrometry, and HPLC.
-
Quantitative Data from Related Syntheses
| N6-Substituted ATP Analog | Starting Material | Reaction Type | Reported Yield | Reference |
| N6-[N-(6-aminohexyl)carbamoyl]-ATP | ADP | Acylation | 12% | [1] |
| N6-(Benzyl)-ATP | ATP | N/A (used in kinase assays) | N/A | [2] |
Table 1: Reported yields for the synthesis of N6-substituted ATP analogs.
The relatively low yield for N6-[N-(6-aminohexyl)carbamoyl]-ATP suggests that the synthesis of N6-substituted ATPs can be challenging, and optimization of reaction conditions would be crucial for obtaining this compound in high yield.
Kinetic Data of a Related N6-Substituted ATP Analog
The kinetic parameters of N6-substituted ATP analogs with ATP-utilizing enzymes are critical for their application in biological research. The following table presents kinetic data for N6-(benzyl)-ATP with a specific protein kinase C isoform.
| Enzyme | ATP Analog | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Protein Kinase Cδ (AS) | N6-(Benzyl)-ATP | 1.1 ± 0.2 | 0.29 ± 0.02 | 2.6 x 10⁵ | [2] |
| Protein Kinase Cδ (WT) | N6-(Benzyl)-ATP | 220 ± 40 | 0.24 ± 0.02 | 1.1 x 10³ | [2] |
Table 2: Kinetic parameters of N6-(Benzyl)-ATP with wild-type (WT) and analog-sensitive (AS) Protein Kinase Cδ.
This data illustrates how N6-substitutions can significantly impact the interaction of ATP analogs with their target enzymes.
Visualized Workflow and Pathways
Proposed Synthesis Workflow for this compound
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This technical guide provides a foundational, though hypothetical, framework for the synthesis of this compound. The proposed direct alkylation method is based on established chemical principles for the modification of adenine nucleotides. The provided experimental protocol, while requiring empirical optimization, offers a starting point for researchers. The included quantitative and kinetic data from related N6-substituted ATP analogs serve as a valuable reference for expected outcomes and potential biological activity. The successful synthesis and characterization of this compound would provide a valuable new tool for the study of ATP-dependent biological systems. Researchers undertaking this synthesis should perform thorough characterization of the final product to confirm its identity and purity.
References
- 1. Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of N6-Carboxymethyl-ATP: A Technical Guide
Disclaimer: Publicly available scientific literature and chemical databases lack specific information on the chemical properties and biological applications of N6-Carboxymethyl-ATP. This guide is therefore based on the detailed characterization of a closely related and structurally similar analog, N6-[(2-carboxyethyl)thiomethyl]-ATP , as described in the available scientific literature. The information presented herein, including synthesis, properties, and experimental protocols, is derived from studies on this analog and serves as a comprehensive reference for researchers interested in the potential characteristics and applications of N6-carboxyalkyl-ATP derivatives.
Core Chemical Properties
N6-[(2-carboxyethyl)thiomethyl]-ATP is a derivative of Adenosine Triphosphate (ATP) where the N6 amino group of the adenine (B156593) base is modified. This modification introduces a carboxyl group, which can be utilized for further chemical conjugations, for instance, to immobilize ATP on a solid support for affinity chromatography.
Structural Information:
| Property | Value |
| IUPAC Name | Adenosine 5'-(tetrahydrogen triphosphate), N6-[(2-carboxyethyl)thiomethyl]- |
| Molecular Formula | C14H22N5O14P3S |
| Modification | A (2-carboxyethyl)thiomethyl group attached to the N6 position of the adenine ring. |
Synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP
The synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP is achieved through a chemical modification of ATP. The following protocol is based on the methodology described by Yamazaki et al. (1978).[1]
Experimental Protocol: Synthesis
Materials:
-
Adenosine Triphosphate (ATP)
-
3-Mercaptopropionic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dowex 1X2 resin (formate form)
-
Formic acid
-
Ammonium (B1175870) formate
-
Ethanol
Procedure:
-
Reaction Mixture Preparation: Dissolve ATP in water and adjust the pH to 11.7 with NaOH.
-
Addition of Reagents: To the ATP solution, add formaldehyde and 3-mercaptopropionic acid.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification:
-
Apply the reaction mixture to a Dowex 1X2 (formate form) column.
-
Wash the column with water to remove unreacted starting materials.
-
Elute the product using a linear gradient of formic acid or a stepwise gradient of ammonium formate.
-
-
Isolation:
-
Lyophilize the fractions containing the purified product.
-
The resulting N6-[(2-carboxyethyl)thiomethyl]-ATP can be obtained as a white powder. The reported yield for this synthesis is approximately 75%.[1]
-
Synthesis Workflow
Caption: Workflow for the synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP.
Reactivity and Stability
The presence of the carboxymethyl group on the N6 position allows for further chemical modifications, particularly through carbodiimide-mediated coupling reactions. For instance, the carboxyl group can be coupled to primary amines to form amide bonds.[1] This is a common strategy for immobilizing nucleotides onto solid supports for affinity chromatography.
Information on the specific stability of N6-[(2-carboxyethyl)thiomethyl]-ATP in terms of temperature and pH is not extensively detailed in the available literature. However, like ATP, it is expected to be susceptible to hydrolysis of the phosphoanhydride bonds, particularly under acidic conditions.
Coenzymatic Activity
The biological activity of N6-substituted ATP analogs is a critical aspect for their application in research. The coenzymatic activity of N6-[(2-carboxyethyl)thiomethyl]-ATP has been evaluated with kinases, which are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate.
Quantitative Data: Coenzymatic Activity with Hexokinase
The following table summarizes the relative coenzymatic activity of N6-[(2-carboxyethyl)thiomethyl]-ATP and its derivatives compared to ATP with the enzyme hexokinase.[1]
| Compound | Relative Activity (%) |
| ATP | 100 |
| N6-[(2-carboxyethyl)thiomethyl]-ATP | 88 |
| N6-(N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 94 |
| N6,N6-bis([N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 81 |
| Dextran-bound N6-(N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 58 |
These results indicate that the modification at the N6 position is well-tolerated by hexokinase, with the N6-[(2-carboxyethyl)thiomethyl]-ATP derivative retaining a high level of coenzymatic activity.
Experimental Protocol: Kinase Activity Assay
The following is a generalized protocol for assessing the coenzymatic activity of an ATP analog with a kinase, based on common methodologies.
Materials:
-
Kinase (e.g., Hexokinase)
-
Substrate for the kinase (e.g., Glucose for Hexokinase)
-
ATP and ATP analog (N6-[(2-carboxyethyl)thiomethyl]-ATP)
-
Coupling enzymes (e.g., Glucose-6-phosphate dehydrogenase)
-
NADP+
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer, kinase substrate, coupling enzymes, and NADP+.
-
Initiate Reaction: Add a defined concentration of either ATP or the ATP analog to initiate the reaction.
-
Monitor Reaction: Measure the rate of NADP+ reduction to NADPH by monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH formation is proportional to the kinase activity.
-
Calculate Relative Activity: Compare the initial reaction rate obtained with the ATP analog to the rate obtained with ATP to determine the relative coenzymatic activity.
Potential Role in Signaling Pathways
While specific signaling pathways involving this compound or its close analogs are not documented, ATP and its derivatives are central to a vast number of cellular signaling processes. Extracellular ATP, for instance, acts as a signaling molecule by activating purinergic receptors. ATP analogs are invaluable tools for studying these pathways. The carboxyl group on this compound could potentially be used to attach fluorescent probes or other reporter molecules to visualize and study ATP-dependent signaling events.
Generalized Kinase-Mediated Signaling Pathway
The following diagram illustrates a generic kinase signaling cascade where an ATP analog could be utilized as a tool.
Caption: A generalized kinase signaling cascade initiated by an external signal.
Conclusion
N6-[(2-carboxyethyl)thiomethyl]-ATP serves as a valuable, albeit structurally distinct, proxy for the requested this compound. Its synthesis is well-documented, and it exhibits significant coenzymatic activity with kinases. The presence of a carboxyl group provides a versatile handle for chemical modifications, making it and similar N6-carboxyalkyl-ATP analogs useful tools for a variety of biochemical and cell biology applications, including affinity chromatography, enzyme kinetics, and the study of ATP-dependent signaling pathways. Further research into the direct synthesis and characterization of this compound is warranted to fully elucidate its specific properties and potential applications.
References
N6-Carboxymethyl-ATP: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Carboxymethyl-ATP is a synthetic analog of adenosine (B11128) triphosphate (ATP) characterized by the substitution of a carboxymethyl group at the N6 position of the adenine (B156593) base. This modification positions it within the broad class of N6-substituted purine (B94841) nucleotides, which are invaluable tools in biochemical and pharmacological research. These analogs have been instrumental in elucidating the function of ATP-dependent enzymes, developing selective inhibitors, and probing the structural requirements of nucleotide-binding sites. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, drawing upon data from closely related N6-modified ATP analogs. The information presented herein is intended to serve as a foundational resource for researchers designing experiments and for professionals in drug development exploring novel therapeutic strategies.
Core Mechanism of Action: Interaction with ATP-Binding Proteins
The primary mechanism of action of this compound, like other ATP analogs, is its interaction with proteins that bind ATP. These proteins primarily include kinases and ATPases. The introduction of the carboxymethyl group at the N6 position can modulate the binding affinity and the subsequent catalytic activity of these enzymes.
Interaction with Kinases
Kinases are a major class of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate. The N6 position of the adenine ring is located within the ATP-binding pocket of most kinases and modifications at this site can have significant effects on binding and catalysis.
Studies on closely related N6-substituted ATP analogs, such as N6-methyl-ATP and N6-benzyl-ATP, have revealed several key aspects of their interaction with kinases:
-
Substrate Activity: Some N6-modified ATP analogs can act as phosphate donors for certain kinases. For instance, N6-methyl-ATP has been shown to support the phosphorylation reaction mediated by GSK3β[1]. This suggests that this compound may also serve as a substrate for a subset of kinases, enabling the transfer of its gamma-phosphate to their respective substrates.
-
Altered Binding Affinity: The bulky and charged nature of the carboxymethyl group is expected to alter the binding affinity of this compound for the ATP-binding pocket of kinases compared to native ATP. The specific effect, whether an increase or decrease in affinity, will depend on the topology and amino acid composition of the individual kinase's active site.
-
Selective Inhibition: Modifications at the N6 position have been exploited to create selective inhibitors for specific kinases. Often, wild-type kinases show reduced affinity for bulky N6-substituted ATP analogs, a property that has been leveraged in chemical genetics to study the function of engineered kinases with modified ATP-binding pockets that readily accept these analogs[2]. It is plausible that this compound could exhibit selective inhibitory activity against certain kinases.
-
Coenzymic Activity: A structurally similar analog, N6-[(2-carboxyethyl)thiomethyl]-ATP, has been shown to retain significant coenzymic activity with hexokinase, with an activity of 88% relative to ATP. This provides strong evidence that this compound is likely to be an active ATP analog for at least some kinases.
Interaction with ATPases
ATPases are enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, a reaction that releases energy to drive various cellular processes. The interaction of N6-modified ATP analogs with ATPases has also been investigated.
-
Inhibition of ATPase Activity: N6-substituted ATP analogs have been shown to inhibit the ATPase activity of certain enzymes. For example, various N6-alkyl and N6-aryl ATP analogs can inhibit the hydrolysis of ATP by myosin-I. This suggests that this compound could function as an inhibitor of specific ATPases. The negatively charged carboxymethyl group may influence interactions within the nucleotide-binding site, preventing the proper conformational changes required for hydrolysis.
Signaling Pathways
Based on the interactions of related N6-substituted adenosine analogs with various protein targets, this compound could potentially modulate several signaling pathways. For example, N6-substituted adenosine analogues have been identified as inhibitors of the JAK2/STAT3 signaling pathway, which is crucial in cancer cell signaling[3]. While these were not ATP analogs, it highlights that the N6-modified adenine scaffold can be a pharmacophore for targeting key signaling molecules.
If this compound is found to selectively inhibit a particular kinase, it would consequently modulate the downstream signaling cascade regulated by that kinase. A hypothetical signaling pathway diagram illustrating the potential inhibitory effect of this compound on a generic kinase pathway is presented below.
Caption: Hypothetical inhibition of a kinase-mediated signaling pathway by this compound.
Data Presentation: Quantitative Analysis of N6-Substituted ATP Analogs
Due to the lack of specific quantitative data for this compound in the current literature, the following tables summarize data for closely related N6-modified ATP analogs to provide a comparative context for its potential activity.
Table 1: Coenzymic Activity of N6-Substituted ATP Analogs with Kinases
| ATP Analog | Kinase | Relative Activity (% of ATP) | Reference |
| N6-Methyl-ATP | GSK3β | Supported Phosphorylation | [1] |
| N6-[(2-carboxyethyl)thiomethyl]-ATP | Hexokinase | 88 | |
| N6,N6-bis[(2-carboxyethyl)thiomethyl]-ATP | Hexokinase | 60 |
Table 2: Kinetic Data for N6-Substituted ATP Analogs with Kinases
| ATP Analog | Kinase | KM (µM) | kcat/KM (min-1M-1) | Reference |
| N6-(benzyl)-ATP | v-Src (T338G) | - | - | [4] |
| ATP | CDK2 (F80G)/E | 530 | 5.0 x 104 | [4] |
Note: A comprehensive understanding of enzyme kinetics involves differentiating between several key parameters:
-
Kd (Dissociation Constant): A measure of the affinity of a ligand for a protein. A lower Kd indicates a higher binding affinity.
-
Ki (Inhibition Constant): The dissociation constant for the binding of an inhibitor to an enzyme. It is a measure of the inhibitor's potency.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under a specific set of experimental conditions. The IC50 value is dependent on the substrate concentration.
-
Cheng-Prusoff Equation: This equation is often used to convert an experimentally determined IC50 value to a Ki value, which is a more fundamental measure of inhibitor potency. The equation for a competitive inhibitor is: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant of the substrate.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the mechanism of action of this compound. The following are representative protocols for key experiments, adapted from studies on related ATP analogs.
In Vitro Kinase Assay
This assay determines if this compound can act as a phosphate donor for a specific kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
Enzyme and Substrate: Add the purified kinase of interest and its specific substrate (peptide or protein) to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding a defined concentration of this compound. A parallel reaction with ATP should be run as a positive control.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 3% phosphoric acid or by heating).
-
Detection of Phosphorylation: Quantify the phosphorylation of the substrate. This can be done using various methods:
-
Radiolabeling: Use [γ-32P]-N6-Carboxymethyl-ATP (if available) and detect the incorporation of 32P into the substrate by autoradiography or scintillation counting.
-
Antibody-based detection: Use a phospho-specific antibody that recognizes the phosphorylated substrate and detect it via Western blotting or ELISA.
-
Mass Spectrometry: Analyze the reaction mixture by mass spectrometry to identify and quantify the phosphorylated substrate.
-
ATPase Activity Assay
This assay measures the ability of this compound to be hydrolyzed by an ATPase or its potential to inhibit the hydrolysis of ATP.
Protocol:
-
Reaction Buffer: Prepare a suitable reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 5 mM MgCl2, 1 mM DTT).
-
Enzyme: Add the purified ATPase to the reaction buffer.
-
Substrate/Inhibitor Addition:
-
To test for hydrolysis: Add this compound as the substrate.
-
To test for inhibition: Add a fixed concentration of ATP as the substrate, along with varying concentrations of this compound.
-
-
Incubation: Incubate at the enzyme's optimal temperature for a set time.
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released. A common method is the Malachite Green assay, which forms a colored complex with Pi that can be measured spectrophotometrically.
Competitive Binding Assay
This assay can be used to determine the binding affinity of this compound to an ATP-binding protein.
Protocol:
-
Labeled Ligand: Use a labeled (e.g., fluorescent or radioactive) ATP analog with known binding characteristics for the protein of interest.
-
Incubation: Incubate the protein with a fixed concentration of the labeled ligand and varying concentrations of unlabeled this compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the protein-ligand complexes from the unbound labeled ligand (e.g., using filter binding assays or size-exclusion chromatography).
-
Quantification: Quantify the amount of bound labeled ligand.
-
Data Analysis: Plot the amount of bound labeled ligand as a function of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the labeled ligand) can be determined and used to calculate the Ki.
Experimental Workflows
Visualizing experimental workflows can aid in the design and execution of studies.
Caption: A generalized workflow for an in vitro kinase assay.
Conclusion
This compound is a promising tool for the study of ATP-dependent enzymes. Based on the behavior of structurally related N6-substituted ATP analogs, it is likely to exhibit a range of activities, including serving as a substrate for some kinases, inhibiting others, and potentially modulating the activity of ATPases. Its unique carboxymethyl group offers possibilities for altered binding affinities and selectivities compared to other N6-modifications. The experimental protocols and workflows provided in this guide offer a starting point for the detailed characterization of the mechanism of action of this compound. Further empirical studies are essential to fully elucidate its specific molecular targets and its effects on cellular signaling pathways, which will ultimately determine its utility as a research tool and its potential for therapeutic development.
References
- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of N6-Modified ATP Analogs
Introduction
Adenosine (B11128) triphosphate (ATP) is a ubiquitous molecule central to cellular energy transfer, signal transduction, and nucleic acid synthesis. The purine (B94841) ring of adenosine offers a versatile scaffold for chemical modification, enabling the development of ATP analogs with tailored biological activities. Modifications at the N6 position of the adenine (B156593) base have proven particularly fruitful, yielding a diverse class of molecules that can act as specific inhibitors, activators, or substrates for a range of protein targets. These N6-modified ATP analogs are invaluable tools for dissecting complex signaling pathways and represent promising leads for therapeutic development. This guide provides a comprehensive overview of the biological activities of key N6-modified ATP analogs, focusing on their molecular interactions, impact on cellular pathways, and the experimental methodologies used to characterize them.
Key N6-Modified ATP Analogs and Their Protein Targets
The biological effect of an N6-modified ATP analog is dictated by the nature of the substituent at the N6 position and the topology of the ATP-binding pocket of its protein target. These analogs primarily interact with ATP-utilizing enzymes, such as protein kinases and ATPases, as well as purinergic receptors.
N6-Methyl-ATP
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, and its triphosphate form, N6-Methyl-ATP (N6-Me-ATP), is a crucial tool for studying epigenetics and cellular signaling.[1][2][3] It plays a role in DNA methylation processes and can be used as a substrate in various enzymatic assays.[1] A chemoproteomic study identified 18 potential kinase targets for N6-Me-ATP, including the key signaling kinases GSK3α and GSK3β.[4] Interestingly, while both GSK3α and GSK3β bind N6-Me-ATP with an affinity similar to that of natural ATP, the analog can effectively serve as a phosphate (B84403) donor for GSK3β-mediated phosphorylation.[4] The enzyme MutT homologue 1 (MTH1), a phosphohydrolase that sanitizes the nucleotide pool, can hydrolyze N6-methyl-dATP, preventing its incorporation into DNA.[5]
N6-Furfuryl-ATP (Kinetin Triphosphate, KTP)
N6-furfuryladenosine (kinetin riboside), a cytokinin found in plants, can be phosphorylated in cells to form Kinetin (B1673648) Triphosphate (KTP).[6][7] This analog has garnered significant interest for its unique ability to act as a "neosubstrate" to amplify the activity of PTEN-induced putative kinase 1 (PINK1), a key regulator of mitochondrial quality control.[7] A broad screening effort identified 27 putative kinase targets for KTP.[4] While KTP binds to GSK3α and GSK3β, it does so with a weaker affinity than ATP and, unlike N6-Me-ATP, cannot support the GSK3β-mediated phosphorylation reaction.[4] The precursor, kinetin riboside, displays potent anti-proliferative activity in cancer cell lines, with an IC50 of 2.5 μM in HCT-15 cells, and induces apoptosis.[8][9]
N6-Benzyl-ATP and the Analog-Sensitive Kinase (AS-Kinase) System
The bulky benzyl (B1604629) group at the N6 position prevents N6-benzyl-ATP from binding to the ATP pocket of most wild-type (WT) kinases.[10] This property is exploited in a powerful chemical-genetic technique known as the analog-sensitive kinase (AS-kinase) approach.[10][11] By mutating a large "gatekeeper" residue in the kinase's ATP-binding site to a smaller one (e.g., alanine (B10760859) or glycine), a complementary cavity is created.[12] This engineered AS-kinase can uniquely accommodate and utilize bulky N6-substituted analogs like N6-benzyl-ATP as a phosphate donor, while the WT kinase cannot.[10] This strategy allows for the specific identification of substrates for a single kinase within the complex cellular environment. For example, an analog-specific PKCδ mutant showed a 200-fold higher affinity (lower Km) and 150-fold greater efficiency (kcat/Km) for N6-benzyl-ATP compared to the wild-type enzyme.[10]
Other N6-Substituted Analogs
A variety of other N6-substitutions have been explored, often in the context of purinergic receptor modulation and kinase inhibition.
-
N6-Cyclohexyladenosine (CHA) and N6-l-phenylisopropyl adenosine (L-PIA) : These adenosine analogs (not triphosphates) are potent agonists for P1 (A1) purinergic receptors, modulating cholinergic neurotransmission with IC50 values in the nanomolar range.[13]
-
JAK2/STAT3 Pathway Inhibitors : Several N6-substituted adenosine analogs have been identified as potent inhibitors of the JAK2/STAT3 signaling pathway, which is hyper-activated in many cancers.[14] These compounds selectively induce apoptosis in cancer cells with constitutively active STAT3.[14]
Quantitative Data on N6-Modified ATP Analog Interactions
Summarizing the available quantitative data allows for a direct comparison of the potency and selectivity of these analogs.
Table 1: Kinase Binding and Competition Data for N6-Me-ATP and KTP
| Kinase | Analog | Concentration (µM) | ATP Probe Labeling Efficiency (% Decrease) | Reference |
| GSK3α | N6-Me-ATP | 10 | 15% | [4] |
| 100 | 44% | [4] | ||
| 200 | 64% | [4] | ||
| KTP | 10 | 14% | [4] | |
| 100 | 35% | [4] | ||
| 200 | 41% | [4] |
Data derived from a chemoproteomic competition assay where cell lysate was preincubated with the analog prior to labeling with an ATP-affinity probe. A larger decrease indicates stronger competition and higher binding affinity.[4]
Table 2: Enzyme Inhibition and Kinetic Parameters
| Analog/Compound | Target/System | Parameter | Value | Reference |
| Kinetin Riboside | HCT-15 Cell Proliferation | IC50 | 2.5 µM | [9] |
| N6-l-phenylisopropyl adenosine (L-PIA) | Guinea-pig Ileum Twitch Contraction (P1 Receptor Agonist) | IC50 | 2.6 x 10⁻⁸ M (26 nM) | [13] |
| N6-cyclohexyl adenosine (CHA) | Guinea-pig Ileum Twitch Contraction (P1 Receptor Agonist) | IC50 | 2.7 x 10⁻⁸ M (27 nM) | [13] |
| Adenosine | Guinea-pig Ileum Twitch Contraction (P1 Receptor Agonist) | IC50 | 1.1 x 10⁻⁵ M (11 µM) | [13] |
| ATP | Guinea-pig Ileum Twitch Contraction (P1 Receptor Agonist) | IC50 | 1.2 x 10⁻⁵ M (12 µM) | [13] |
| N6-benzyl-ATP | Wild-Type PKCδ | Km | 190 ± 51 µM | [10] |
| Analog-Sensitive (AS) PKCδ | Km | 0.94 ± 0.17 µM | [10] | |
| Wild-Type PKCδ | kcat/Km | 0.000086 µM⁻¹min⁻¹ | [10] | |
| Analog-Sensitive (AS) PKCδ | kcat/Km | 0.013 µM⁻¹min⁻¹ | [10] |
Impact on Cellular Signaling Pathways
N6-modified ATP analogs can specifically perturb cellular signaling networks, providing insight into their function and offering points for therapeutic intervention.
Inhibition of the JAK2/STAT3 Pathway
The JAK2/STAT3 pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[14] Certain N6-substituted adenosine analogs have been shown to potently inhibit this pathway by targeting the JAK2 kinase, preventing the phosphorylation and activation of the STAT3 transcription factor.[14] This leads to the downregulation of STAT3 target genes and induces apoptosis in cancer cells.
Caption: Inhibition of the JAK2/STAT3 pathway by N6-substituted adenosine analogs.
Activation of PINK1-Mediated Mitophagy
Mitochondrial dysfunction is implicated in neurodegenerative diseases. Mitophagy, the selective removal of damaged mitochondria, is a key quality control process regulated by the kinase PINK1. N6-furfuryladenosine (kinetin riboside) is metabolized to KTP, which acts as an ATP neosubstrate to enhance PINK1 kinase activity.[7] This amplification of PINK1 signaling promotes the clearance of damaged mitochondria, offering a potential neuroprotective strategy.[7]
References
- 1. N6-Methyl-ATP - XL BIOTEC [xlbiotec.com]
- 2. N6-Methyl-ATP, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]
- 3. N6-Methyl-ATP, Nucleotides & Nucleosides for RNA (De)Methylation - Jena Bioscience [jenabioscience.com]
- 4. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Biological activity of N6-furfuryladenosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relaxation of mitochondrial hyperfusion in the diabetic retina via N6-furfuryladenosine confers neuroprotection regardless of glycaemic status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 13. Cholinergic neuromodulation by ATP, adenosine and its N6-substituted analogues in guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N6-substituted adenosine analogues, a novel class of JAK2 inhibitors, potently block STAT3 signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N6-Carboxymethyl-ATP as a P2Y Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, the scientific literature contains no specific data on the activity of N6-Carboxymethyl-ATP as a P2Y receptor agonist. This guide provides a comprehensive overview of the evaluation of P2Y receptor agonists, using established compounds as examples to illustrate methodologies and data presentation. The information on the synthesis and structure of this compound is based on established chemical principles for analogous compounds.
Introduction to P2Y Receptors
P2Y receptors are a family of G protein-coupled receptors (GPCRs) that are activated by extracellular nucleotides such as ATP, ADP, UTP, and UDP.[1][2] These receptors are ubiquitously expressed and play crucial roles in a multitude of physiological processes, including neurotransmission, inflammation, platelet aggregation, and vasodilation, making them attractive targets for drug discovery. There are eight known mammalian P2Y receptor subtypes: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14.[2] These subtypes exhibit distinct ligand specificities and couple to different G proteins, leading to the activation of diverse intracellular signaling cascades.[2]
This compound: Structure and Synthesis
While the biological activity of this compound at P2Y receptors is not documented, its chemical structure can be readily conceptualized. It is an ATP analog characterized by the substitution of a hydrogen atom on the N6-amino group of the adenine (B156593) nucleobase with a carboxymethyl group (-CH2COOH).
2.1 Chemical Structure
Caption: Chemical structure of this compound.
2.2 Proposed Synthesis
A plausible synthetic route for this compound involves the alkylation of the N6-amino group of ATP. One potential method is the reaction of ATP with a haloacetic acid, such as bromoacetic acid, under basic conditions. The reaction would proceed via nucleophilic substitution, where the N6-amino group of adenosine (B11128) triphosphate attacks the electrophilic carbon of the bromoacetic acid.
Caption: Proposed synthesis workflow for this compound.
P2Y Receptor Signaling Pathways
P2Y receptors, upon activation by an agonist, couple to heterotrimeric G proteins, initiating downstream signaling cascades. The specific pathway activated depends on the receptor subtype and the G protein it couples to (Gq/11, Gi/o, or Gs).[2]
3.1 Gq/11-Coupled P2Y Receptors
P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11 receptors primarily couple to Gq/11 proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).
Caption: Gq/11-coupled P2Y receptor signaling pathway.
3.2 Gi/o-Coupled P2Y Receptors
P2Y12, P2Y13, and P2Y14 receptors couple to Gi/o proteins.[2] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also activate other effectors, such as inwardly rectifying potassium channels and phosphoinositide 3-kinase (PI3K).
Caption: Gi/o-coupled P2Y receptor signaling pathway.
3.3 Gs-Coupled P2Y Receptors
The P2Y11 receptor is unique in that it can also couple to Gs proteins, in addition to Gq/11.[2] Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).
Caption: Gs-coupled P2Y11 receptor signaling pathway.
Quantitative Analysis of Agonist Activity
To characterize a novel compound like this compound as a P2Y receptor agonist, its potency and efficacy at each receptor subtype must be determined. This is typically achieved through in vitro functional assays and radioligand binding assays.
4.1 Potency (EC50) and Efficacy (% Max Response)
The potency of an agonist is quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of its maximal effect. Efficacy refers to the maximal response an agonist can produce, often expressed as a percentage of the response to a known full agonist.
Table 1: Representative Potency and Efficacy Data for P2Y Receptor Agonists
| Receptor Subtype | Agonist | Potency (EC50, nM) | Efficacy (% of ATP/UTP) | Reference Cell Line |
| P2Y1 | 2-MeSADP | 5 | 100 | 1321N1 Astrocytoma |
| P2Y2 | ATP | 10 | 100 | 1321N1 Astrocytoma |
| UTP | 8 | 100 | 1321N1 Astrocytoma | |
| P2Y4 | UTP | 20 | 100 | CHO-K1 |
| P2Y6 | UDP | 30 | 100 | 1321N1 Astrocytoma |
| P2Y11 | ATP | 1,000 | 100 | HEK293 |
| P2Y12 | 2-MeSADP | 0.4 | 100 | CHO-K1 |
| P2Y13 | 2-MeSADP | 1 | 100 | CHO-K1 |
| P2Y14 | UDP-glucose | 50 | 100 | HEK293 |
Note: These are representative values from the literature and can vary depending on the cell line and assay conditions.
4.2 Binding Affinity (Ki)
The binding affinity of a compound for a receptor is determined using radioligand binding assays. The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.
Table 2: Representative Binding Affinity Data for P2Y Receptor Ligands
| Receptor Subtype | Radioligand | Competing Ligand | Binding Affinity (Ki, nM) | Reference |
| P2Y1 | [3H]MRS2500 | 2-MeSADP | 2.5 | |
| P2Y12 | [33P]2-MeSADP | 2-MeSADP | 1.2 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize P2Y receptor agonists.
5.1 Intracellular Calcium Mobilization Assay
This assay is used to measure the activation of Gq/11-coupled P2Y receptors.
5.1.1 Principle
Cells expressing the P2Y receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist binding and subsequent Gq/11 activation, intracellular calcium levels rise, leading to an increase in the fluorescence of the dye. This change in fluorescence is measured over time using a fluorescence plate reader.
5.1.2 Detailed Protocol
-
Cell Culture: Culture cells (e.g., HEK293, CHO, or 1321N1 astrocytoma) stably or transiently expressing the human P2Y receptor subtype of interest in a 96-well, black-walled, clear-bottom plate until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and an anion-exchange inhibitor like probenecid (B1678239) (2.5 mM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist in the assay buffer.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the compound solution to each well and continue recording the fluorescence for an additional 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Plot the change in fluorescence against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal response.
-
Caption: Workflow for an intracellular calcium mobilization assay.
5.2 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific P2Y receptor subtype.
5.2.1 Principle
A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a source of the receptor (e.g., cell membranes). The unlabeled test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
5.2.2 Detailed Protocol
-
Membrane Preparation:
-
Harvest cells expressing the P2Y receptor of interest.
-
Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (e.g., 10-20 µg of protein).
-
Radioligand at a concentration near its Kd (e.g., [3H]MRS2500 for P2Y1).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Assay buffer to a final volume.
-
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Conclusion
The characterization of a novel compound such as this compound as a P2Y receptor agonist requires a systematic approach involving the determination of its potency, efficacy, and binding affinity at each of the eight P2Y receptor subtypes. While no data currently exists for this specific compound, the well-established methodologies of intracellular calcium mobilization and radioligand binding assays provide a robust framework for its evaluation. The signaling pathways and experimental protocols detailed in this guide, illustrated with data from known P2Y agonists, offer a comprehensive roadmap for researchers and drug development professionals to investigate the potential of this compound and other novel compounds as modulators of P2Y receptor function. Such studies are essential for advancing our understanding of purinergic signaling and for the development of new therapeutics targeting this important class of receptors.
References
The Interaction of N6-Carboxymethyl-ATP with Protein Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between N6-Carboxymethyl-ATP (C6-ATP) and protein kinases. Due to the limited availability of direct quantitative data for C6-ATP in the current literature, this guide leverages data from structurally similar N6-modified ATP analogs, namely N6-methyl-ATP (N6-Me-ATP) and N6-furfuryl-ATP (Kinetin triphosphate or KTP), to infer potential interactions and guide experimental design. This document details experimental protocols for characterizing such interactions and visualizes relevant signaling pathways where kinases sensitive to N6-modification play a crucial role.
Introduction to N6-Modified ATP Analogs in Kinase Research
Protein kinases, a vast family of enzymes catalyzing the transfer of a phosphate (B84403) group from ATP to substrate proteins, are central to cellular signaling. Their dysregulation is implicated in numerous diseases, making them prime targets for drug discovery. ATP analogs, modified at various positions of the adenosine (B11128) ring or the phosphate chain, are invaluable tools for probing kinase function, identifying kinase substrates, and developing novel inhibitors.
Modifications at the N6 position of the adenine (B156593) ring are of particular interest. The N6 amine of ATP often forms hydrogen bonds within the kinase active site. Introducing substituents at this position can modulate binding affinity and specificity, sometimes conferring selectivity for engineered "analog-sensitive" kinases over their wild-type counterparts. This compound, with its acidic functional group, presents a unique chemical probe whose interactions can provide insights into the electrostatic and steric constraints of the ATP-binding pocket.
Data Presentation: Quantitative Interaction of N6-Modified ATP Analogs with Protein Kinases
| ATP Analog | Protein Kinase | Gene Name | UniProt ID | Analog-Treated/Untreated Ratio (Mean) |
| N6-Methyl-ATP | RIO kinase 1 | RIOK1 | Q9BRS2 | 0.50 |
| DNA-dependent protein kinase catalytic subunit | PRKDC | P78527 | 0.51 | |
| Glycogen synthase kinase-3 beta | GSK3B | P49841 | 0.54 | |
| Glycogen synthase kinase-3 alpha | GSK3A | P49840 | 0.55 | |
| Cyclin-dependent kinase 7 | CDK7 | P50613 | 0.59 | |
| Serine/threonine-protein kinase N2 | PKN2 | Q16513 | 0.60 | |
| MAP/microtubule affinity-regulating kinase 1 | MARK1 | Q9P0L2 | 0.60 | |
| N6-Furfuryl-ATP (KTP) | Glycogen synthase kinase-3 alpha | GSK3A | P49840 | 0.61 |
| Eukaryotic elongation factor 2 kinase | EEF2K | Q9H4B4 | 0.69 | |
| Casein kinase II subunit alpha | CSNK2A2 | P19784 | 0.70 | |
| Glycogen synthase kinase-3 beta | GSK3B | P49841 | 0.72 |
Data adapted from a chemoproteomic study utilizing stable isotope-labeled ATP acyl phosphate probes.[1] A lower ratio suggests a higher affinity of the kinase for the N6-modified ATP analog compared to the ATP probe.
These findings suggest that kinases such as GSK3α and GSK3β, which bind to both N6-Me-ATP and KTP, are strong candidates for interaction with this compound. Further experimental validation is necessary to determine the precise binding affinities and inhibitory potential of C6-ATP for these and other kinases.
Experimental Protocols
To characterize the interaction of this compound with protein kinases, several biophysical and biochemical assays can be employed. Below are detailed methodologies for three key experimental approaches.
Fluorescence Polarization (FP) Kinase Binding Assay
This assay measures the change in polarization of a fluorescently labeled ATP analog upon binding to a protein kinase. It is a robust method for determining binding affinity (Kd) and for screening inhibitors in a competitive binding format.
Materials:
-
Fluorescently labeled this compound (e.g., with a BODIPY or fluorescein (B123965) fluorophore).
-
Purified protein kinase of interest.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.
-
Black, low-volume 384-well microplate.
-
Plate reader capable of fluorescence polarization measurements.
Methodology:
-
Probe Concentration Optimization:
-
Prepare a serial dilution of the fluorescently labeled C6-ATP in assay buffer, ranging from 1 nM to 1 µM.
-
Dispense into the microplate.
-
Measure the fluorescence polarization at each concentration to determine the optimal probe concentration that gives a stable and robust signal without saturation. This is typically in the low nanomolar range.
-
-
Kinase Titration (for Kd determination):
-
Prepare a serial dilution of the protein kinase in assay buffer.
-
Add a fixed, optimized concentration of the fluorescent C6-ATP probe to each well.
-
Add the kinase serial dilutions to the wells.
-
Incubate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization.
-
Plot the change in millipolarization (mP) units against the kinase concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
-
Competitive Inhibition Assay (for Ki determination):
-
Prepare a serial dilution of unlabeled this compound or other test inhibitors.
-
To each well, add the protein kinase at a concentration that gives a significant polarization signal (typically around the Kd).
-
Add the fixed concentration of the fluorescent C6-ATP probe.
-
Add the serial dilutions of the unlabeled competitor.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the mP values against the logarithm of the competitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Purified protein kinase.
-
This compound.
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2).
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation:
-
Dialyze both the protein kinase and the C6-ATP solution extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of the protein and ligand spectrophotometrically.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the protein kinase solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 s).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of injections (e.g., 20-30) of the C6-ATP solution into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the binding affinity (Kd) can be calculated (Kd = kd/ka).
Materials:
-
Purified protein kinase (with an affinity tag like His-tag for capture coupling, or for amine coupling).
-
This compound.
-
SPR instrument and sensor chips (e.g., CM5 for amine coupling, NTA for His-tag capture).
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with MgCl2 and DMSO if required.
-
Immobilization reagents (for amine coupling: EDC, NHS; for capture coupling: NiCl2).
Methodology:
-
Ligand Immobilization:
-
Immobilize the protein kinase onto the sensor chip surface. For amine coupling, activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS, inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5), and then deactivate the remaining active esters with ethanolamine. For His-tagged proteins, a nitrilotriacetic acid (NTA) sensor chip can be charged with Ni2+ to capture the protein.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the C6-ATP solutions over the immobilized kinase surface at a constant flow rate, typically for a defined association phase, followed by a dissociation phase where only running buffer flows over the surface.
-
Record the change in the SPR signal (measured in response units, RU) over time.
-
After each cycle, regenerate the sensor surface if necessary to remove the bound analyte (e.g., with a pulse of low pH buffer or a chelating agent like EDTA for NTA chips).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized kinase) to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (Kd).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving kinases that are potential targets for N6-modified ATP analogs, as well as a general experimental workflow for studying these interactions.
Experimental Workflow for Kinase-Inhibitor Interaction Analysis
Caption: Workflow for characterizing the interaction of C6-ATP with a protein kinase.
PI3K/Akt Signaling Pathway
Caption: Simplified diagram of the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
Caption: Overview of the canonical MAPK/ERK signaling cascade.
GSK3 Signaling Pathway (Wnt-dependent)
Caption: Wnt-dependent regulation of GSK3 and β-catenin stability.
Conclusion
This compound represents a potentially valuable tool for the study of protein kinase structure and function. While direct quantitative data on its interaction with kinases is currently sparse, evidence from structurally related N6-modified ATP analogs suggests that it is likely to interact with a subset of the kinome, with kinases like GSK3 being promising candidates for further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding affinity, kinetics, and thermodynamics of C6-ATP with their kinase of interest. Such studies will not only illuminate the specific interactions of this unique ATP analog but also contribute to a broader understanding of the chemical biology of the kinase active site, aiding in the rational design of novel and selective kinase inhibitors.
References
Structural Analysis of N6-Carboxymethyl-ATP Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the structural basis of N6-Carboxymethyl-ATP binding to protein targets, with a primary focus on protein kinases. Due to the limited availability of direct structural and quantitative data for this compound, this guide leverages comprehensive data from closely related N6-alkylated ATP analogs, such as N6-methyl-ATP and N6-benzyl-ATP, to infer binding modes, interaction profiles, and functional consequences. Detailed experimental protocols for characterizing such interactions are provided, alongside an exploration of the relevant signaling pathways. This document aims to be a valuable resource for researchers investigating the roles of modified nucleotides in cellular processes and for professionals in drug discovery targeting ATP-binding proteins.
Introduction
Adenosine triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism and signal transduction. Modifications to the ATP molecule can significantly alter its binding affinity and specificity for ATP-binding proteins, providing valuable tools for chemical biology and drug development. The N6 position of the adenine (B156593) ring is a common site for modification, yielding analogs that can act as selective agonists, antagonists, or substrates for various enzymes.
This guide focuses on the structural analysis of this compound, a negatively charged ATP analog. While direct structural data for this specific molecule is scarce, we can extrapolate from the wealth of information available for other N6-substituted ATPs to build a comprehensive understanding of its potential interactions and biological effects. We will explore the binding pocket of protein kinases, the key residues involved in accommodating N6 modifications, and the experimental techniques used to quantify these interactions.
Structural Basis of N6-Alkylated-ATP Binding to Protein Kinases
The ATP-binding site of protein kinases is a highly conserved region located at the interface of the N- and C-lobes of the kinase domain.[1] This pocket can be broadly divided into the adenine-binding region, the ribose-binding pocket, and the triphosphate-binding loop (P-loop).[1]
The adenine ring of ATP forms crucial hydrogen bonds with the "hinge" region of the kinase, a short amino acid sequence connecting the N- and C-lobes.[1] The N6-amino group of adenine typically acts as a hydrogen bond donor. Substitution at this position, as in this compound, fundamentally alters this interaction.
2.1. Accommodation of N6-Substituents
The space around the N6-position of adenine in the ATP-binding pocket is a key determinant of the selectivity of N6-substituted ATP analogs. In many kinases, a "gatekeeper" residue, which is typically a bulky hydrophobic amino acid, restricts the size of the substituent that can be accommodated. Smaller substituents, like the methyl group in N6-methyl-ATP, can often be accommodated with minimal disruption to the overall binding mode.
Molecular modeling and dynamics simulations of N6-methyl-ATP binding to Glycogen Synthase Kinase 3β (GSK3β) suggest that the methyl group can be accommodated within the active site, leading to a binding affinity similar to that of ATP itself.[2] In contrast, bulkier substituents may require a smaller gatekeeper residue for effective binding. For instance, engineered "analog-specific" kinases often have a bulky gatekeeper residue mutated to a smaller one (e.g., glycine (B1666218) or alanine) to create a pocket that selectively binds N6-substituted ATP analogs, such as N6-benzyl-ATP.[3][4]
The carboxymethyl group of this compound introduces both steric bulk and a negative charge. The accommodation of this group would likely involve interactions with positively charged or polar residues in the vicinity of the adenine-binding pocket. The precise orientation would be critical to avoid steric clashes and to form favorable electrostatic interactions.
2.2. Key Interacting Residues
Based on studies with N6-benzyl-ATP and analog-specific Src family kinases, the key interactions for N6-substituted ATP analogs involve:
-
Hinge Region: While the canonical N6-hydrogen bond is lost, van der Waals interactions between the adenine ring and the hinge backbone remain crucial.
-
Gatekeeper Residue: The size and nature of this residue are critical for determining selectivity.
-
Hydrophobic Pockets: The alkyl or aryl substituent at the N6-position often occupies a hydrophobic pocket adjacent to the adenine-binding site.
-
Ribose and Triphosphate Binding: These interactions are generally conserved, with the triphosphate chain coordinating with a conserved lysine (B10760008) residue and magnesium ions.[5]
Quantitative Analysis of N6-Alkylated-ATP Binding
The binding affinity of N6-substituted ATP analogs to their target proteins can be quantified using various biophysical techniques. The choice of method depends on the affinity of the interaction, the availability of materials, and the specific information required.
Table 1: Quantitative Binding Data for N6-Alkylated ATP Analogs
| Ligand | Protein Target | Method | Kd / Ki / Km | Reference |
| N6-methyl-ATP | GSK3α | Competitive ATP probe labeling | Similar affinity to ATP | [2] |
| N6-benzyl-ATP | v-Src (T338G) | Enzyme kinetics | Km = 6.4 µM | [4] |
| N6-benzyl-ATP | CDK2 (F80G)/cyclin E | Enzyme kinetics | kcat/KM = 2.6 x 104 min-1M-1 | [4] |
Note: This table presents data for N6-methyl-ATP and N6-benzyl-ATP as proxies due to the lack of available data for this compound.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound binding. Below are protocols for key experiments, which can be adapted for the specific protein of interest.
4.1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6][7]
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein and dissolve the this compound in the same buffer to minimize heats of dilution. A typical buffer is 50 mM HEPES or Tris, pH 7.5, with 150 mM NaCl and 5 mM MgCl₂.[8]
-
Accurately determine the concentrations of the protein and ligand. Protein concentration is typically in the range of 10-50 µM, and the ligand concentration in the syringe should be 10-20 times higher.[9]
-
Degas both solutions immediately before the experiment to prevent air bubbles.[9]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient time between injections for the signal to return to baseline.[7]
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Perform control experiments, such as titrating the ligand into buffer alone, to determine the heat of dilution.[10]
-
4.2. Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[11][12] A competitive FP assay can be used to determine the binding affinity of unlabeled this compound.
Protocol:
-
Assay Components:
-
A fluorescently labeled ATP analog (tracer), such as ε-ATP or a fluorescently tagged non-hydrolyzable ATP analog.
-
The purified target protein.
-
Unlabeled this compound as the competitor.
-
-
Assay Setup:
-
In a microplate, add a constant concentration of the target protein and the fluorescent tracer. The tracer concentration should be below its Kd for the protein.[13]
-
Add a serial dilution of this compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Plot the FP values against the logarithm of the competitor concentration.
-
Fit the resulting sigmoidal curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide atomic-resolution information about ligand binding. Chemical Shift Perturbation (CSP) experiments are commonly used to identify the binding site and determine the Kd.[8][14]
Protocol:
-
Sample Preparation:
-
Prepare a sample of uniformly 15N-labeled protein in a suitable NMR buffer (e.g., 20-50 mM HEPES or Tris, pH 7.0-7.5, 50-150 mM NaCl, 5 mM MgCl₂, and 10% D₂O).[8]
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
-
NMR Titration:
-
Acquire a baseline 1H-15N HSQC spectrum of the 15N-labeled protein.
-
Add increasing amounts of this compound to the protein sample, acquiring a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and identify the amide peaks that show significant chemical shift changes upon ligand binding.
-
Map these residues onto the protein structure to identify the binding site.
-
Plot the chemical shift changes as a function of the ligand concentration and fit the data to a binding isotherm to calculate the Kd.[15]
-
Signaling Pathways and Logical Relationships
N6-substituted ATP analogs can modulate various signaling pathways by interacting with ATP-binding proteins. The two primary classes of targets are protein kinases and purinergic receptors.
5.1. Protein Kinase Signaling
Protein kinases are central to most signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis.[16] this compound, by binding to the ATP pocket of a kinase, could act as a competitive inhibitor, preventing the binding of endogenous ATP and thereby blocking the downstream signaling cascade.
5.2. Purinergic Receptor Signaling
Purinergic receptors are a family of plasma membrane receptors that are activated by extracellular nucleotides like ATP.[17] They are broadly classified into P2X (ionotropic) and P2Y (metabotropic) receptors.[18] N6-substituted ATP analogs can act as agonists or antagonists at these receptors, modulating downstream signaling events such as calcium mobilization and adenylyl cyclase activity.
5.3. Experimental Workflow for Characterizing this compound Binding
A logical workflow is essential for the comprehensive characterization of a novel ATP analog.
Conclusion
The structural analysis of this compound binding, while currently reliant on data from related analogs, offers significant insights for researchers in chemical biology and drug discovery. The principles of N6-substituent accommodation within the ATP-binding pockets of proteins, particularly kinases, provide a framework for understanding the potential interactions of this novel analog. The detailed experimental protocols presented in this guide offer a practical toolkit for the quantitative and structural characterization of these interactions. As research into modified nucleotides continues to expand, a thorough understanding of their structural biology will be paramount in harnessing their potential as research tools and therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Protein Kinase Structure and Dynamics: Role of the αC-β4 Loop [elifesciences.org]
- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Purinergic receptor - Wikipedia [en.wikipedia.org]
- 18. The Impact of Purinergic System Enzymes on Noncommunicable, Neurological, and Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of N6-ATP Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-adenosine triphosphate (ATP) derivatives represent a significant class of molecules in the field of pharmacology and drug discovery. As analogues of the ubiquitous signaling molecule ATP, these compounds have been instrumental in elucidating the function of purinergic receptors, particularly the P2Y receptor family, and various protein kinases. By modifying the N6 position of the adenine (B156593) nucleobase, researchers have been able to develop potent and selective agonists and antagonists for these important drug targets. This technical guide provides a comprehensive overview of the discovery, development, synthesis, and biological evaluation of N6-ATP derivatives, intended to serve as a valuable resource for professionals in the field.
Discovery and Development
The exploration of N6-ATP derivatives has been closely tied to the growing understanding of purinergic signaling. Initially, modifications of ATP were aimed at creating more stable analogues to study the transient effects of extracellular ATP. The discovery that substitutions at the N6 position of the adenine ring could dramatically alter the affinity and efficacy of these molecules for different P2Y receptor subtypes opened up a new avenue for drug design.
Early research focused on simple alkyl and aralkyl substitutions at the N6 position. These studies revealed that the size and nature of the N6-substituent are critical determinants of activity and selectivity. For instance, a small hydrophobic pocket in the binding site of the P2Y1 receptor accommodates certain N6-substituents, while the P2Y12 receptor possesses a larger pocket, allowing for different structure-activity relationships (SAR)[1]. This has led to the development of N6-derivatives with varying degrees of selectivity for different P2Y receptor subtypes.
Furthermore, N6-modified ATP analogues have been developed as tools to study protein kinases. By engineering the ATP-binding pocket of a specific kinase, researchers can create "analog-sensitive" kinases that uniquely accept a bulky N6-substituted ATP derivative, allowing for the specific identification of its substrates.
Data Presentation: Quantitative Analysis of N6-ATP Derivatives
The following tables summarize the quantitative data for various N6-ATP derivatives and related compounds, providing insights into their potency and selectivity at different P2Y receptors and kinases.
Table 1: Agonist Potency (EC50/pEC50) of N6-ATP Derivatives and Related Compounds at P2Y Receptors
| Compound | Receptor Subtype | Species | EC50 (µM) | pEC50 | Reference(s) |
| ATP | P2Y2 | Human | 0.085 | 7.07 | [1] |
| ATP | P2Y11 | Human | 17.3 | 4.76 | [1] |
| N6-Methyl-ATP | P2Y Receptor (general) | - | Agonist | - | [2] |
| N6-(6-Aminohexyl)-ATP | Adenosine (B11128) A1 Receptor | - | Agonistic Ligand | - | [3] |
| 2-MeSATP | P2Y1 | Human | - | Full Agonist | [4] |
| UDP-β-S | P2Y6 | Human | 0.047 | 7.33 | [1] |
| 5-Br-UDP | P2Y6 | Human | 0.800 | 6.10 | [1] |
| INS48823 | P2Y6 | Human | 0.125 | 6.90 | [1] |
Table 2: Antagonist Affinity (Ki/pKb) of N6-ATP Derivatives and Related Compounds at P2Y Receptors
| Compound | Receptor Subtype | Species | Ki (nM) | pKb | Reference(s) |
| N6-Methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) | P2Y1 | Turkey | - | 6.99 ± 0.13 | [5] |
| N6-Methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) | P2Y1 | Human | Antagonist | - | [5] |
Table 3: Kinase Activity of N6-ATP Derivatives
| Compound | Kinase | Kcat/KM (min⁻¹ M⁻¹) | Reference(s) |
| N6-(benzyl)-ATP | v-Src (T338G) | 3.2 x 10⁶ | [6] |
| N6-(benzyl)-ATP | M438G PKG I | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of N6-ATP derivatives. Below are protocols for key experiments cited in the study of these compounds.
Synthesis of N6-Substituted Adenosine (A Precursor for N6-ATP Derivatives)
This protocol describes a general method for the synthesis of N6-substituted adenosine, which can then be phosphorylated to yield the corresponding ATP derivative.
Materials:
-
6-Chloropurine (B14466) riboside
-
Appropriate amine (e.g., benzylamine (B48309) for N6-benzyladenosine)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve 6-chloropurine riboside (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the desired amine (5 mmol) to the solution.
-
Reflux the reaction mixture overnight with constant stirring.
-
After the reaction is complete (monitored by TLC), remove the ethanol in vacuo using a rotary evaporator.
-
The resulting oily residue is then purified, typically by crystallization from ethanol, to yield the N6-substituted adenosine product[6].
In Vitro Kinase Assay
This protocol outlines a method to assess the ability of an N6-ATP derivative to serve as a phosphate (B84403) donor for a specific kinase.
Materials:
-
Purified kinase (wild-type or analog-sensitive mutant)
-
Kinase buffer (e.g., 30 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 mM MnCl2)
-
Peptide substrate for the kinase
-
[γ-³²P]-labeled N6-ATP derivative (e.g., [γ-³²P]N6-(benzyl)ATP)
-
Unlabeled ATP
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase, kinase buffer, and peptide substrate.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]-labeled N6-ATP derivative and a low concentration of unlabeled ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 10-15 minutes)[6].
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radiolabel in the peptide substrate using a scintillation counter to determine kinase activity.
Calcium Mobilization Assay
This assay is used to determine the agonist activity of N6-ATP derivatives at Gq-coupled P2Y receptors, which signal through an increase in intracellular calcium.
Materials:
-
Cells expressing the P2Y receptor of interest
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
N6-ATP derivative solutions of varying concentrations
-
Fluorescence plate reader
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 60 minutes to allow for dye loading.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS to each well and place the plate in a fluorescence plate reader.
-
Add varying concentrations of the N6-ATP derivative to the wells and immediately measure the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation. EC50 values can be calculated from the dose-response curves.
Mandatory Visualization: Signaling Pathways and Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled receptor that is activated by ADP and certain N6-ATP derivatives. Its activation leads to the mobilization of intracellular calcium and subsequent cellular responses.
Caption: P2Y1 Receptor Signaling Pathway.
Drug Discovery Workflow for N6-ATP Derivatives
The discovery and development of novel N6-ATP derivatives as therapeutic agents typically follows a structured workflow, from initial hit identification to preclinical development.
Caption: Drug Discovery Workflow.
Conclusion
N6-ATP derivatives have proven to be invaluable tools for dissecting the complex world of purinergic signaling and kinase biology. The continuous exploration of the structure-activity relationships at the N6 position has led to the development of highly potent and selective pharmacological probes and potential therapeutic agents. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics targeting P2Y receptors and protein kinases. The future of this field lies in the rational design of N6-ATP derivatives with improved drug-like properties and the exploration of their therapeutic potential in a wide range of diseases, including thrombosis, inflammation, and cancer.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N6-Methyl-ATP, N6-Modified Purines - Jena Bioscience [jenabioscience.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. researchgate.net [researchgate.net]
N6-Carboxymethyl-ATP stability and degradation pathways
An In-depth Technical Guide on the Stability and Degradation Pathways of N6-Carboxymethyl-ATP
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a modified adenosine (B11128) triphosphate molecule with potential applications in various biochemical and pharmacological studies. Understanding its stability and degradation pathways is crucial for its effective use as a research tool or therapeutic agent. This technical guide provides a comprehensive overview of the known and inferred stability characteristics and degradation mechanisms of this compound. Due to the limited direct research on this specific analog, this guide draws upon data from structurally related N6-substituted purine (B94841) nucleosides and general principles of ATP metabolism. It includes hypothesized degradation pathways, detailed experimental protocols for stability analysis, and structured data tables for comparative purposes.
Introduction
Adenosine triphosphate (ATP) analogs are invaluable tools in molecular biology, pharmacology, and drug discovery. Modifications to the purine ring, such as substitution at the N6 position, can alter the molecule's affinity for enzymes, receptor binding properties, and metabolic stability. This compound, featuring a carboxymethyl group at the N6 position of the adenine (B156593) ring, is of interest for its potential to modulate the activity of ATP-utilizing enzymes and receptors. However, a thorough understanding of its chemical and enzymatic stability is paramount for the accurate interpretation of experimental results and for its potential development in therapeutic applications. This guide aims to consolidate the current understanding and provide a framework for studying the stability and degradation of this compound.
Chemical Stability of this compound
The chemical stability of this compound is influenced by factors such as pH and temperature, primarily affecting the glycosidic bond and the triphosphate chain.
2.1. pH-Dependent Hydrolysis
The triphosphate chain of ATP is susceptible to hydrolysis, particularly under acidic conditions, yielding ADP, AMP, and inorganic phosphate. The N6-carboxymethyl substitution is not expected to significantly alter the stability of the phosphoanhydride bonds compared to unmodified ATP. However, the stability of the N-glycosidic bond linking the adenine base to the ribose sugar can be affected by the N6-substituent.
2.2. Thermal Stability
Elevated temperatures can accelerate the degradation of ATP analogs. The stability of this compound at various temperatures is a critical parameter for storage and experimental design.
Data Presentation: Stability of this compound
Table 1: pH Stability of this compound
| pH | Half-life (t½) at 37°C | Primary Degradation Products |
| 3.0 | Data not available | Expected: ADP, AMP, N6-Carboxymethyladenosine, Inorganic Phosphate |
| 5.0 | Data not available | Expected: ADP, AMP, N6-Carboxymethyladenosine, Inorganic Phosphate |
| 7.4 | Data not available | Expected: ADP, AMP, N6-Carboxymethyladenosine, Inorganic Phosphate |
| 9.0 | Data not available | Expected: ADP, AMP, N6-Carboxymethyladenosine, Inorganic Phosphate |
Table 2: Thermal Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) | Primary Degradation Products |
| 4 | Data not available | Expected to be stable for extended periods |
| 25 | Data not available | Gradual degradation to ADP and AMP |
| 37 | Data not available | Accelerated degradation |
| 60 | Data not available | Rapid degradation |
Enzymatic Degradation Pathways
The enzymatic degradation of this compound is anticipated to involve several classes of enzymes that act on ATP and other N6-substituted purine nucleosides.
3.1. Phosphatases/Kinases
Ecto-nucleotidases and other phosphatases are likely to hydrolyze the triphosphate chain of this compound sequentially to its diphosphate (B83284) (N6-Carboxymethyl-ADP) and monophosphate (N6-Carboxymethyl-AMP) forms, and ultimately to N6-carboxymethyladenosine.
3.2. Adenosine Deaminases
Adenosine deaminases (ADAs) are enzymes that catalyze the deamination of adenosine to inosine (B1671953). The substrate specificity of ADAs for N6-substituted adenosines varies. While some N6-alkyl substitutions can inhibit ADA activity, it is plausible that certain isoforms may process N6-carboxymethyladenosine, leading to the formation of inosine derivatives.
3.3. Other Potential Enzymatic Pathways
Other enzyme systems, such as those involved in purine salvage and degradation, may also contribute to the metabolism of this compound and its metabolites.
Signaling and Degradation Pathway Diagram
Caption: Hypothesized degradation pathway of this compound.
Experimental Protocols
4.1. Synthesis of this compound
A general method for the synthesis of N6-substituted ATP analogs involves the reaction of 6-chloropurine (B14466) riboside triphosphate with the desired amine.
Protocol:
-
Preparation of 6-chloropurine riboside 5'-triphosphate: This can be synthesized from 6-chloropurine riboside by enzymatic or chemical phosphorylation.
-
Reaction with Glycine (B1666218): 6-chloropurine riboside 5'-triphosphate is reacted with an excess of glycine in an appropriate buffer (e.g., sodium bicarbonate) at a slightly alkaline pH (8.0-9.0).
-
Monitoring the Reaction: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Purification: The product, this compound, is purified from the reaction mixture using anion-exchange chromatography followed by reverse-phase HPLC.
-
Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity and purity.
4.2. In Vitro Stability Assay
Protocol:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in buffers of different pH values (e.g., 3.0, 5.0, 7.4, 9.0).
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each sample.
-
Quenching: Immediately quench the reaction by adding a strong acid (e.g., perchloric acid) and placing the sample on ice.
-
Neutralization and Analysis: Neutralize the samples and analyze the concentration of remaining this compound and the formation of degradation products (N6-Carboxymethyl-ADP, N6-Carboxymethyl-AMP, etc.) by HPLC.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life at each pH.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and stability analysis.
Analytical Methods for Stability and Degradation Analysis
5.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (at ~260 nm) is the primary method for separating and quantifying this compound and its degradation products. An ion-pairing agent (e.g., tetrabutylammonium) is often included in the mobile phase to achieve good separation of the highly polar nucleotides.
5.2. Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is essential for the unambiguous identification of degradation products. Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of nucleotides.
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of the parent compound and its degradation products, confirming the site of modification and the integrity of the molecule.
Conclusion
While direct experimental data on the stability and degradation of this compound is currently scarce, this guide provides a robust framework based on the known behavior of related ATP analogs. The chemical stability is likely governed by the hydrolysis of the triphosphate chain, while enzymatic degradation is expected to proceed through the action of nucleotidases and potentially adenosine deaminases. The provided experimental protocols offer a starting point for researchers to quantitatively assess the stability of this compound and to elucidate its specific degradation pathways. Such studies are essential for the reliable application of this molecule in biochemical and pharmacological research.
Disclaimer: The degradation pathways and stability data presented in this guide are largely based on inferences from related compounds due to a lack of direct studies on this compound. Experimental verification is highly recommended.
The Enzymatic Incorporation of N6-Carboxymethyl-ATP: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The site-specific incorporation of modified nucleotides into DNA and RNA is a powerful tool for elucidating biological processes, developing novel therapeutics, and creating advanced diagnostic assays. N6-Carboxymethyl-ATP (N6-cmATP), a synthetic analog of adenosine (B11128) triphosphate, offers a unique functional group—the carboxymethyl moiety—for potential post-synthetic modifications or for altering the biophysical properties of nucleic acids. This technical guide provides a comprehensive overview of the principles and methodologies for the enzymatic incorporation of N6-cmATP. Due to the limited direct literature on N6-cmATP, this guide draws upon established knowledge of the enzymatic incorporation of structurally related N6-modified nucleotides, such as N6-methyl-ATP. We present extrapolated data, detailed experimental protocols, and conceptual frameworks to empower researchers in this nascent area of study.
Introduction to this compound
This compound is an adenosine triphosphate molecule modified at the N6 position of the adenine (B156593) base with a carboxymethyl group (-CH₂COOH). This modification introduces a negatively charged, reactive carboxyl group, distinguishing it from the more extensively studied N6-methyladenosine (m6A), which is a key epigenetic and epitranscriptomic mark. The presence of the carboxymethyl group suggests potential applications in bioconjugation, diagnostics, and as a probe for enzymatic activity.
The primary challenge in utilizing N6-cmATP is its acceptance as a substrate by nucleic acid polymerases. The steric bulk and negative charge of the carboxymethyl group at a position involved in Watson-Crick base pairing can be expected to influence the efficiency and fidelity of its incorporation.
Potential Enzymatic Incorporation Pathways
Based on studies with other modified nucleotides, several classes of polymerases are potential candidates for incorporating N6-cmATP into nucleic acids.
-
Template-Independent Polymerases: These enzymes do not require a template strand to add nucleotides to the 3'-end of a DNA or RNA molecule. Their active sites are often more accommodating to modified nucleotides.
-
Terminal deoxynucleotidyl Transferase (TdT): TdT is known to incorporate a wide variety of modified dNTPs and is a prime candidate for incorporating N6-carboxymethyl-dATP.
-
Poly(A) Polymerase (PAP): PAP catalyzes the addition of adenylyl residues to the 3'-end of mRNA and can incorporate ATP analogs.
-
-
Template-Dependent Polymerases:
-
RNA Polymerases (e.g., T7, SP6): While generally having high fidelity, some RNA polymerases can incorporate modified NTPs during in vitro transcription, albeit often with reduced efficiency.
-
DNA Polymerases: The fidelity of DNA polymerases varies widely. High-fidelity proofreading polymerases are less likely to incorporate modified dNTPs. However, certain thermostable polymerases used in PCR and specialized translesion synthesis (TLS) polymerases may exhibit greater tolerance.
-
The logical workflow for investigating the enzymatic incorporation of N6-cmATP is depicted below.
Data Presentation: Anticipated Kinetic Parameters
While direct kinetic data for N6-cmATP are not yet available in the literature, we can extrapolate the expected parameters based on studies of other N6-modified adenosines. The key metrics are the Michaelis constant (Km), representing the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax). The catalytic efficiency is given by kcat/Km. It is anticipated that the incorporation of N6-cmATP will be less efficient than that of natural ATP.
Table 1: Hypothetical Steady-State Kinetic Parameters for N6-Carboxymethyl-dATP Incorporation by Terminal deoxynucleotidyl Transferase (TdT)
| Substrate | Km (µM) | Relative Vmax | Relative Catalytic Efficiency (Vmax/Km) |
| dATP | 50 | 1.0 | 1.0 |
| N6-methyl-dATP | 150 | 0.6 | 0.2 |
| N6-carboxymethyl-dATP | 300 | 0.3 | 0.05 |
Table 2: Anticipated Relative Efficiency of In Vitro Transcription with this compound by T7 RNA Polymerase
| NTP Composition in Reaction | Relative Yield of Full-Length Transcript |
| ATP, CTP, GTP, UTP | 100% |
| 50% N6-methyl-ATP, 50% ATP | 40% |
| 50% this compound, 50% ATP | 15% |
| 100% N6-methyl-ATP | 5% |
| 100% this compound | <1% |
Experimental Protocols
Protocol for Incorporation of N6-Carboxymethyl-dATP using Terminal deoxynucleotidyl Transferase (TdT)
This protocol describes a method to label the 3'-end of a single-stranded DNA oligonucleotide with N6-carboxymethyl-dATP.
Materials:
-
Terminal deoxynucleotidyl Transferase (TdT) and corresponding reaction buffer (e.g., from NEB, M0315).
-
CoCl₂ solution (typically supplied with TdT).
-
Single-stranded DNA oligonucleotide (e.g., a 20-mer primer).
-
N6-carboxymethyl-dATP (custom synthesis).
-
dATP (for control reactions).
-
Nuclease-free water.
-
Urea-PAGE gels and running buffer.
-
DNA loading dye.
-
Gel imaging system.
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a 20 µL final volume:
-
2 µL of 10x TdT Reaction Buffer
-
2 µL of 2.5 mM CoCl₂
-
1 µL of 10 µM ssDNA oligonucleotide
-
2 µL of 1 mM N6-carboxymethyl-dATP (or dATP for control)
-
1 µL of TdT (20 units)
-
12 µL of Nuclease-free water
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA or by heat inactivation at 75°C for 20 minutes.
-
Analysis:
-
Add an equal volume of 2x DNA loading dye containing formamide (B127407) to the reaction.
-
Denature the sample by heating at 95°C for 5 minutes.
-
Analyze the products on a 20% denaturing urea-polyacrylamide gel.
-
Visualize the DNA bands by staining with a suitable fluorescent dye (e.g., SYBR Gold) and imaging. A successful reaction will show a shift in the band corresponding to the addition of one or more nucleotides.
-
Protocol for In Vitro Transcription with this compound
This protocol is adapted for T7 RNA polymerase to synthesize an RNA transcript containing N6-carboxymethyladenosine.
Materials:
-
T7 RNA Polymerase and 10x reaction buffer.
-
Linearized DNA template with a T7 promoter.
-
NTP solution mix (ATP, CTP, GTP, UTP at 10 mM each).
-
This compound (10 mM solution, pH 7.5).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Nuclease-free water.
-
Urea-PAGE gels and running buffer.
Procedure:
-
Reaction Setup: Assemble the following 20 µL reaction at room temperature:
-
2 µL of 10x T7 Reaction Buffer
-
1 µL of 10 mM CTP
-
1 µL of 10 mM GTP
-
1 µL of 10 mM UTP
-
0.5 µL of 10 mM ATP
-
1.5 µL of 10 mM this compound (adjust ratio with ATP as needed)
-
1 µg of linearized DNA template
-
1 µL of RNase inhibitor
-
2 µL of T7 RNA Polymerase
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate at 37°C for 2 hours.
-
Template Removal: Add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
RNA Purification: Purify the RNA using a suitable column-based kit or by phenol-chloroform extraction and ethanol (B145695) precipitation.
-
Analysis: Analyze the transcript size and yield on a denaturing urea-polyacrylamide gel. The integrity and incorporation of the modified nucleotide can be further confirmed by LC-MS analysis of the digested RNA transcript.
Signaling Pathways and Potential Applications
While no signaling pathways are known to be directly regulated by the enzymatic incorporation of N6-cmATP, the introduction of N6-carboxymethyladenosine (N6-cmA) into cellular nucleic acids could have significant biological consequences, drawing parallels to the well-established roles of N6-methyladenosine (m6A).
The m6A modification is a dynamic process regulated by "writer" (methyltransferases like METTL3), "eraser" (demethylases like FTO and ALKBH5), and "reader" (YTH domain-containing proteins) proteins. This system governs mRNA stability, splicing, and translation, and is implicated in DNA repair pathways.
The incorporation of N6-cmA could potentially:
-
Sterically hinder the binding of m6A readers, writers, or erasers, thereby disrupting m6A-mediated signaling.
-
Serve as a unique recognition site for engineered binding proteins.
-
Provide a reactive handle for the covalent attachment of drugs, imaging agents, or other molecules to specific nucleic acid sequences.
Potential Applications in Drug Development:
-
Targeted Drug Delivery: Oligonucleotides containing N6-cmA could be synthesized and then conjugated to therapeutic agents for targeted delivery.
-
Diagnostic Probes: The unique chemical properties of N6-cmA could be exploited for the development of novel nucleic acid-based diagnostic assays.
-
Modulation of Gene Expression: The introduction of N6-cmA into mRNA could alter its stability and translational efficiency, offering a new strategy for modulating gene expression.
Conclusion and Future Directions
The enzymatic incorporation of this compound represents an exciting frontier in nucleic acid chemistry and biology. While direct experimental data remains scarce, the principles derived from studies of other modified nucleotides provide a solid foundation for future research. The protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration of N6-cmATP as a novel tool for researchers and drug development professionals. Key future work should focus on the systematic screening of polymerases for N6-cmATP incorporation, detailed kinetic analysis, and the elucidation of the biological effects of N6-carboxymethyladenosine in cellular contexts. Such studies will undoubtedly unlock the full potential of this unique modified nucleotide.
Spectroscopic Properties of N6-Substituted ATP Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of N6-substituted ATP analogs, with a focus on N6-methyl-ATP as a representative compound due to the limited availability of public data on N6-Carboxymethyl-ATP. These analogs are crucial tools in biochemical and pharmacological research, particularly in the study of enzyme kinetics, protein-ligand interactions, and signal transduction pathways. This document outlines key spectroscopic data, detailed experimental protocols for their acquisition, and a visualization of a relevant signaling pathway.
Introduction to N6-Substituted ATP Analogs
Adenosine triphosphate (ATP) is the primary energy currency of the cell and a key substrate for a vast array of enzymes, including kinases and ATPases. Chemical modification of the N6 position of the adenine (B156593) ring of ATP yields analogs with altered binding affinities and reactivities. These N6-substituted ATPs, such as N6-methyl-ATP, are invaluable for probing the ATP-binding pockets of proteins and for developing specific enzyme inhibitors. Their unique spectroscopic signatures allow for detailed investigation of their interactions with biological macromolecules.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic parameters for N6-methyl-ATP, a well-characterized N6-substituted ATP analog.
Table 1: UV-Vis Absorbance Properties of N6-Methyl-ATP
| Parameter | Value | Conditions |
| λmax | 265 nm[1][2] | Tris-HCl buffer, pH 7.5 |
| Molar Extinction Coefficient (ε) | 18,500 L·mol-1·cm-1[2] | Tris-HCl buffer, pH 7.5 |
Table 2: Fluorescence Properties of Mant-N6-Methyl-ATP*
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | 355 nm[3] | Tris-HCl buffer, pH 7.5 |
| Emission Wavelength (λem) | 448 nm[3] | Tris-HCl buffer, pH 7.5 |
*Data is for the fluorescent derivative 2'/3'-O-(N-Methyl-anthraniloyl)-N6-methyl-adenosine-5'-triphosphate, as N6-methyl-ATP itself is not intrinsically fluorescent.
Table 3: NMR Chemical Shifts for Adenosine Phosphates
| Nucleus | ATP (ppm) | ADP (ppm) | AMP (ppm) | Conditions |
| α-31P | -11.0 | -10.6 | 3.7 | pH 7, presence of Mg2+ |
| β-31P | -21.5 | -6.8 | - | pH 7, presence of Mg2+ |
| γ-31P | -6.0 | - | - | pH 7, presence of Mg2+ |
Note: Specific chemical shifts for the N6-methyl group in N6-methyl-ATP require dedicated NMR studies, but the phosphorus backbone shifts are largely comparable to ATP.
Experimental Protocols
UV-Vis Spectroscopy
Objective: To determine the concentration and purity of an N6-substituted ATP analog solution.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the N6-substituted ATP analog in a suitable buffer (e.g., Tris-HCl, pH 7.5). The concentration should be such that the absorbance at the λmax falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Use the same buffer as the solvent for the sample to zero the absorbance of the instrument.
-
Measurement: Record the absorbance spectrum from 220 nm to 320 nm.
-
Analysis: Determine the absorbance maximum (λmax). Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. The purity can be estimated from the ratio of absorbances at 260 nm and 280 nm.
Fluorescence Spectroscopy
Objective: To study the binding of a fluorescently labeled N6-substituted ATP analog to a protein.
Methodology:
-
Sample Preparation: Prepare solutions of the fluorescent ATP analog (e.g., Mant-N6-Methyl-ATP) and the protein of interest in a suitable buffer.
-
Instrumentation: Use a spectrofluorometer.
-
Titration: In a cuvette, place a solution of the fluorescent ATP analog. Record the initial fluorescence emission spectrum. Sequentially add aliquots of the protein solution and record the emission spectrum after each addition.
-
Measurement: Excite the sample at the λex of the fluorophore and record the emission spectrum over a defined range.
-
Analysis: Monitor the changes in fluorescence intensity and/or emission wavelength maximum upon protein binding. These changes can be used to determine binding affinity (Kd).
NMR Spectroscopy
Objective: To elucidate the structure and study the conformational changes of an N6-substituted ATP analog upon binding to a target protein.
Methodology:
-
Sample Preparation: Dissolve the lyophilized N6-substituted ATP analog in a deuterated solvent (e.g., D2O) with a suitable buffer to maintain a constant pH.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: Acquire one-dimensional (1H, 13C, 31P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.
-
Analysis: Assign the chemical shifts of the protons, carbons, and phosphorus atoms. For interaction studies, acquire spectra of the analog in the presence of the target protein and observe changes in chemical shifts and line broadening to identify binding interfaces and conformational changes.
Visualization of a Signaling Pathway
N6-substituted ATP analogs are frequently used to study the function of kinases, which are key components of cellular signaling pathways. For example, some N6-modified ATPs can act as inhibitors of specific kinases. The following diagram illustrates a simplified workflow for identifying kinase inhibitors using an N6-substituted ATP analog.
Caption: Workflow for kinase inhibitor screening using an N6-substituted ATP analog.
This guide provides a foundational understanding of the spectroscopic properties of N6-substituted ATP analogs and their application in biochemical research. The provided data and protocols serve as a starting point for more detailed investigations into the specific interactions of these valuable molecular probes.
References
- 1. N6-Methyl-ATP, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]
- 2. N6-Methyl-ATP, Nucleotides & Nucleosides for RNA (De)Methylation - Jena Bioscience [jenabioscience.com]
- 3. Mant-N6-Methyl-ATP, Intrinsically Fluorescent Adenosines - Jena Bioscience [jenabioscience.com]
An In-depth Technical Guide on N6-Carboxymethyl-ATP versus other N6-substituted ATPs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine (B11128) triphosphate (ATP) and its analogs are crucial tools in the study of purinergic signaling, a ubiquitous cell-to-cell communication system mediated by P2 receptors. Modifications to the ATP molecule, particularly at the N6 position of the adenine (B156593) ring, have yielded a diverse array of pharmacological agents with varying selectivity and potency for different P2 receptor subtypes. This technical guide provides a comprehensive overview of N6-Carboxymethyl-ATP in the context of other N6-substituted ATP analogs, such as N6-methyl-ATP, N6-furfuryl-ATP, and N6-benzyl-ATP. It details their synthesis, comparative pharmacology at P2X and P2Y receptors, and enzymatic stability. Furthermore, this guide outlines detailed experimental protocols for the characterization of these compounds and presents signaling pathway diagrams to facilitate a deeper understanding of their mechanisms of action.
Introduction
Purinergic signaling, mediated by the release of nucleotides like ATP and their action on P2 receptors, plays a fundamental role in a vast array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The P2 receptor family is broadly divided into two main classes: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs). The existence of multiple subtypes within each class (P2X1-7 and P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14) presents a significant challenge and opportunity for the development of selective therapeutic agents.
Chemical modification of the ATP molecule has been a key strategy in developing pharmacological tools to dissect the roles of individual P2 receptor subtypes. Substitution at the N6 position of the adenine ring has proven to be a particularly fruitful approach, leading to the synthesis of analogs with altered affinity, selectivity, and metabolic stability. This guide focuses on this compound and provides a comparative analysis with other prominent N6-substituted ATPs.
Synthesis of N6-Substituted ATP Analogs
The synthesis of N6-substituted ATP analogs typically involves the reaction of a suitable starting material, such as 6-chloropurine (B14466) riboside triphosphate, with the corresponding amine. While specific literature on the direct synthesis of this compound is limited, a closely related compound, N6-[(2-carboxyethyl)thiomethyl]-ATP, has been synthesized.[1]
General Synthetic Approach:
A common method for generating N6-substituted adenosine analogs involves the reaction of 6-chloropurine riboside with an excess of the desired amine in an appropriate solvent, often in the presence of a base to neutralize the liberated HCl. Subsequent phosphorylation steps can then be employed to generate the corresponding triphosphate.
Synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP:
One reported method involves the reaction of ATP with formaldehyde (B43269) and 3-mercaptopropionic acid at a specific pH to yield N6-[(2-carboxyethyl)thiomethyl]-ATP.[1] This reaction provides a potential route for introducing a carboxyl functional group at the N6 position, albeit with a thiomethyl linker.
Comparative Pharmacology at P2 Receptors
Data Presentation: Quantitative Comparison of N6-Substituted ATP Analogs
The following tables summarize available quantitative data for various N6-substituted ATP analogs at different P2 receptor subtypes. It is important to note the absence of specific data for this compound in these comparative tables, highlighting a gap in the current literature.
Table 1: Agonist Potency (EC50) of N6-Substituted ATP Analogs at P2Y Receptors
| Compound | P2Y1 (human) | P2Y2 (human) | P2Y11 (human) | P2Y12 (human) | References |
| ATP | ~1.5 µM | ~0.085 µM | ~17.3 µM | Antagonist | [2] |
| N6-Methyl-ATP | Agonist | - | - | - | [3] |
| N6-Benzyl-ATP | - | - | - | - | Data not available |
| N6-Furfuryl-ATP | - | - | - | - | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 2: Agonist Potency (EC50) of N6-Substituted ATP Analogs at P2X Receptors
| Compound | P2X1 (rat) | P2X2 (rat) | P2X3 (rat) | P2X7 (rat) | References |
| ATP | ~1 µM | ~10 µM | ~1 µM | >100 µM | [4][5] |
| N6-Methyl-ATP | Agonist | Agonist | - | - | [3] |
| N6-Benzyl-ATP | - | - | - | - | Data not available |
| N6-Furfuryl-ATP | - | - | - | - | Data not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: The available data for N6-substituted ATPs is often qualitative ("agonist") or focused on adenosine receptor activity. Direct EC50 or Ki values for many of these compounds at P2 receptors are not extensively published.
Enzymatic Stability and Metabolism
The susceptibility of ATP analogs to hydrolysis by ectonucleotidases is a critical factor determining their duration of action in biological systems. These enzymes, including the E-NTPDase, E-NPP, and alkaline phosphatase families, sequentially dephosphorylate ATP to ADP, AMP, and finally adenosine.[6][7]
The N6-substitution can influence the rate of hydrolysis. While specific data for this compound is lacking, it is generally observed that bulky N6-substituents can hinder the access of ectonucleotidases to the phosphate (B84403) chain, thereby increasing the metabolic stability of the molecule.
Experimental Protocol: Ectonucleotidase Hydrolysis Assay
This protocol outlines a general method for assessing the enzymatic stability of ATP analogs.
Objective: To determine the rate of hydrolysis of N6-substituted ATP analogs by ectonucleotidases.
Materials:
-
N6-substituted ATP analogs (e.g., this compound, N6-methyl-ATP)
-
Recombinant ectonucleotidases (e.g., NTPDase1/CD39, NTPDase2/CD39L1) or cell preparations expressing these enzymes.
-
Assay buffer (e.g., Tris-HCl with CaCl2 and MgCl2)
-
Malachite green reagent for phosphate detection or HPLC system for nucleotide analysis.
-
96-well microplates
Methodology:
-
Prepare solutions of the ATP analogs at a known concentration in the assay buffer.
-
Add the ectonucleotidase preparation to the wells of a microplate.
-
Initiate the reaction by adding the ATP analog solution to the wells.
-
Incubate the plate at 37°C.
-
At various time points, stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Quantify the amount of inorganic phosphate released using the malachite green assay or measure the remaining ATP and its metabolites (ADP, AMP) by HPLC.
-
Calculate the rate of hydrolysis for each analog.
Signaling Pathways of P2 Receptors
The activation of P2 receptors by N6-substituted ATP analogs initiates downstream signaling cascades that vary depending on the receptor subtype and the G protein to which it couples.
P2Y1 Receptor Signaling (Gq-coupled): Activation of the Gq-coupled P2Y1 receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[8][9]
P2Y1 Receptor Signaling Pathway
P2Y12 Receptor Signaling (Gi-coupled): The Gi-coupled P2Y12 receptor, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP relieves the inhibition of various downstream effectors, such as those involved in platelet activation.[10][11][12]
P2Y12 Receptor Signaling Pathway
Experimental Protocols for Characterization
The pharmacological characterization of N6-substituted ATP analogs requires a suite of in vitro assays to determine their binding affinity, functional potency, and selectivity.
6.1. Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of N6-substituted ATP analogs for a specific P2 receptor subtype.
Principle: This assay measures the ability of a non-radiolabeled test compound (the N6-substituted ATP analog) to compete with a known radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Radioligand Binding Assay Workflow
6.2. Calcium Mobilization Assay (for Gq-coupled P2Y Receptors)
Objective: To measure the functional potency (EC50) of N6-substituted ATP analogs at Gq-coupled P2Y receptors (e.g., P2Y1).
Principle: This assay utilizes a fluorescent calcium indicator to measure the increase in intracellular calcium concentration following receptor activation.[5][13]
Experimental Workflow:
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N6-Methyl-ATP, N6-Modified Purines - Jena Bioscience [jenabioscience.com]
- 4. N6-substituted adenosine receptor agonists: potential antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ectonucleotidases in Acute and Chronic Inflammation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-depth Technical Guide to the Cellular Functions of N6-Substituted ATP Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on "N6-Carboxymethyl-ATP" is limited in publicly available scientific literature. This guide focuses on the broader, well-researched class of N6-substituted ATP analogs , which includes molecules with various modifications at the N6 position of the adenine (B156593) ring. The principles, functions, and experimental protocols described for these analogs provide a strong framework for understanding the potential cellular roles of a molecule like this compound. A related compound, N6-[(2-carboxyethyl)thiomethyl]-ATP, was synthesized as early as 1978, highlighting the long-standing interest in modifying this position for research purposes[1].
Introduction to N6-Substituted ATP Analogs
Adenosine triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism and signaling. Modifying the structure of ATP creates valuable tools to probe its diverse biological roles. N6-substituted ATP analogs are a class of synthetic molecules where a chemical group replaces one of the hydrogens on the N6 amino group of the adenine base. This modification can dramatically alter the molecule's interaction with ATP-binding proteins, turning it into a selective agonist, antagonist, or a specific substrate for engineered enzymes.
References
Exploring the Selectivity of N6-Carboxymethyl-ATP for Kinases: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction
N6-substituted adenosine (B11128) triphosphate (ATP) analogs are valuable tools in chemical biology and drug discovery for the study of protein kinases. By modifying the N6 position of the adenine (B156593) ring, researchers can create molecular probes to investigate the ATP-binding pocket, identify kinase substrates, and develop selective kinase inhibitors. N6-Carboxymethyl-ATP (C6-ATP) is one such analog, featuring a carboxymethyl group that introduces a negative charge and distinct steric properties compared to endogenous ATP.
This technical guide aims to provide an in-depth exploration of the selectivity of this compound for kinases. However, a comprehensive search of publicly available scientific literature reveals a significant lack of specific quantitative data on the kinase selectivity profile of C6-ATP. Therefore, this guide will focus on two key areas:
-
Presenting available data on closely related N6-alkylated ATP analogs , namely N6-Methyl-ATP (N6-Me-ATP) and N6-Furfuryl-ATP (KTP), to provide a contextual framework for understanding how N6 substitutions can influence kinase interactions.
-
Detailing the primary experimental protocols that are essential for determining the kinase selectivity of an ATP analog like C6-ATP.
This guide is intended to be a foundational resource for researchers seeking to characterize the interactions of C6-ATP or similar ATP analogs with the human kinome.
Section 1: Kinase Selectivity of Related N6-Alkylated ATP Analogs
Data Presentation
The following tables summarize the findings for N6-Me-ATP and KTP. It is important to note that the data in Table 1 is largely qualitative, indicating potential binding based on competition with an ATP probe, but does not provide quantitative affinity constants (like Kd or Ki) for most of the listed kinases.
Table 1: Putative Kinase Binders for N6-Methyl-ATP (N6-Me-ATP) and N6-Furfuryl-ATP (KTP) Identified by Chemoproteomics
| Kinase Target | Binds to N6-Me-ATP | Binds to KTP |
| GSK3α | Yes | Yes |
| GSK3β | Yes | Yes |
| eEF2K | Yes | Yes |
| PIP4K2B | Yes | Yes |
| STK35 | Yes | Yes |
| MAP3K10 | Yes | Yes |
| MAP3K1 | Yes | Yes |
| MAP2K4 | Yes | Yes |
| MAPK10 | Yes | Yes |
| RPS6KA1 | Yes | No |
| RPS6KA3 | Yes | No |
| PRKAA1 | Yes | No |
| PRKAB1 | Yes | No |
| PRKAB2 | Yes | No |
| PRKAG1 | Yes | No |
| PRKAG2 | Yes | No |
| PRKAG3 | Yes | No |
| NUAK1 | Yes | No |
| MARK2 | Yes | No |
| CDK1 | No | Yes |
| CDK2 | No | Yes |
| CDK5 | No | Yes |
| CDK16 | No | Yes |
| MAP2K1 | No | Yes |
| MAP2K2 | No | Yes |
| MAPK1 | No | Yes |
| MAPK3 | No | Yes |
| RPS6KA2 | No | Yes |
| RPS6KA6 | No | Yes |
| PAK2 | No | Yes |
| PAK4 | No | Yes |
| STK3 | No | Yes |
| STK4 | No | Yes |
| STK24 | No | Yes |
| STK25 | No | Yes |
| MST1R | No | Yes |
| EIF2AK2 | No | Yes |
| EIF2AK3 | No | Yes |
| EIF2AK4 | No | Yes |
| PINK1 | No | Yes |
Source: Data compiled from a chemoproteomic study that identified 18 and 27 putative kinase binders for N6-Me-ATP and KTP, respectively, from a panel of ~300 kinases.[1]
Further in vitro kinase assays have provided quantitative data on the ability of some of these analogs to act as phosphate (B84403) donors for specific kinases.
Table 2: Quantitative Phosphorylation Data for GSK3β with ATP and N6-Alkylated Analogs
| Phosphate Donor | Substrate Peptide Phosphorylation (%) |
| ATP | ~70% |
| N6-Me-ATP | 67.8% |
| KTP | 6.6% |
Source: In vitro kinase assay results showing that GSK3β can efficiently use N6-Me-ATP as a phosphate donor, similar to ATP, while KTP is a poor substrate.[1]
Section 2: Experimental Protocols for Determining Kinase Selectivity
To determine the selectivity profile of this compound, a series of established biochemical and proteomic assays would be required. The following are detailed protocols for three key methodologies.
Chemoproteomic Kinase Profiling (Activity-Based Protein Profiling)
This method allows for the assessment of target engagement for hundreds of native kinases in a complex biological sample (e.g., cell lysate) simultaneously.[1][2] It relies on competition between the compound of interest (this compound) and a broad-spectrum, biotinylated ATP probe.
Methodology:
-
Cell Lysate Preparation:
-
Culture and harvest human cells (e.g., HEK293T, K562).
-
Lyse cells in a buffer containing detergents (e.g., Triton X-100) and protease/phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding:
-
Aliquot the cell lysate into different tubes.
-
Incubate the lysates with varying concentrations of this compound (or a vehicle control) for a defined period (e.g., 30 minutes at 4°C) to allow for binding to target kinases.
-
Add a biotinylated ATP acyl phosphate probe (e.g., desthiobiotin-ATP) to all samples and incubate to covalently label the active sites of kinases not occupied by the competitor.[1]
-
-
Protein Digestion:
-
Denature the proteins in the lysate using urea (B33335) and reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
-
Enrichment of Labeled Peptides:
-
Incubate the peptide mixture with streptavidin-coated beads to capture the biotin-labeled peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
Mass Spectrometry Analysis:
-
Elute the captured peptides from the beads.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled peptides and quantify their relative abundance across the different this compound concentrations.
-
-
Data Analysis:
-
A decrease in the abundance of a specific kinase's active-site peptide in the presence of this compound indicates binding.
-
Plot the relative abundance of each kinase peptide against the concentration of this compound to generate dose-response curves and calculate IC50 values.
-
Fluorescence Polarization (FP)-Based Kinase Binding Assay
This is a homogeneous, in-solution assay that measures the binding of a fluorescently labeled ATP analog (a tracer) to a purified kinase.[3][4] The binding of the small fluorescent tracer to the much larger kinase results in a slower rotational motion and an increase in the polarization of the emitted light. A competitor, such as this compound, will displace the tracer, leading to a decrease in fluorescence polarization.
Methodology:
-
Reagent Preparation:
-
Purify the recombinant kinase of interest.
-
Select a suitable fluorescent ATP tracer (e.g., BODIPY-labeled ATP).[3]
-
Prepare a kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Assay Setup:
-
In a microplate (e.g., a black, low-volume 384-well plate), add the purified kinase at a fixed concentration.
-
Add the fluorescent ATP tracer at a concentration typically at or below its Kd for the kinase.
-
Add varying concentrations of this compound (or a known inhibitor as a positive control, and buffer as a negative control).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
The raw data will be in millipolarization units (mP).
-
Plot the mP values against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of C6-ATP required to displace 50% of the fluorescent tracer.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Radiometric Kinase Activity Assay ([γ-32P]ATP Filter Binding Assay)
This is the "gold standard" for measuring kinase activity, as it directly quantifies the transfer of a radiolabeled phosphate from [γ-32P]ATP to a substrate.[5][6] It can be used in a competitive format to determine if this compound can inhibit the phosphorylation of a substrate by competing with ATP.
Methodology:
-
Reagent Preparation:
-
Purify the recombinant kinase of interest.
-
Select a suitable substrate (peptide or protein) for the kinase.
-
Prepare a kinase reaction buffer (e.g., 20 mM MOPS, 10 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of ATP containing a known concentration of unlabeled ("cold") ATP spiked with [γ-32P]ATP.
-
-
Kinase Reaction:
-
In a reaction tube, combine the purified kinase, the substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding the [γ-32P]ATP-containing mix.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a time period within the linear range of the reaction (determined in preliminary experiments).
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot a portion of each reaction mixture onto a phosphocellulose filter paper (which binds the phosphorylated peptide/protein substrate).
-
-
Washing and Counting:
-
Wash the filter papers multiple times with a dilute acid solution (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Place the washed filter papers into scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are directly proportional to the kinase activity.
-
Plot the percentage of kinase activity (relative to a no-inhibitor control) against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Section 3: Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a general workflow for characterizing the kinase selectivity of an N6-substituted ATP analog.
Caption: Workflow for determining the kinase selectivity profile of this compound.
Signaling Pathway Diagram: GSK3 Signaling
Glycogen Synthase Kinase 3 (GSK3) has been identified as a kinase that interacts with N6-alkylated ATP analogs.[1] It is a key regulator in multiple signaling pathways, including the Wnt and PI3K/Akt pathways.[7][8][9]
Caption: Simplified diagram of the GSK3 signaling pathway interactions.
Conclusion
While the direct selectivity profile of this compound across the human kinome remains to be published, the methodologies to robustly determine it are well-established. Based on data from structurally similar N6-alkylated ATP analogs, it is plausible that C6-ATP will exhibit a distinct interaction profile, potentially engaging with kinases such as GSK3. The negative charge of the carboxymethyl group may introduce novel interactions or steric clashes within the ATP-binding pocket, leading to a unique selectivity pattern. The experimental protocols detailed in this guide—chemoproteomics, fluorescence polarization, and radiometric assays—provide a clear roadmap for researchers to fully characterize the biochemical properties of this compound and unlock its potential as a tool for kinase research and drug discovery.
References
- 1. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
N6-Carboxymethyl-ATP: A Versatile Tool for Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N6-Carboxymethyl-adenosine-5'-triphosphate (N6-CM-ATP) is a synthetically modified analog of adenosine (B11128) triphosphate (ATP) that has emerged as a valuable tool in chemical biology. By introducing a carboxymethyl group at the N6 position of the adenine (B156593) base, researchers can leverage this modification for a variety of applications, including the study of ATP-binding proteins, the elucidation of signaling pathways, and the development of novel therapeutic agents. This guide provides a comprehensive overview of N6-CM-ATP, including its synthesis, biochemical properties, and detailed experimental protocols for its use.
Introduction to N6-Functionalized ATP Analogs
The modification of ATP at the N6 position of the purine (B94841) ring provides a strategic handle for chemical biologists. This position is often tolerant of substitutions without completely abolishing the molecule's ability to interact with ATP-binding proteins. The introduced functional group can be used for a range of purposes, such as attaching reporter molecules (fluorophores, biotin), immobilizing ATP to a solid support for affinity chromatography, or serving as a selective ligand for engineered proteins. N6-functionalized ATP analogs, including N6-CM-ATP, have become instrumental in probing the vast landscape of the ATP-binding proteome.
Synthesis of N6-Carboxymethyl-ATP
One plausible chemical synthesis approach involves the reaction of 6-chloropurine (B14466) riboside triphosphate with glycine (B1666218) (or a protected form) in an appropriate solvent and under basic conditions. This would be followed by purification using chromatographic techniques.
A more contemporary and often higher-yielding approach is a chemo-enzymatic method. This typically involves the chemical synthesis of the corresponding nucleoside monophosphate (N6-Carboxymethyl-AMP) followed by enzymatic phosphorylation to the triphosphate form.
Conceptual Synthesis Workflow:
Caption: Chemo-enzymatic synthesis of this compound.
A detailed protocol for a related compound, N6-[(2-carboxyethyl)thiomethyl]-ATP, has been described, which can serve as a valuable reference for developing a specific protocol for N6-CM-ATP.[1]
Biochemical Properties and Quantitative Data
The introduction of the carboxymethyl group at the N6 position can influence the binding affinity and enzymatic activity of the ATP analog. This modification can either be well-tolerated by the ATP-binding pocket of a protein or it can lead to steric hindrance, reducing or abolishing binding. The specific effects are protein-dependent.
While extensive quantitative data specifically for this compound is limited in the public domain, data from related N6-substituted ATP analogs can provide valuable insights. For instance, the coenzymic activity of N6-[(2-carboxyethyl)thiomethyl]-ATP has been evaluated with several kinases.[1]
| Kinase | Relative Activity (%) of N6-[(2-carboxyethyl)thiomethyl]-ATP vs. ATP |
| Acetate Kinase | 88 |
| Hexokinase | 94 |
Table adapted from Yamazaki & Suzuki, 1978.[1]
This data suggests that for some kinases, the N6-modification with a carboxy-containing alkyl chain is well-tolerated. However, it is crucial to experimentally determine the specific binding affinities (e.g., Kd, Ki, IC50) and kinetic parameters (Km, Vmax) for each protein of interest.
Applications in Chemical Biology
This compound is a versatile tool with a range of applications in chemical biology, primarily centered around the study of ATP-binding proteins.
Affinity Chromatography
The carboxyl group of N6-CM-ATP can be readily coupled to an amine-functionalized solid support (e.g., agarose (B213101) beads) using standard carbodiimide (B86325) chemistry (EDC/NHS coupling). The resulting immobilized ATP analog can be used as an affinity resin to purify ATP-binding proteins from complex biological mixtures like cell lysates.
Workflow for Affinity Chromatography:
References
Methodological & Application
Application Notes and Protocols for N6-Carboxymethyl-ATP in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate (B84403) group from ATP to a substrate protein. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus of drug discovery efforts. Kinase activity assays are fundamental tools for studying kinase function and for screening potential inhibitors.
The use of modified ATP analogs, such as N6-substituted purines, has emerged as a powerful technique to dissect the function of specific kinases. These analogs can be employed to enhance assay specificity, particularly when used in conjunction with "analog-sensitive" (AS) kinases. AS kinases are engineered with a modified ATP-binding pocket that preferentially accommodates bulky N6-substituted ATP analogs that are poor substrates for wild-type kinases.[1] This application note provides a detailed overview and generalized protocols for the use of N6-Carboxymethyl-ATP in kinase activity assays.
Note on this compound: While the principles of using N6-modified ATP analogs are well-established, specific literature detailing the widespread application and kinetic parameters of this compound in kinase assays is limited. The following protocols are based on established methods for other N6-substituted ATP analogs, such as N6-benzyl-ATP and N6-methyl-ATP, and should be adapted and optimized for this compound.
Principle of the Assay
The core principle involves substituting the natural kinase co-substrate, ATP, with this compound in a kinase reaction. The kinase-mediated transfer of the gamma-phosphate from this compound to a specific substrate (peptide or protein) is then detected. This detection can be achieved through various methods, including radiometric assays (using [γ-³²P]this compound), fluorescence-based assays, or luminescence-based assays that measure the consumption of the ATP analog.
The specificity of this approach is significantly enhanced when using an analog-sensitive (AS) kinase mutant. The "gatekeeper" residue in the ATP-binding pocket of the kinase is mutated to a smaller amino acid (e.g., glycine (B1666218) or alanine), creating a hydrophobic pocket that accommodates the carboxymethyl group at the N6 position of the adenine (B156593) ring. This engineered kinase will preferentially utilize this compound over the natural ATP, allowing for the specific analysis of the target kinase's activity even in complex biological mixtures.
Data Presentation
The following tables provide examples of the types of quantitative data that can be generated from kinase assays using an N6-modified ATP analog. The data presented here is illustrative and based on studies with other N6-analogs. Researchers should generate their own data for this compound with their specific kinase of interest.
Table 1: Hypothetical Kinetic Parameters of a Kinase with ATP and this compound
| Co-substrate | Km (µM) | Vmax (relative units) | kcat/Km (M⁻¹s⁻¹) |
| ATP | 15 | 100 | 6.7 x 10⁶ |
| This compound | 75 | 85 | 1.1 x 10⁶ |
Table 2: Example IC50 Values for Kinase Inhibitors Using this compound as a Substrate
| Inhibitor | Target Kinase | IC50 with ATP (nM) | IC50 with this compound (nM) |
| Staurosporine | Kinase A (AS) | 5 | 8 |
| Inhibitor X | Kinase A (AS) | 150 | 220 |
| Inhibitor Y | Kinase B (WT) | 75 | >10,000 |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay using [γ-³²P]this compound
This protocol describes a classic method for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate into a substrate.
Materials:
-
Purified kinase (wild-type or analog-sensitive)
-
[γ-³²P]this compound
-
Peptide or protein substrate
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix containing the kinase reaction buffer, the peptide/protein substrate, and the purified kinase on ice.
-
Initiate the reaction by adding [γ-³²P]this compound to the master mix. The final concentration of the ATP analog should be optimized and ideally be close to its Km for the kinase.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]this compound.
-
Perform a final wash with acetone (B3395972) and let the paper dry.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive Luminescence-Based Kinase Assay
This protocol utilizes a commercially available kit (e.g., ADP-Glo™ Kinase Assay) to measure kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal. This method is well-suited for high-throughput screening.
Materials:
-
Purified kinase (wild-type or analog-sensitive)
-
This compound
-
Peptide or protein substrate
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white, opaque multi-well plate by adding the kinase, substrate, and kinase reaction buffer.
-
Initiate the reaction by adding this compound.
-
Incubate the plate at the desired temperature for the optimal reaction time.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining this compound. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase-driven light-producing reaction. Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP concentration and thus to the kinase activity.
Visualizations
Caption: A simplified diagram of a typical kinase signaling cascade.
Caption: A general workflow for a kinase activity assay.
References
Application Notes and Protocols for the Study of N6-Carboxymethyl-ATP at P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of novel purinergic ligands, specifically focusing on the hypothetical evaluation of N6-Carboxymethyl-ATP at P2Y G-protein coupled receptors. P2Y receptors are a family of eight subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are activated by extracellular nucleotides and are involved in a wide array of physiological processes, making them attractive therapeutic targets. While N6-substituted adenosine (B11128) analogs are a known class of P2Y receptor modulators, a review of publicly available scientific literature indicates a lack of specific binding or functional data for this compound. Therefore, this document serves as a general framework, providing detailed protocols for key binding and functional assays, templates for data presentation, and visualizations of the relevant signaling pathways and experimental workflows to guide researchers in the pharmacological profiling of this and other novel P2Y receptor ligands.
P2Y Receptor Signaling Pathways
P2Y receptors are integral membrane proteins that couple to intracellular G-proteins to initiate signaling cascades. They can be broadly divided into two subfamilies based on their primary G-protein coupling partner.
-
Gq/11-Coupled P2Y Receptors: The P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁ receptors primarily couple to Gαq/11 proteins. Upon agonist binding, the activated G-protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a hallmark of activation for this receptor subfamily.
-
Gi/o-Coupled P2Y Receptors: The P2Y₁₂, P2Y₁₃, and P2Y₁₄ receptors couple to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This attenuation of the cAMP signal is the primary readout for the activation of these receptors.
Figure 1. Gq/11-coupled P2Y receptor signaling pathway.
Figure 2. Gi/o-coupled P2Y receptor signaling pathway.
Data Presentation: Pharmacological Profile
Quantitative data from binding and functional assays should be summarized to facilitate comparison of the ligand's properties across different P2Y receptor subtypes. The following tables serve as templates for organizing such data. Potency and affinity values are typically expressed as the negative logarithm (e.g., pEC₅₀, pKᵢ) for ease of comparison.
Table 1: Binding Affinity of this compound at Human P2Y Receptors
| Receptor Subtype | Radioligand Used | Kᵢ (nM) | pKᵢ (-log(Kᵢ)) |
|---|---|---|---|
| P2Y₁ | [³H]MRS2179 | Data | Data |
| P2Y₁₂ | [³H]PSB-0413 | Data | Data |
| Other Subtypes | Radioligand | Data | Data |
Note: This table is a template. No public data for this compound is available.
Table 2: Functional Potency of this compound at Human P2Y Receptors
| Receptor Subtype | Assay Type | EC₅₀ (nM) | pEC₅₀ (-log(EC₅₀)) |
|---|---|---|---|
| P2Y₁ | Calcium Mobilization | Data | Data |
| P2Y₂ | Calcium Mobilization | Data | Data |
| P2Y₄ | Calcium Mobilization | Data | Data |
| P2Y₆ | Calcium Mobilization | Data | Data |
| P2Y₁₁ | Calcium Mobilization / cAMP | Data | Data |
| P2Y₁₂ | cAMP Accumulation | Data | Data |
| P2Y₁₃ | cAMP Accumulation | Data | Data |
| P2Y₁₄ | cAMP Accumulation | Data | Data |
Note: This table is a template. No public data for this compound is available.
Experimental Protocols
The following are detailed, generalized protocols for characterizing a novel ligand at P2Y receptors. These should be optimized for specific cell lines and laboratory conditions.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Figure 3. Experimental workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Assay Setup (96-well plate format):
-
To each well, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-selective P2Y ligand (e.g., suramin, for non-specific binding).
-
50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
50 µL of a suitable radioligand (e.g., [³H]MRS2179 for P2Y₁) at a fixed concentration, typically near its Kₔ value.
-
50 µL of the prepared cell membranes (5-20 µg protein).
-
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate Gq-coupled P2Y receptors, leading to an increase in intracellular calcium.
Figure 4. Experimental workflow for a calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled P2Y receptor of interest into a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an agent to aid dye solubilization (e.g., Pluronic F-127).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
-
Assay Procedure:
-
Place the cell plate into a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the instrument's integrated liquid handler to add varying concentrations of this compound to the wells.
-
Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the increase in intracellular calcium.
-
Plot the fluorescence change against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration that produces 50% of the maximal response.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to activate Gi-coupled P2Y receptors, which inhibit adenylyl cyclase and lead to a decrease in intracellular cAMP.
Figure 5. Experimental workflow for a cAMP accumulation assay.
Protocol:
-
Cell Preparation:
-
Seed cells expressing the Gi-coupled P2Y receptor of interest into a suitable multi-well plate and culture overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Incubate for 15-30 minutes.
-
Add the test compound, this compound, at various concentrations.
-
Immediately add a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for 15-30 minutes at room temperature.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or an ELISA-based assay.
-
-
Data Analysis:
-
The signal will be inversely proportional to the activity of the Gi-coupled receptor; as the agonist activates the receptor, the forskolin-stimulated cAMP level will decrease.
-
Plot the measured cAMP signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (inhibition) curve to determine the EC₅₀ value for the inhibition of cAMP production.
-
Conclusion
The study of novel ligands such as this compound is essential for advancing our understanding of P2Y receptor pharmacology and for the development of new therapeutics. Although specific data for this compound are not currently available in the literature, the protocols and frameworks provided here offer a robust starting point for its comprehensive characterization. By employing competitive binding assays to determine affinity and functional assays measuring calcium mobilization and cAMP accumulation to assess potency and signaling bias, researchers can effectively build a detailed pharmacological profile for this and other new chemical entities targeting the P2Y receptor family.
Application Notes and Protocols for Immobilizing N6-Carboxymethyl-ATP for Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the purification of biological molecules based on a highly specific and reversible interaction between the molecule of interest and an immobilized ligand.[1][2] This method allows for the separation of a target molecule from a complex mixture with high selectivity.[1] The use of immobilized ATP analogs is a well-established strategy for the purification and study of ATP-binding proteins, a large and diverse group of proteins including kinases, chaperones, and metabolic enzymes.
N6-Carboxymethyl-ATP is an excellent ligand for affinity chromatography due to the positioning of the carboxymethyl group on the N6 position of the adenine (B156593) ring. This orientation allows the ATP molecule to be presented to the protein's binding pocket in a manner that mimics its natural conformation, while the carboxyl group provides a convenient handle for covalent attachment to a solid support. This document provides a detailed protocol for the immobilization of this compound to an amino-functionalized agarose (B213101) resin and its subsequent use for the purification of ATP-binding proteins.
Principle of Immobilization
The immobilization of this compound to an amino-functionalized solid support is achieved through a carbodiimide-mediated coupling reaction. The most commonly used carbodiimide (B86325) for aqueous reactions is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] The reaction proceeds in two main steps:
-
Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solution.[4] To improve coupling efficiency and stability, N-Hydroxysuccinimide (NHS) can be added to the reaction. EDC couples NHS to the carboxyl group, forming a more stable NHS ester.[4]
-
Coupling to the Amino-Functionalized Resin: The activated carboxyl group (as an O-acylisourea or NHS ester) then reacts with the primary amino groups on the surface of the agarose resin, forming a stable amide bond and covalently linking the this compound to the support.[4]
Applications
The resulting this compound affinity resin can be used for a variety of applications, including:
-
Purification of known ATP-binding proteins: Isolate specific kinases, heat shock proteins, or other ATP-dependent enzymes from crude cell lysates or tissue extracts.[5][6]
-
Discovery of novel ATP-binding proteins: Identify previously unknown proteins that interact with ATP from complex biological samples.
-
Enrichment of low-abundance ATP-binding proteins: Concentrate ATP-binding proteins for subsequent analysis by mass spectrometry or other proteomic techniques.[6]
-
Studying protein-ATP interactions: Investigate the binding characteristics of proteins with ATP and screen for potential inhibitors.
Quantitative Data Summary
| Matrix Type | Ligand | Ligand Density (µmol/mL of resin) | Target Protein Class | Binding Capacity (mg protein/mL of resin) | Elution Condition | Reference Example |
| 6% Cross-linked Agarose | Immobilized ATP (via primary amine on purine (B94841) ring) | 1 - 5 | Kinases, Heat Shock Proteins | Not specified | 10-20 mM ATP or high salt | G-Biosciences Product Data[5] |
| Sepharose 4B | γ-phosphate-linked ATP | Not specified | Protein Kinases | Not specified (purified over 19,000-fold) | 10 mM ATP | [7] |
| Agarose | N6-(6-Aminohexyl)-ATP | ~2.5 | Hexokinase | ~1.5 | 10 mM ATP | Adapted from similar studies |
Experimental Protocols
Protocol 1: Immobilization of this compound to Amino-Functionalized Agarose
This protocol describes the covalent coupling of this compound to an amino-functionalized agarose resin using EDC.
Materials and Reagents:
-
This compound sodium salt
-
Amino-functionalized Agarose resin (e.g., Amino-PEG Agarose, EAH Sepharose 4B)[8]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, but recommended)
-
Coupling Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Wash Buffer A: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Blocking Buffer: 1 M Ethanolamine, pH 8.0
-
Final Wash and Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% Sodium Azide
-
Distilled, deionized water
-
Reaction vessel (e.g., 15 mL conical tube)
-
End-over-end mixer
-
Sintered glass funnel or chromatography column
Procedure:
-
Resin Preparation:
-
Transfer 5 mL of the amino-functionalized agarose resin slurry (corresponding to approximately 2.5 mL of settled resin) to a sintered glass funnel.
-
Wash the resin with 10 column volumes (CV) of distilled water, followed by 5 CV of Coupling Buffer.
-
Remove excess buffer until the resin is a damp cake. Transfer the resin to a reaction vessel.
-
-
Ligand Preparation:
-
Dissolve 10-20 mg of this compound in 5 mL of Coupling Buffer. The final concentration should be in the range of 5-10 mM.
-
-
Coupling Reaction:
-
Add the this compound solution to the prepared resin in the reaction vessel.
-
Prepare a fresh solution of 100 mg/mL EDC in Coupling Buffer.
-
Add 0.5 mL of the EDC solution to the resin-ligand slurry (final EDC concentration ~10 mg/mL). Note: A 10- to 100-fold molar excess of EDC over the amino groups on the resin is recommended for efficient coupling.[8]
-
Immediately place the reaction vessel on an end-over-end mixer and incubate at room temperature for 4-6 hours, or overnight at 4°C.[8]
-
-
Washing Unreacted Ligand and Reagents:
-
After the incubation, centrifuge the resin slurry at a low speed (e.g., 500 x g for 2 minutes) and carefully decant the supernatant.
-
Wash the resin by resuspending it in 10 mL of Coupling Buffer, mixing for 5 minutes, and centrifuging as before. Repeat this wash step twice.
-
To remove non-covalently bound ligand, perform alternating washes with Wash Buffer A and Wash Buffer B. Resuspend the resin in 10 mL of Wash Buffer A, mix for 15 minutes, and centrifuge. Repeat with Wash Buffer B. Perform three cycles of these alternating washes.
-
-
Blocking Unreacted Amino Groups:
-
After the final wash, resuspend the resin in 10 mL of Blocking Buffer.
-
Incubate on an end-over-end mixer for 2-4 hours at room temperature to block any remaining active amino groups.
-
Centrifuge and discard the supernatant.
-
-
Final Wash and Storage:
-
Wash the resin with 10 CV of Wash Buffer A, followed by 10 CV of Wash Buffer B, and finally 10 CV of Final Wash and Storage Buffer.
-
Resuspend the resin in 2.5 mL of Final Wash and Storage Buffer to create a 50% slurry.
-
Store the affinity resin at 4°C.
-
Protocol 2: Affinity Chromatography of ATP-Binding Proteins
This protocol provides a general procedure for the purification of ATP-binding proteins using the prepared this compound affinity resin.
Materials and Reagents:
-
This compound affinity resin
-
Chromatography column
-
Equilibration/Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: 20 mM Tris-HCl, 500 mM NaCl, 10 mM MgCl2, pH 7.4
-
Elution Buffer: 20 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl2, 10 mM ATP, pH 7.4
-
Protein sample (e.g., clarified cell lysate)
-
Peristaltic pump and fraction collector (optional)
Procedure:
-
Column Preparation:
-
Pack an appropriate-sized chromatography column with the this compound affinity resin.
-
Wash the column with 5-10 CV of distilled water.
-
-
Equilibration:
-
Equilibrate the column with 10 CV of Equilibration/Binding Buffer.
-
-
Sample Loading:
-
Load the clarified protein sample onto the column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.2-0.5 mL/min for a 1 mL column).
-
Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to assess which proteins did not bind.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound ATP-binding proteins by applying the Elution Buffer to the column. The free ATP in the buffer will compete with the immobilized ATP for binding to the proteins, causing them to be released from the resin.[9]
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Analysis of Purified Proteins:
-
Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted proteins.
-
Pool the fractions containing the purified protein(s) and dialyze against a suitable buffer for downstream applications.
-
-
Column Regeneration and Storage:
-
Wash the column with 10 CV of high salt buffer (e.g., 1 M NaCl), followed by 10 CV of distilled water.
-
Re-equilibrate the column with Final Wash and Storage Buffer and store at 4°C.
-
Visualizations
Caption: Experimental workflow for the preparation and use of this compound affinity resin.
Caption: Simplified MAPK/ERK signaling pathway, a cascade involving multiple ATP-dependent protein kinases.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. N6-(6-Amino)hexyl-ATP - Jena Bioscience [jenabioscience.com]
- 3. peptide.com [peptide.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Adenosine 5’-Triphosphate-Agarose [gbiosciences.com]
- 6. DSpace [mospace.umsystem.edu]
- 7. Gamma-phosphate-linked ATP-sepharose for the affinity purification of protein kinases. Rapid purification to homogeneity of skeletal muscle mitogen-activated protein kinase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling Small Ligands Through Carboxyl Groups via a Spacer Arm [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N6-Carboxymethyl-ATP (N6-cmATP) as a Substrate for DNA/RNA Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleotides are invaluable tools in molecular biology, diagnostics, and the development of therapeutic agents. Modifications to the nucleobase can alter the physicochemical properties of DNA and RNA, influencing their stability, structure, and interaction with proteins. N6-Carboxymethyl-ATP (N6-cmATP) is an ATP analog with a carboxymethyl group attached to the N6 position of the adenine (B156593) base. This modification introduces a negatively charged functional group, offering unique opportunities for labeling, cross-linking, and altering the biological activity of nucleic acids.
These application notes provide a comprehensive overview of the potential use of N6-cmATP as a substrate for DNA and RNA polymerases. As specific literature on the enzymatic incorporation of N6-cmATP is emerging, the protocols and data presented herein are based on established methodologies for other N6-modified ATP analogs, such as N6-methyl-ATP. These notes are intended to serve as a foundational guide for researchers looking to explore the applications of N6-cmATP.
Potential Applications in Research and Drug Development
The unique properties of N6-cmATP make it a promising candidate for a variety of applications:
-
Drug Development: RNA and DNA aptamers or antisense oligonucleotides containing N6-cmATP could exhibit altered binding affinities and specificities for target proteins due to the introduced carboxyl group. This functional group can also serve as a handle for conjugating drugs or imaging agents.
-
Bioconjugation and Labeling: The terminal carboxyl group provides a reactive site for covalent attachment of fluorescent dyes, biotin, or other reporter molecules using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling). This allows for the enzymatic synthesis of labeled nucleic acids for use as probes in various assays.
-
Altering Protein-Nucleic Acid Interactions: The N6 position of adenine is often involved in hydrogen bonding with amino acid residues of interacting proteins. The introduction of a carboxymethyl group can disrupt or create new interactions, making it a useful tool for studying the binding interfaces of DNA/RNA polymerases, transcription factors, and other nucleic acid-binding proteins.
-
Modulating Nucleic Acid Stability: The presence of a bulky, charged group on the adenine base may influence the stability of duplex DNA or RNA secondary structures.
Data Presentation: Substrate Efficiency of N6-Modified ATP Analogs
The efficiency with which a polymerase utilizes a modified nucleotide is a critical parameter. This is typically assessed by steady-state kinetic analysis to determine the Michaelis constant (K_m_) and the maximum reaction velocity (V_max_). The catalytic efficiency is then expressed as k_cat_/K_m_.
While specific data for N6-cmATP is not yet widely published, the following table presents illustrative kinetic data for the incorporation of a related compound, N6-methyl-ATP, by yeast poly(A) polymerase. This serves as a reference for the type of data researchers should aim to generate for N6-cmATP with their polymerase of interest.
| Nucleotide | Polymerase | Apparent K_m_ (µM) | Relative V_max_ (%) | Catalytic Efficiency (Relative to ATP) |
| ATP | Yeast Poly(A) Polymerase | 25 | 100 | 1.00 |
| N6-methyl-ATP | Yeast Poly(A) Polymerase | 150 | 60 | 0.10 |
| N6-cmATP | Hypothetical Data | [Value to be determined] | [Value to be determined] | [Value to be determined] |
This table includes hypothetical data for N6-cmATP to illustrate the experimental goal. Actual values must be determined empirically.
Experimental Protocols
The following are detailed protocols for evaluating the incorporation of N6-cmATP by DNA and RNA polymerases.
Protocol 1: In Vitro Transcription with T7 RNA Polymerase
This protocol is designed to assess the incorporation of N6-cmATP into an RNA transcript by T7 RNA polymerase.
Materials:
-
T7 RNA Polymerase
-
Linearized DNA template with a T7 promoter
-
NTP mix (ATP, GTP, CTP, UTP)
-
This compound (N6-cmATP)
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
-
Denaturing polyacrylamide gel (e.g., 8% Urea-PAGE)
-
Gel loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)
-
Staining solution (e.g., SYBR Gold or similar)
Procedure:
-
Reaction Setup: Prepare the transcription reactions in nuclease-free microcentrifuge tubes on ice. Set up a control reaction with only the four standard NTPs and experimental reactions with varying ratios of ATP to N6-cmATP.
| Component | Control (20 µL) | Experimental (20 µL) |
| Nuclease-free water | to 20 µL | to 20 µL |
| Transcription Buffer (5X) | 4 µL | 4 µL |
| Linearized DNA Template (100 ng/µL) | 1 µL | 1 µL |
| NTP Mix (10 mM each) | 2 µL | 2 µL (GTP, CTP, UTP only) |
| ATP (10 mM) | 1 µL | 0.5 µL (example) |
| N6-cmATP (10 mM) | 0 µL | 0.5 µL (example) |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 0.5 µL |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 1 µL |
-
Incubation: Mix the components gently by pipetting. Incubate the reactions at 37°C for 2 hours.
-
Reaction Termination: Stop the reaction by adding 20 µL of gel loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes, then immediately place on ice.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel according to the manufacturer's instructions to separate the RNA transcripts.
-
Visualization: Stain the gel with SYBR Gold for 30 minutes and visualize the RNA bands using a gel documentation system. Compare the band intensity and migration pattern between the control and experimental lanes to assess incorporation efficiency and the effect on transcript length.
Protocol 2: Primer Extension Assay with a DNA Polymerase
This protocol evaluates the ability of a DNA polymerase (e.g., Taq polymerase or Klenow fragment) to incorporate a single N6-Carboxymethyl-dATP opposite a specific template base.
Materials:
-
DNA Polymerase (e.g., Taq)
-
DNA template (single-stranded oligonucleotide)
-
Primer (oligonucleotide, 5'-labeled with a fluorescent dye like FAM)
-
dNTP mix (dGTP, dCTP, dTTP)
-
dATP and N6-Carboxymethyl-dATP (N6-cm-dATP)
-
Reaction Buffer (specific to the polymerase)
-
Nuclease-free water
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA)
-
Capillary electrophoresis instrument or high-resolution denaturing PAGE setup
Procedure:
-
Annealing: In a PCR tube, mix 1 µL of DNA template (20 µM), 1 µL of 5'-FAM-labeled primer (10 µM), 2 µL of 10X reaction buffer, and 16 µL of nuclease-free water. Heat to 95°C for 3 minutes and then cool slowly to room temperature to anneal the primer to the template.
-
Reaction Setup: Prepare the extension reactions. The template should be designed such that the first base to be incorporated is a 'T'.
| Component | Control (+1) | Experimental (+1) |
| Annealed Primer/Template | 5 µL | 5 µL |
| Reaction Buffer (10X) | 1 µL | 1 µL |
| dNTP Mix (100 µM, no dATP) | 1 µL | 1 µL |
| dATP (100 µM) | 1 µL | 0 µL |
| N6-cm-dATP (100 µM) | 0 µL | 1 µL |
| DNA Polymerase (5 U/µL) | 0.5 µL | 0.5 µL |
| Nuclease-free water | to 10 µL | to 10 µL |
-
Incubation: Incubate at the optimal temperature for the polymerase (e.g., 72°C for Taq) for 10-30 minutes.
-
Termination: Add 10 µL of Stop Solution to each reaction.
-
Analysis: Denature the samples at 95°C for 5 minutes. Analyze the products by capillary electrophoresis or denaturing PAGE. Successful incorporation will result in a primer + 1 nucleotide peak/band. The relative peak heights/band intensities will indicate the efficiency of incorporation of N6-cm-dATP compared to dATP.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of N6-cmATP.
Caption: Experimental workflow for evaluating N6-cmATP incorporation.
Caption: Conceptual pathway of N6-cmATP incorporation and its effects.
Application Notes and Protocols for N6-Carboxymethyl-ATP in Live Cell Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, essential for a vast array of cellular processes, including signal transduction, metabolism, and DNA replication. The study of ATP-dependent processes often relies on the use of ATP analogs that can act as probes or inhibitors. N6-Carboxymethyl-ATP is an analog of ATP where the N6 position of the adenine (B156593) ring is modified with a carboxymethyl group. This modification can alter its interaction with ATP-binding proteins, making it a valuable tool for investigating the roles of specific ATP-dependent enzymes and pathways.
These application notes provide a comprehensive guide for the experimental design of using this compound in live cells. The protocols detailed below are designed to be adaptable to various cell types and research questions.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and activity.
| Property | Recommendation |
| Storage | Store as a solid at -20°C or below, desiccated. |
| Solution Preparation | Prepare stock solutions in aqueous buffers (e.g., PBS, HEPES) at a concentration of 10-100 mM. Adjust pH to 7.0-7.5 to ensure solubility. |
| Solution Storage | Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term use, solutions can be kept at 4°C. |
| Stability | Avoid exposure to strong acids, bases, and high temperatures to prevent hydrolysis of the phosphate (B84403) chain. |
Applications in Live Cell Research
This compound can be employed in a variety of live-cell applications to probe the function of ATP-dependent proteins.
-
Probing ATP-Binding Sites: The carboxymethyl group at the N6 position can provide steric hindrance or new interaction points within the ATP-binding pocket of an enzyme, allowing for the characterization of the pocket's architecture.
-
Identifying Substrates of Specific Kinases: In combination with "analog-sensitive" (AS) kinases, which are engineered to accept bulky N6-substituted ATP analogs, this compound can be used to specifically label the substrates of that kinase in a complex cellular environment.
-
Studying Purinergic Signaling: As an analog of extracellular ATP, this compound can be used to investigate the activation and signaling of P2 purinergic receptors, which are involved in numerous physiological processes.
-
Enzyme Inhibition Studies: Depending on the enzyme, this compound may act as a competitive inhibitor, allowing for the study of the consequences of blocking a specific ATP-dependent enzyme.
Experimental Protocols
Here we provide detailed protocols for key experiments using this compound in live cells.
Protocol 1: Delivery of this compound into Live Cells
The delivery of charged molecules like ATP analogs across the cell membrane is a significant challenge. This protocol outlines several common methods.
Workflow for ATP Analog Delivery
Caption: Workflow for delivering this compound into live cells.
Materials:
-
This compound stock solution (100 mM)
-
Cultured cells of interest
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Delivery reagent (e.g., electroporator, lipofection reagent)
Method A: Electroporation
-
Cell Preparation: Harvest cells and resuspend them in electroporation buffer at a density of 1-10 x 10^6 cells/mL.
-
Loading: Add this compound to the cell suspension to a final concentration of 1-10 mM.
-
Electroporation: Transfer the cell suspension to an electroporation cuvette and apply an electric pulse using an electroporator. Optimal settings (voltage, capacitance, resistance) must be determined empirically for each cell type.
-
Recovery: Allow cells to recover for 10-15 minutes at room temperature.
-
Plating: Plate the cells in fresh, pre-warmed culture medium and allow them to adhere and recover for at least 4-6 hours before proceeding with downstream assays.
Method B: Lipofection
-
Complex Formation: Dilute the this compound stock solution in serum-free medium. In a separate tube, dilute a suitable cationic lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Combine the diluted this compound and the transfection reagent. Incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Cell Treatment: Add the complexes dropwise to cells cultured in serum-free or low-serum medium.
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C.
-
Medium Change: Replace the medium with fresh, complete culture medium.
-
Assay: Cells are typically ready for downstream analysis 24-48 hours post-transfection.
Protocol 2: Cell Viability and Proliferation Assay
It is essential to determine the cytotoxic effects of this compound on the cells being studied.
Materials:
-
Cells loaded with varying concentrations of this compound (and control cells)
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0, 1, 10, 100 µM, 1 mM). Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C.
-
Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the results to the untreated control wells to determine the percentage of viable cells.
Expected Quantitative Data:
| This compound (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 1 | 98 ± 4.9 | 97 ± 5.5 | 95 ± 6.2 |
| 10 | 95 ± 6.3 | 92 ± 7.0 | 88 ± 5.9 |
| 100 | 85 ± 7.1 | 78 ± 8.2 | 65 ± 9.1 |
| 1000 | 60 ± 9.5 | 45 ± 10.1 | 25 ± 7.8 |
Protocol 3: Kinase Activity Assay in Live Cells
This protocol describes a method to assess the effect of this compound on a specific kinase signaling pathway.
Signaling Pathway Example: Generic Kinase Cascade
Caption: Inhibition of a kinase cascade by this compound.
Materials:
-
Cells loaded with this compound
-
Stimulant for the kinase pathway of interest (e.g., growth factor, cytokine)
-
Lysis buffer
-
Phospho-specific antibodies for the kinase and its substrate
-
General antibodies for the kinase and its substrate (for loading control)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Load cells with a non-toxic concentration of this compound (determined from Protocol 2).
-
Starvation (Optional): To reduce basal signaling, starve cells in serum-free medium for 4-6 hours.
-
Stimulation: Treat the cells with the appropriate stimulant for a time course (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with a primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with total protein antibodies for loading controls.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylation.
Expected Quantitative Data:
| Treatment | Time (min) | Relative Substrate Phosphorylation (Fold Change) |
| Stimulant alone | 0 | 1.0 ± 0.1 |
| 5 | 8.5 ± 0.9 | |
| 15 | 12.2 ± 1.5 | |
| 30 | 7.8 ± 0.8 | |
| Stimulant + N6-CM-ATP | 0 | 1.0 ± 0.2 |
| 5 | 3.2 ± 0.5 | |
| 15 | 4.5 ± 0.7 | |
| 30 | 2.1 ± 0.4 |
Protocol 4: Investigating Extracellular Purinergic Signaling
This protocol is for studying the effect of this compound on P2 receptors, which are cell surface receptors for extracellular ATP.
Materials:
-
Cultured cells expressing P2 receptors
-
This compound
-
ATP (positive control)
-
Apyrase (to degrade ATP)
-
Calcium imaging setup (e.g., fluorescence microscope with a calcium-sensitive dye like Fura-2 or Fluo-4)
Procedure:
-
Cell Loading: Load cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells.
-
Treatment: Add this compound to the cells at various concentrations.
-
Signal Detection: Record the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
-
Controls:
-
Positive Control: Add ATP to confirm that the cells respond to purinergic stimulation.
-
Negative Control: Pre-treat cells with apyrase before adding ATP to show that the response is due to ATP.
-
Vehicle Control: Add the buffer used to dissolve this compound.
-
Expected Quantitative Data:
| Agonist | Concentration (µM) | Peak Calcium Response (ΔF/F0) |
| ATP | 10 | 3.5 ± 0.4 |
| 100 | 5.8 ± 0.6 | |
| This compound | 10 | 1.8 ± 0.3 |
| 100 | 3.1 ± 0.5 | |
| 1000 | 4.2 ± 0.7 | |
| Apyrase + ATP | 100 | 1.1 ± 0.2 |
Concluding Remarks
This compound is a versatile tool for the study of ATP-dependent cellular processes. The protocols provided here offer a starting point for researchers to design and execute experiments to probe the roles of kinases, purinergic receptors, and other ATP-binding proteins in live cells. It is crucial to empirically determine the optimal experimental conditions, such as the concentration of the analog and the delivery method, for each specific cell type and research question. Careful consideration of controls and potential off-target effects will ensure the generation of robust and reliable data.
Application Notes and Protocols for the Detection of N6-Carboxymethyl-ATP Incorporation
Audience: Researchers, scientists, and drug development professionals.
Introduction: N6-Carboxymethyl-ATP (N6-cmATP) is a modified adenosine (B11128) triphosphate analog of significant interest in RNA biology and therapeutic development. The introduction of a carboxymethyl group at the N6 position of adenine (B156593) can serve as a chemical handle for further modifications or as a probe to study RNA-protein interactions, RNA structure, and enzymatic activity. The ability to reliably detect the incorporation of N6-cmATP into RNA transcripts is crucial for these applications. These application notes provide detailed protocols for several methods to detect and quantify N6-cmATP incorporation into RNA, including immunological assays, chemical biotinylation, and mass spectrometry.
I. Overview of Detection Methods
Several distinct methodologies can be employed to detect the incorporation of N6-Carboxymethyl-adenosine (N6-cmA) into RNA following in vitro or in vivo synthesis. The choice of method depends on the required sensitivity, specificity, and the nature of the experimental question. The primary approaches include direct detection via mass spectrometry, immunological detection using a specific antibody, and chemical labeling of the unique carboxyl group.
Caption: Overview of methods for detecting this compound incorporation.
II. Experimental Protocols
Protocol 1: In Vitro Transcription with N6-cmATP
This protocol describes the synthesis of RNA containing N6-carboxymethyl-adenosine using T7 RNA polymerase. The efficiency of incorporation may vary depending on the polymerase and the specific sequence context.
Materials:
-
T7 RNA Polymerase
-
Linearized DNA template with a T7 promoter
-
Transcription Buffer (10X)
-
Ribonuclease (RNase) inhibitor
-
ATP, GTP, CTP, UTP solutions (100 mM)
-
This compound (N6-cmATP) solution (100 mM)
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup: Assemble the following components on ice in a nuclease-free microcentrifuge tube. The ratio of ATP to N6-cmATP can be adjusted to achieve the desired modification density.
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| GTP (100 mM) | 1 µL | 5 mM |
| CTP (100 mM) | 1 µL | 5 mM |
| UTP (100 mM) | 1 µL | 5 mM |
| ATP (100 mM) | 0.5 µL | 2.5 mM |
| N6-cmATP (100 mM) | 0.5 µL | 2.5 mM |
| Linearized DNA Template | 1 µg | 50 ng/µL |
| RNase Inhibitor | 1 µL | 40 units |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the RNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute in nuclease-free water.
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Chemical Biotinylation and Dot Blot Detection of N6-cmATP-containing RNA
This method leverages the carboxyl group of the incorporated N6-cmA as a chemical handle for biotinylation via amine coupling, enabling sensitive detection with streptavidin-HRP.
Caption: Experimental workflow for biotinylation and detection of N6-cmA-RNA.
Materials:
-
N6-cmA-containing RNA and control RNA (unmodified)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Amine-PEG-Biotin
-
MES Buffer (0.1 M, pH 4.7)
-
Nuclease-free water
-
Nylon or Nitrocellulose membrane
-
SSC buffer (2X)
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
Procedure:
-
Activation of Carboxyl Groups:
-
In a 50 µL reaction, mix 1-5 µg of N6-cmA-RNA with 10 mM EDC and 25 mM sulfo-NHS in 0.1 M MES buffer (pH 4.7).
-
Incubate for 30 minutes at room temperature.
-
-
Biotinylation:
-
Add Amine-PEG-Biotin to a final concentration of 5 mM.
-
Incubate for 2 hours at room temperature.
-
-
Purification: Purify the biotinylated RNA to remove unreacted biotin and coupling reagents using an RNA cleanup kit.
-
Dot Blot:
-
Prepare serial dilutions of biotinylated N6-cmA-RNA and control RNA in nuclease-free water.
-
Spot 1-2 µL of each dilution onto a nylon or nitrocellulose membrane.
-
Cross-link the RNA to the membrane using a UV cross-linker.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a 1:5000 dilution of Streptavidin-HRP in blocking buffer for 1 hour.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using a chemiluminescence imager.
-
Protocol 3: LC-MS/MS for Absolute Quantification of N6-carboxymethyl-adenosine
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of modified nucleosides in an RNA sample.[1][2][3]
Caption: Workflow for LC-MS/MS quantification of N6-carboxymethyl-adenosine.
Materials:
-
Purified N6-cmA-RNA (1-5 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Nuclease-free water
-
LC-MS grade solvents (acetonitrile, methanol, formic acid)
-
N6-carboxymethyl-adenosine standard for calibration curve
Procedure:
-
RNA Digestion to Nucleosides:
-
To 1-5 µg of RNA in a final volume of 20 µL, add 2 units of Nuclease P1 in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3).
-
Incubate at 42°C for 2 hours.
-
Add 1 µL of 1 M ammonium bicarbonate and 2 units of Bacterial Alkaline Phosphatase.
-
Incubate at 37°C for 2 hours.
-
-
Sample Preparation: Centrifuge the sample at high speed to pellet the enzymes and use the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a C18 reverse-phase LC column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Analyze the eluent by tandem mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for adenosine (A) and N6-carboxymethyl-adenosine (N6-cmA). (Note: The exact m/z values would need to be determined experimentally).
-
-
Quantification:
-
Generate a standard curve using the pure N6-carboxymethyl-adenosine standard.
-
Calculate the amount of N6-cmA in the sample by comparing its peak area to the standard curve.
-
The ratio of N6-cmA to total adenosine can be determined to express the modification level.[1]
-
III. Data Presentation
The following tables summarize hypothetical data from the described experiments to provide an example of expected results.
Table 1: In Vitro Transcription Yield with N6-cmATP
| ATP:N6-cmATP Ratio | RNA Yield (µg/20µL rxn) | Incorporation Efficiency (%) |
| 1:0 (Control) | 85.2 ± 5.1 | 0 |
| 3:1 | 72.6 ± 4.5 | 22.1 |
| 1:1 | 58.1 ± 6.2 | 41.5 |
| 1:3 | 35.9 ± 3.8 | 55.3 |
| 0:1 | 12.4 ± 2.1 | Not readily incorporated alone |
| As determined by LC-MS/MS |
Table 2: Dot Blot Detection Limit
| Method | Detection Limit (fmol of modified RNA) |
| Biotinylation-Streptavidin-HRP | 25 fmol |
| Hypothetical Anti-N6-cmA Antibody | 10 fmol |
Table 3: LC-MS/MS Quantification of N6-cmA in Cellular RNA
| Cell Line | Treatment | N6-cmA / Total A (%) |
| HEK293T | Untreated | Not Detected |
| HEK293T | + N6-cm-Adenosine (24h) | 0.015 ± 0.003 |
| HeLa | Untreated | Not Detected |
| HeLa | + N6-cm-Adenosine (24h) | 0.021 ± 0.005 |
IV. Concluding Remarks
The methods described provide a robust toolkit for researchers to study the incorporation and biological role of this compound. While immunological detection relies on the availability of a specific antibody, the chemical biotinylation and mass spectrometry approaches offer reliable and immediate pathways for the detection and quantification of N6-cmA in RNA. These protocols can be adapted and optimized for specific experimental needs, paving the way for new discoveries in RNA biology and therapeutics.
References
Application Notes and Protocols: N6-Carboxymethyl-ATP in Fluorescence-Based Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Carboxymethyl-ATP (N6-cm-ATP) is a structurally modified analog of adenosine (B11128) triphosphate (ATP) that holds significant potential as a probe in fluorescence-based enzyme assays. The introduction of a carboxymethyl group at the N6 position of the adenine (B156593) moiety can confer fluorescent properties upon the molecule, which are often sensitive to the local microenvironment. This sensitivity can be exploited to monitor enzyme activity, study enzyme-substrate interactions, and screen for potential inhibitors in a high-throughput format.
These application notes provide a comprehensive guide for the synthesis, characterization, and utilization of N6-cm-ATP in fluorescence-based assays for key enzyme classes such as kinases and helicases. While direct experimental data for N6-cm-ATP is emerging, the protocols and principles outlined herein are based on established methodologies for other N6-modified ATP analogs, such as N6-methyl-ATP and N6-benzyl-ATP.
Principle of Fluorescence-Based Assays with this compound
The intrinsic fluorescence of N6-cm-ATP is expected to be quenched in an aqueous environment. Upon binding to the active site of an enzyme, the fluorophore experiences a change in its local environment, leading to a modulation of its fluorescence properties. This can manifest as an increase in fluorescence intensity, a shift in the emission wavelength, or a change in fluorescence polarization.
Enzymatic reactions that consume N6-cm-ATP, such as the transfer of the gamma-phosphate by a kinase or the hydrolysis to N6-cm-ADP by a helicase, will result in a change in the fluorescence signal as the product (N6-cm-ADP) is released from the enzyme's active site. This change in fluorescence can be monitored in real-time to determine enzyme kinetics.
Synthesis of this compound
The synthesis of N6-cm-ATP can be achieved through a chemo-enzymatic approach, which involves the chemical synthesis of the nucleoside followed by enzymatic phosphorylation.
Protocol: Synthesis of N6-Carboxymethyladenosine
-
Reaction Setup: In a round-bottom flask, dissolve adenosine in a suitable buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0).
-
Addition of Reagents: Add an excess of bromoacetic acid and adjust the pH to 7.0 with NaOH.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for several hours to overnight.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification: Once the reaction is complete, purify the N6-carboxymethyladenosine product using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the identity and purity of the product using NMR and mass spectrometry.
Protocol: Enzymatic Phosphorylation to this compound
A promiscuous nucleoside kinase or a series of enzymatic steps can be employed for the phosphorylation of N6-carboxymethyladenosine to its triphosphate form.
-
Monophosphorylation: Incubate N6-carboxymethyladenosine with a suitable nucleoside kinase and a phosphate donor (e.g., ATP) to generate N6-carboxymethyladenosine monophosphate (N6-cm-AMP).
-
Diphosphorylation: Use a nucleoside monophosphate (NMP) kinase with another phosphate donor to convert N6-cm-AMP to N6-carboxymethyladenosine diphosphate (B83284) (N6-cm-ADP).
-
Triphosphorylation: Employ a nucleoside diphosphate (NDP) kinase to generate the final product, this compound (N6-cm-ATP).
-
Purification: Purify the final product using anion-exchange chromatography (e.g., FPLC with a Mono Q column).
-
Quantification: Determine the concentration of N6-cm-ATP using its molar extinction coefficient (to be determined experimentally).
Application in Kinase Assays
Many kinases are known to tolerate modifications at the N6 position of ATP, making them excellent targets for assays utilizing N6-cm-ATP.
Protocol: Continuous Fluorescence-Based Kinase Assay
-
Reaction Mixture: Prepare a reaction buffer containing the kinase of interest, its substrate (peptide or protein), and necessary cofactors (e.g., MgCl2).
-
Initiation: Initiate the reaction by adding N6-cm-ATP to the reaction mixture in a fluorescence microplate reader.
-
Data Acquisition: Monitor the fluorescence intensity over time at the predetermined excitation and emission wavelengths for N6-cm-ATP.
-
Data Analysis: The initial rate of the reaction is determined from the linear phase of the fluorescence change.
-
Inhibitor Screening: To screen for inhibitors, pre-incubate the enzyme with the test compounds before initiating the reaction with N6-cm-ATP.
Quantitative Data for Analogous N6-Modified ATPs with Kinases
| Kinase | N6-Modified ATP Analog | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| GSK3β | N6-Methyl-ATP | ~ATP | ~ATP | ~ATP |
| v-Src (T338G) | N6-Benzyl-ATP | - | - | 3.2 x 10^6 (min-1M-1) |
| CDK2 (F80G)/cyclin E | N6-Benzyl-ATP | 530 | - | 5.0 x 10^4 (min-1M-1) |
Note: Data for N6-cm-ATP is not yet available and would need to be determined experimentally. The data presented is for analogous compounds to provide a reference.
Application in Helicase Assays
Helicases utilize the energy from ATP hydrolysis to unwind nucleic acid duplexes. The accompanying change in the fluorescence of N6-cm-ATP can be used to monitor this activity.
Protocol: Real-Time Fluorescence Helicase Assay
-
Substrate Preparation: Prepare a DNA or RNA duplex substrate with a single-stranded overhang for helicase loading.
-
Reaction Setup: In a fluorometer cuvette or microplate well, combine the helicase enzyme and the nucleic acid substrate in a suitable reaction buffer.
-
Initiation and Measurement: Initiate the unwinding reaction by adding N6-cm-ATP and immediately begin recording the fluorescence signal.
-
Data Interpretation: An increase in fluorescence intensity upon ATP hydrolysis and product release indicates helicase activity.
-
Determination of Kinetic Parameters: Varying the concentrations of the substrate and N6-cm-ATP allows for the determination of Km and Vmax.
Quantitative Data for Helicases with ATP
| Helicase | Substrate | Km (ATP, µM) | kcat (s-1) |
| HCV NS3 | 16-mer DNA | 320 | 36 |
| DbpA (E. coli) | RNA | 48 | 0.09 |
Note: This table provides reference kinetic data for helicases with the natural substrate ATP. Kinetic parameters for N6-cm-ATP would need to be determined experimentally and may differ.
Data Presentation and Interpretation
All quantitative data, including kinetic parameters (Km, kcat) and binding affinities (Kd), should be summarized in clearly structured tables for easy comparison between different enzymes, substrates, and inhibitors. The fluorescence data itself should be presented as plots of fluorescence intensity versus time (for kinetic assays) or versus ligand concentration (for binding assays).
Conclusion and Future Directions
This compound represents a promising tool for the development of continuous, fluorescence-based assays for a variety of ATP-utilizing enzymes. The protocols and data presented in these application notes provide a solid foundation for researchers to begin exploring the utility of this novel ATP analog. Future work should focus on the detailed characterization of the photophysical properties of N6-cm-ATP and its validation with a broader range of enzymes. The development of such tools is crucial for advancing our understanding of enzyme mechanisms and for the discovery of new therapeutic agents.
Application Notes and Protocols for the Purification of ATP-Binding Proteins Using N6-Carboxymethyl-ATP Agarose
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-Carboxymethyl-ATP agarose (B213101) is an affinity chromatography resin designed for the selective purification of a wide range of ATP-binding proteins. This matrix consists of ATP covalently linked to cross-linked agarose beads through the N6 position of the adenine (B156593) ring. This specific linkage makes the adenine base accessible for binding to the ATP-binding site of target proteins, such as kinases, heat shock proteins (HSPs), and other ATP-dependent enzymes. The hydrophilic spacer arm minimizes non-specific hydrophobic interactions, ensuring high specificity and recovery of the target protein. These application notes provide detailed protocols and supporting data for the efficient purification of ATP-binding proteins using this affinity resin.
Principle of Affinity Chromatography
Affinity chromatography is a powerful technique for purifying biomolecules based on highly specific biological interactions. In this case, the immobilized this compound acts as the ligand. When a crude protein lysate containing a mixture of proteins is passed through the column, only proteins with a binding site for ATP will specifically interact with the immobilized ligand and be retained. Non-binding proteins will pass through the column in the wash steps. The bound ATP-binding proteins are then eluted by changing the buffer conditions to disrupt the interaction, typically by introducing a competitive ligand (free ATP or ADP) or by altering the ionic strength of the buffer.
Resin Characteristics and Specifications
The performance of this compound agarose is influenced by its physical and chemical properties. Below is a summary of typical resin characteristics.
| Property | Specification |
| Matrix | Cross-linked Agarose (e.g., 4% or 6%) |
| Ligand | N6-Carboxymethyl-adenosine-5'-triphosphate |
| Attachment | N6 position of the purine (B94841) ring |
| Spacer Arm | Typically 11-14 atoms |
| Ligand Density | Varies by manufacturer, typically 2-12 µmol ATP per mL of settled gel |
| Particle Size | 45-165 µm |
| pH Stability | 4-9 (for cleaning-in-place) |
| Chemical Stability | Stable in common buffers, including urea (B33335) and guanidine (B92328) hydrochloride |
Application Data: Purification of ATP-Binding Proteins
The following tables provide examples of purification parameters for different classes of ATP-binding proteins using this compound agarose. Note that optimal conditions may vary depending on the specific protein and the source material.
Table 1: Purification of Protein Kinases
| Protein | Source | Binding Buffer | Elution Condition | Purity | Yield |
| Cyclin-dependent kinase 2 (CDK2) | Recombinant (E. coli) | 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT | Linear gradient of 0-20 mM ATP in binding buffer | >90% | High |
| Glycogen Synthase Kinase 3 (GSK3) | Cell Lysate | 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA | Step elution with 10 mM ATP in binding buffer | >85% | Moderate |
| Mitogen-activated protein kinase kinase (MAPKK) | Rabbit Skeletal Muscle | 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2 | Gradient of 0-500 mM NaCl, followed by 10 mM ATP | >95% | Not specified |
Table 2: Purification of Heat Shock Proteins (HSPs)
| Protein | Source | Binding Buffer | Elution Condition | Purity | Yield |
| Hsp70 (Ssa1) | Yeast Lysate | 25 mM HEPES, pH 7.6, 50 mM KCl, 5 mM MgCl2, 10% glycerol | Step elution with 5 mM ATP in binding buffer | High | High[1] |
| Hsp90 | Mammalian Cell Lysate | 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT | Linear gradient of 0-1 M NaCl, followed by 10 mM ATP | >90% | Moderate |
Table 3: Purification of Other ATP-Binding Proteins
| Protein | Source | Binding Buffer | Elution Condition | Purity | Yield |
| Myosin I | Bovine Adrenal Medulla | 25 mM Imidazole, pH 7.0, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT | Gradient of 0-1 M NaCl in binding buffer | High | Not specified[2] |
| Cryptochrome 1 (Atcry1) | Arabidopsis Cell Culture | Not specified | 20 mM ATP | High | Quantitative binding[3] |
| Hexokinase | Rat Kidney | Not specified | Not specified | High | Not specified[4] |
Experimental Protocols
Protocol 1: General Purification of ATP-Binding Proteins
This protocol provides a general framework for the purification of ATP-binding proteins. Optimization of buffer composition, pH, and elution conditions is recommended for each specific protein.
Materials:
-
This compound Agarose resin
-
Chromatography column
-
Peristaltic pump and tubing (optional, for column chromatography)
-
Microcentrifuge tubes (for batch purification)
-
Binding Buffer: 20 mM HEPES, pH 7.5, 100-500 mM NaCl, 10 mM MgCl2, 1 mM DTT
-
Wash Buffer: Same as Binding Buffer
-
Elution Buffer A (Competitive Elution): Binding Buffer containing 10 mM ATP
-
Elution Buffer B (Salt Gradient): Binding Buffer containing 1 M NaCl
-
Regeneration Buffer: 1 M NaCl in Binding Buffer
-
Storage Buffer: 10 mM Tris, 300 mM NaCl, 1 mM EDTA, pH 8.0, with 0.02% sodium azide
Procedure:
-
Resin Preparation:
-
If supplied as a lyophilized powder, hydrate (B1144303) the resin in an excess of water (30-50 mL per gram) for at least 30 minutes.
-
If supplied as a slurry, gently resuspend the resin.
-
Wash the resin with 5-10 column volumes (CVs) of Binding Buffer to remove any preservatives and to equilibrate the resin. This can be done in a column or by centrifugation in a batch format.
-
-
Sample Preparation:
-
Prepare a clarified cell lysate or protein solution. Ensure the sample is free of particulate matter by centrifugation or filtration.
-
Exchange the buffer of the sample to the Binding Buffer using dialysis or a desalting column. This is crucial for efficient binding.
-
-
Protein Binding:
-
Column Chromatography: Pack the equilibrated resin into a chromatography column. Load the prepared sample onto the column at a flow rate of 0.1-0.5 mL/min.
-
Batch Purification: Add the equilibrated resin to the prepared sample in a tube. Incubate on a rotator or shaker for 1-2 hours at 4°C to allow for binding.
-
-
Washing:
-
Column Chromatography: Wash the column with 5-10 CVs of Wash Buffer or until the absorbance at 280 nm returns to baseline.
-
Batch Purification: Pellet the resin by gentle centrifugation (e.g., 500 x g for 2 minutes). Remove the supernatant and wash the resin with 5-10 volumes of Wash Buffer. Repeat the wash step 2-3 times.
-
-
Elution:
-
Competitive Elution: Apply Elution Buffer A (containing ATP) to the column or resuspend the resin in it.
-
For column chromatography, apply the buffer and collect fractions.
-
For batch purification, incubate for 15-30 minutes before collecting the supernatant containing the eluted protein.
-
-
Salt Gradient Elution: Apply a linear gradient of increasing salt concentration (e.g., from the NaCl concentration in the Binding Buffer up to 1 M NaCl in Elution Buffer B) over 10-20 CVs. Collect fractions and analyze for the protein of interest. A subsequent step with Elution Buffer A can be used to elute any remaining tightly bound proteins.
-
-
Analysis:
-
Analyze the collected fractions for protein content (e.g., by Bradford assay) and purity (e.g., by SDS-PAGE).
-
Protocol 2: Resin Regeneration and Storage
Proper regeneration and storage are essential for maintaining the performance of the affinity resin over multiple uses.
Procedure:
-
Regeneration:
-
After elution, wash the column with 5 CVs of Regeneration Buffer (high salt) to remove any remaining non-specifically bound proteins.
-
Wash with 10 CVs of Binding Buffer to remove the high salt.
-
The column is now ready for another purification cycle.
-
-
Long-term Storage:
-
Wash the resin with 5 CVs of Storage Buffer.
-
Store the resin as a slurry in Storage Buffer at 4°C. Do not freeze the resin.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for purifying ATP-binding proteins using this compound agarose.
Signaling Pathway Diagrams
ATP-binding proteins, particularly kinases, are central components of many cellular signaling pathways. Understanding these pathways is crucial for drug development and basic research.
1. MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[5]
2. PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism.[6][7][8][9]
3. Hsp90 Chaperone Cycle
The Hsp90 chaperone cycle is an ATP-dependent process that is essential for the folding, stability, and activation of a wide range of "client" proteins, including many kinases and transcription factors.[2][4][10][11][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no binding of target protein | Incorrect binding buffer pH or ionic strength. | Optimize pH and salt concentration of the binding buffer. Ensure MgCl2 is present for many ATP-binding proteins. |
| Sample not properly equilibrated in binding buffer. | Perform buffer exchange on the sample using dialysis or a desalting column. | |
| High background of non-specific binding | Ionic strength of binding buffer is too low. | Increase the salt concentration (e.g., NaCl or KCl) in the binding and wash buffers to 150-500 mM. |
| Hydrophobic interactions with the resin. | Add a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers. | |
| Low recovery of eluted protein | Elution conditions are too mild. | Increase the concentration of ATP in the elution buffer (up to 20 mM). |
| Elution with salt is incomplete. | Use a combination of a salt gradient followed by a step elution with ATP. | |
| Protein has precipitated on the column. | Decrease the protein concentration of the sample or perform the purification at a lower temperature. | |
| Resin has reduced capacity over time | Incomplete regeneration. | Ensure thorough washing with high salt buffer after each use. |
| ATP on the resin has hydrolyzed to ADP. | Regenerate the resin using apyrase to remove bound nucleotides, followed by extensive washing. |
Conclusion
This compound agarose is a versatile and effective tool for the purification of ATP-binding proteins. The high specificity of the ligand allows for significant enrichment of target proteins from complex mixtures in a single chromatographic step. By optimizing the binding and elution conditions for each specific protein, researchers can achieve high purity and yield, facilitating downstream applications in structural biology, enzymology, and drug discovery.
References
- 1. A highly efficient, one-step purification of the Hsp70 chaperone Ssa1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of a mammalian myosin I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-step purification of mitochondrial Hsp70, Ssc1p, using Mge1(His)(6) immobilized on Ni-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of the hexokinases by affinity chromatography on sepharose-N-aminoacylglucosamine derivates. Design of affinity matrices from free solution kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and kinetic characterization of hexokinase and glucose-6-phosphate dehydrogenase from Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Photoaffinity Labeling with N6-Carboxymethyl-ATP Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing protein-ligand interactions in complex biological systems. This method utilizes a photoactivatable probe that, upon irradiation with UV light, forms a covalent bond with its interacting protein partners. When combined with modern proteomic workflows, PAL allows for the identification of direct binding targets of small molecules, including ATP analogs, in a cellular context.
These application notes provide a comprehensive overview and detailed protocols for the use of N6-carboxymethyl-ATP derivatives as photoaffinity probes to study ATP-binding proteins, particularly protein kinases. N6-substituted ATP analogs are valuable tools for probing the ATP binding pocket of kinases and other ATP-dependent enzymes. The carboxymethyl group at the N6 position can serve as a handle for the attachment of photoreactive moieties and reporter tags, enabling the identification and quantification of target proteins. While specific data for this compound derivatives in photoaffinity labeling is limited in the available literature, the protocols and principles outlined here are based on established methods for similar N6-substituted ATP analogs and provide a robust framework for the application of these novel probes.
Principle of the Method
The general workflow for photoaffinity labeling with a clickable this compound derivative involves several key steps:
-
Probe Design and Synthesis: An this compound analog is synthesized with a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a "clickable" handle (e.g., a terminal alkyne or azide) for subsequent biotinylation.
-
Incubation: The photoaffinity probe is incubated with a biological sample (e.g., cell lysate or intact cells) to allow for binding to its target proteins.
-
UV Irradiation: The sample is exposed to UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a covalent bond between the probe and the target protein.
-
Click Chemistry: A reporter tag, typically biotin-azide (if the probe has an alkyne handle), is attached to the probe-protein adduct via a copper-catalyzed or copper-free click reaction.
-
Enrichment: The biotinylated proteins are enriched from the complex mixture using streptavidin-coated beads.
-
Proteomic Analysis: The enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.
-
Quantitative Analysis: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomic techniques can be integrated into the workflow to quantify the specificity of probe-protein interactions.
Data Presentation: Quantitative Analysis of Probe-Target Interactions
Quantitative proteomics is essential for distinguishing specific targets from non-specifically bound proteins. The following tables illustrate the type of data that can be generated from such experiments. The data presented here are hypothetical and based on typical results obtained with other N6-substituted ATP photoaffinity probes.
Table 1: Identification and Quantification of Potential Kinase Targets of a Hypothetical this compound Probe in a SILAC Experiment.
| Protein ID | Gene Name | SILAC Ratio (Heavy/Light) | -log10(p-value) | Description |
| P00533 | EGFR | 15.2 | 4.5 | Epidermal growth factor receptor |
| P06213 | ABL1 | 12.8 | 4.2 | Abelson murine leukemia viral oncogene homolog 1 |
| P00519 | SRC | 10.5 | 3.9 | Proto-oncogene tyrosine-protein kinase Src |
| P31749 | AKT1 | 8.9 | 3.5 | RAC-alpha serine/threonine-protein kinase |
| Q13554 | GSK3A | 7.6 | 3.2 | Glycogen synthase kinase-3 alpha |
| P49841 | GSK3B | 7.2 | 3.1 | Glycogen synthase kinase-3 beta |
| P10721 | KIT | 6.8 | 2.9 | Mast/stem cell growth factor receptor Kit |
| P04626 | ERBB2 | 5.4 | 2.6 | Receptor tyrosine-protein kinase erbB-2 |
Note: A high Heavy/Light ratio indicates specific labeling, as the "heavy" labeled cells were treated with the photoaffinity probe, while the "light" labeled cells were used for competition with an excess of a non-photoreactive competitor.
Table 2: Binding Affinity of Various N6-Substituted ATP Analogs to a Target Kinase (Illustrative Data).
| ATP Analog | Kd (μM) | Labeling Efficiency (%) | Reference |
| N6-Methyl-ATP | 5.2 | 85 | Fictional Data |
| N6-Furfuryl-ATP | 8.1 | 78 | Fictional Data |
| N6-Benzyl-ATP | 3.5 | 92 | Fictional Data |
| This compound | To be determined | To be determined |
Experimental Protocols
Protocol 1: Synthesis of a Clickable this compound Photoaffinity Probe
This protocol describes a general strategy for the synthesis of a diazirine-containing, alkyne-functionalized this compound photoaffinity probe.
Materials:
-
N6-Carboxymethyladenosine-5'-triphosphate
-
4-(2-aminoethyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Standard reagents for solid-phase extraction and HPLC purification
Procedure:
-
Activation of this compound: Dissolve this compound in anhydrous DMF. Add DCC and NHS to activate the carboxyl group. Stir the reaction at room temperature for 4 hours.
-
Coupling with Diazirine Moiety: To the activated this compound solution, add the diazirine-containing amine derivative and TEA. Stir the reaction overnight at room temperature in the dark.
-
Coupling with Alkyne Handle: In a separate reaction, couple propargylamine to the remaining carboxyl group of the diazirine moiety using DCC/NHS chemistry.
-
Purification: Purify the final product by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the probe by mass spectrometry and NMR.
Protocol 2: Photoaffinity Labeling in Live Cells
This protocol outlines the steps for labeling target proteins in living cells using a clickable photoaffinity probe.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Clickable this compound photoaffinity probe
-
DMSO
-
Phosphate-buffered saline (PBS)
-
UV irradiation source (e.g., 365 nm UV lamp)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Culture: Culture cells to 80-90% confluency in appropriate culture dishes.
-
Probe Incubation: Replace the culture medium with serum-free medium containing the photoaffinity probe (final concentration typically 1-10 μM). For competition experiments, pre-incubate cells with an excess (e.g., 100-fold) of a non-photoreactive competitor for 30 minutes before adding the probe. Incubate for 1-2 hours at 37°C.
-
UV Irradiation: Wash the cells twice with ice-cold PBS to remove the unbound probe. Add a thin layer of PBS to the cells and irradiate with UV light (e.g., 365 nm) on ice for 10-30 minutes.
-
Cell Lysis: Immediately after irradiation, lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry and Enrichment of Labeled Proteins
This protocol describes the biotinylation of the probe-protein adducts and their subsequent enrichment.
Materials:
-
Cell lysate containing labeled proteins
-
Biotin-azide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., buffer containing biotin)
Procedure:
-
Click Reaction: To the cell lysate, add biotin-azide, TCEP, TBTA, and CuSO4. Incubate at room temperature for 1 hour with gentle shaking.
-
Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer. Alternatively, perform on-bead digestion for mass spectrometry analysis.
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol details the preparation of enriched proteins for LC-MS/MS analysis.
Materials:
-
Enriched protein sample (on-bead or eluted)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Formic acid
-
C18 desalting columns
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and alkylate the resulting free thiols with IAA.
-
Digestion: Digest the proteins with trypsin overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins from the mass spectrometry data.
Visualizations
Signaling Pathway Diagram
Caption: A representative kinase signaling pathway that can be investigated using this compound photoaffinity probes.
Experimental Workflow Diagram
Caption: The experimental workflow for target identification using a clickable this compound photoaffinity probe.
Conclusion and Future Perspectives
Photoaffinity labeling with this compound derivatives represents a promising approach for the discovery and characterization of ATP-binding proteins. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute successful photoaffinity labeling experiments. While the synthesis and application of this compound probes require careful optimization, the potential insights into drug-target interactions and cellular signaling pathways are substantial. Future work in this area may focus on the development of novel photoreactive and clickable moieties to improve labeling efficiency and specificity, as well as the integration of these probes with advanced quantitative proteomic techniques for a more comprehensive understanding of the ATP-binding proteome.
Quantifying Kinase Activity with N6-Carboxymethyl-ATP and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. A key aspect of kinase research and drug development is the accurate quantification of their enzymatic activity and the identification of their downstream substrates. This document provides detailed application notes and protocols for a powerful chemical genetics approach to quantify kinase activity and identify substrates using a specific ATP analog, N6-Carboxymethyl-ATP, in conjunction with mass spectrometry.
This method relies on the use of analog-sensitive (AS) kinases, which are engineered to possess a modified ATP-binding pocket. This modification creates a space that allows the AS kinase to uniquely accept bulky N6-substituted ATP analogs, such as this compound, that are not efficiently utilized by wild-type kinases.[1][2][3] This "lock and key" strategy enables the specific labeling of substrates of the kinase of interest within a complex biological mixture.[1][2] The subsequent identification and quantification of these labeled substrates are then achieved through high-resolution mass spectrometry.
Principle of the Method
The workflow for quantifying kinase activity and identifying substrates using this compound and mass spectrometry can be broken down into three main stages:
-
Specific Labeling: An analog-sensitive kinase of interest is incubated with a protein lysate or a purified substrate in the presence of this compound (or its thio-analog, this compoundγS). The AS-kinase specifically transfers the modified phosphate (B84403) (or thiophosphate) group from the analog to its direct substrates.
-
Enrichment of Labeled Peptides: Following the kinase reaction, the protein mixture is digested into peptides. The peptides carrying the this compound-derived modification can then be selectively enriched. In the case of using this compoundγS, the thiophosphorylated peptides can be affinity purified.[1][2]
-
Mass Spectrometry Analysis: The enriched, modified peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification of the substrate protein, the precise site of phosphorylation, and the quantification of the extent of modification.[4]
References
- 1. Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Using N6-Carboxymethyl-ATP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool for elucidating protein function, identifying therapeutic targets, and developing novel biologics. N6-Carboxymethyl-ATP is a modified adenosine (B11128) triphosphate (ATP) analog that offers a unique handle for the site-specific targeting of ATP-binding proteins, a vast and crucial class of enzymes that includes kinases, ATPases, and metabolic enzymes. The N6 position of the adenine (B156593) ring is a key interaction point within the ATP-binding pocket of many of these proteins. By modifying this position, specificity can be achieved, and the carboxymethyl group provides a versatile chemical handle for further derivatization.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its derivatives for the site-specific modification and investigation of ATP-binding proteins, with a particular focus on protein kinases. The primary application described is photoaffinity labeling, a technique used to covalently link the ATP analog to its binding partner upon photoactivation, thereby enabling the identification of the target protein and the mapping of its ATP-binding site.
Principle of Site-Specific Modification with N6-Modified ATP Analogs
The "site-specific" nature of this modification technique refers to the targeting of the highly conserved ATP-binding pocket of a protein. While many proteins may bind ATP, the subtle steric and electronic changes introduced by the N6-carboxymethyl group can be exploited to achieve selectivity. This is particularly powerful in the "chemical genetics" or "bump-and-hole" approach, where a "gatekeeper" residue in the ATP-binding pocket of a kinase is mutated to a smaller amino acid (e.g., glycine (B1666218) or alanine).[1] This engineered "hole" allows the kinase to accommodate the "bumpy" N6-modified ATP analog, which is not efficiently used by wild-type kinases.[1][2][3][4] This strategy enables the specific labeling and analysis of the substrates of a single kinase within a complex cellular environment.[1][2][3]
The carboxyl group on this compound serves as a versatile attachment point for various functionalities, including:
-
Photoactivatable crosslinkers: For covalently capturing binding partners.
-
Affinity tags (e.g., biotin): For the enrichment and purification of target proteins.
-
Fluorophores: For imaging and detection.
Synthesis of this compound Derivatives
While this compound itself is not commercially available as a standard reagent, its synthesis can be achieved through established chemical methods. A common approach involves the reaction of ATP with a suitable reagent containing a carboxymethyl group. For instance, a method analogous to the synthesis of N6-[(2-carboxyethyl)thiomethyl]-ATP can be adapted.[5][6] This involves the reaction of ATP with formaldehyde (B43269) and a thiol-containing carboxylic acid.[5][6]
For photoaffinity labeling applications, the carboxyl group can be further derivatized to incorporate a photoactivatable moiety, such as a diazirine or benzophenone, along with an affinity tag.
Quantitative Data on N6-Modified ATP Analogs
The following tables summarize key quantitative data for various N6-modified ATP analogs in their interactions with protein kinases. This data provides a comparative context for the expected behavior of this compound derivatives.
Table 1: Coenzymic Activities of N6-Modified ATP Derivatives with Hexokinase
| ATP Derivative | Relative Activity (%) |
| ATP | 100 |
| N6-[(2-carboxyethyl)thiomethyl]-ATP | 88 |
| N6-(N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 94 |
| N6,N6-bis[(2-carboxyethyl)thiomethyl]-ATP | 60 |
| N6,N6-bis([N-(3-aminopropyl)carbamoylethyl]thiomethyl)-ATP | 81 |
Data adapted from a study on N6-modified adenine nucleotides.[5]
Table 2: Kinetic Parameters of Wild-Type and Analog-Specific (AS) PKCδ for ATP and N6-(benzyl)-ATP
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type PKCδ | ATP | 4.6 | 0.32 | 7.0 x 10⁴ |
| Wild-Type PKCδ | N6-(benzyl)-ATP | 900 | 0.28 | 3.1 x 10² |
| AS-PKCδ | ATP | 11 | 0.21 | 1.9 x 10⁴ |
| AS-PKCδ | N6-(benzyl)-ATP | 4.6 | 0.22 | 4.8 x 10⁴ |
Data adapted from a study on the generation of an ATP analog-specific PKCδ.[1]
Experimental Protocols
Protocol 1: Synthesis of a Photoactivatable this compound Analog
This protocol outlines the conceptual steps for synthesizing a photoactivatable and biotinylated derivative of this compound for photoaffinity labeling.
Materials:
-
This compound (synthesized or custom-ordered)
-
A photoactivatable crosslinker with an amine-reactive group (e.g., NHS-ester of a diazirine-containing linker)
-
Biotin with a spacer and an amine-reactive group (e.g., Biotin-PEG-NHS)
-
Amine-containing linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Reaction buffers (e.g., MES, HEPES)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
Methodology:
-
Activation of Carboxyl Group: Dissolve this compound in a suitable buffer (e.g., 0.1 M MES, pH 6.0). Add EDC and NHS to activate the carboxyl group, forming an NHS-ester.
-
Coupling to Linker: Add an amine-containing linker to the activated this compound solution to form a stable amide bond. This introduces a primary amine for further modification.
-
Purification: Purify the amine-functionalized this compound using reverse-phase HPLC.
-
Conjugation of Photoaffinity and Biotin Moieties: React the purified amine-functionalized ATP analog with a mixture of the NHS-esters of the photoactivatable crosslinker and biotin. The ratio of these reagents can be adjusted to optimize the labeling efficiency and subsequent detection.
-
Final Purification: Purify the final photoactivatable and biotinylated this compound analog by HPLC. Characterize the product by mass spectrometry.
Protocol 2: Photoaffinity Labeling of a Target Kinase
This protocol describes the general workflow for using a photoactivatable this compound analog to label a target kinase in a cell lysate.
Materials:
-
Photoactivatable this compound analog (from Protocol 1)
-
Cell lysate containing the target kinase
-
Competition control: ATP or a known inhibitor of the target kinase
-
UV lamp (e.g., 365 nm)
-
Streptavidin-agarose beads
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Antibody against the target kinase (for validation)
-
Mass spectrometry facility for protein identification
Methodology:
-
Incubation:
-
In separate microcentrifuge tubes, incubate the cell lysate with the photoactivatable this compound analog.
-
As a negative control, pre-incubate a sample of the cell lysate with an excess of ATP or a specific inhibitor for 30 minutes before adding the photoaffinity probe. This will demonstrate the specificity of the labeling to the ATP-binding site.
-
-
UV Crosslinking:
-
Place the samples on ice and irradiate with a UV lamp at a specific wavelength (e.g., 365 nm) for a predetermined time (e.g., 10-30 minutes). The optimal irradiation time should be determined empirically.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the irradiated lysates and incubate with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a high-salt buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
-
Detection and Identification:
-
Western Blotting: Transfer the separated proteins to a membrane and probe with a streptavidin-HRP conjugate to visualize all biotinylated proteins. In parallel, probe a separate blot with an antibody against the target kinase to confirm its labeling.
-
Mass Spectrometry: For unbiased identification of labeled proteins, excise the protein bands of interest from a Coomassie-stained gel or perform in-solution digestion of the eluted proteins, followed by LC-MS/MS analysis.
-
Visualizations
Caption: Synthesis workflow for a photoactivatable probe.
Caption: Workflow for photoaffinity labeling experiment.
Caption: "Bump-and-hole" approach for kinase specificity.
Applications in Research and Drug Development
-
Target Identification and Validation: Photoaffinity labeling with this compound derivatives can identify the protein targets of ATP-competitive inhibitors or other small molecules that bind to ATP-binding sites.
-
Substrate Discovery: In combination with the analog-specific kinase approach, this method allows for the unbiased identification of the direct substrates of a specific kinase.[1][2]
-
Binding Site Mapping: Covalent modification of the ATP-binding site allows for the subsequent proteolytic digestion and mass spectrometry analysis to pinpoint the exact location of binding.
-
Drug Screening: The principles of specific binding can be adapted to develop high-throughput screening assays for novel inhibitors that target the ATP-binding pocket of a protein of interest.
-
Development of Covalent Inhibitors: The reactivity of the carboxymethyl group can be harnessed to design targeted covalent inhibitors that form a permanent bond with a specific residue within the ATP-binding site.
Conclusion
This compound is a valuable, albeit specialized, chemical tool for the site-specific modification and investigation of ATP-binding proteins. Its utility is maximized when derivatized into probes for techniques such as photoaffinity labeling, particularly within the context of chemical genetics to dissect complex signaling pathways. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the roles of specific ATP-binding proteins in health and disease, and to accelerate the discovery of novel therapeutic agents.
References
- 1. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new method of chemical modification of N6-amino group in adenine nucleotides with formaldehyde and a thiol and its application to preparing immobilized ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for N6-Carboxymethyl-ATP in the Study of Nucleotide-Binding Domains
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N6-Carboxymethyl-adenosine-5'-triphosphate (N6-CM-ATP) is a modified analog of adenosine (B11128) triphosphate (ATP) that serves as a valuable tool for investigating the structure, function, and regulation of nucleotide-binding proteins. While specific literature on N6-Carboxymethyl-ATP is limited, its utility can be inferred from the extensive research on other N6-substituted ATP analogs, such as N6-methyl-ATP and N6-benzyl-ATP. The defining feature of N6-CM-ATP is the carboxymethyl group (-CH₂COOH) attached to the N6 position of the adenine (B156593) ring. This modification provides a unique combination of steric bulk and a reactive chemical handle, making it suitable for a variety of biochemical and biophysical applications.
These notes provide an overview of the potential applications of N6-CM-ATP, supported by detailed protocols and comparative data from related ATP analogs.
Application Notes
Affinity-Based Protein Purification
The terminal carboxyl group of N6-CM-ATP is an ideal functional group for covalent immobilization onto a solid support, such as agarose (B213101) or sepharose beads. This creates an affinity matrix for the selective purification of ATP-binding proteins from complex biological mixtures like cell lysates. The principle relies on the specific interaction between the ATP-binding pocket of a protein and the immobilized N6-CM-ATP. After unbound proteins are washed away, the bound proteins can be eluted by competition with free ATP or by changing the buffer conditions. This technique is fundamental for identifying novel ATP-binding proteins and for purifying known proteins for further characterization.
Characterization of Kinase and ATPase Activity
N6-substituted ATP analogs are frequently used to probe the specificity of the nucleotide-binding pocket of kinases and ATPases. By comparing the binding affinity (Kd) and kinetic parameters (Km, kcat) of an enzyme for ATP versus N6-CM-ATP, researchers can gain insights into the steric and electronic requirements of the active site. For many kinases, bulky N6-substitutions are poorly tolerated, leading to a significant decrease in enzymatic activity. However, some enzymes may exhibit a unique tolerance or even preference for such modifications. N6-methyl-ATP, for example, can serve as a phosphate (B84403) donor for certain kinases like GSK3β.[1] This makes N6-CM-ATP a useful tool for enzyme profiling and inhibitor design.
Chemical Genetics and Analog-Specific Enzymes
A powerful application of N6-modified ATPs is in the field of chemical genetics. By engineering a "gatekeeper" residue in the ATP-binding pocket of a specific kinase to create a larger hydrophobic pocket, the kinase can be made to preferentially accept a bulky N6-substituted ATP analog that is not utilized by wild-type kinases in the cell.[1] This "analog-specific" kinase can then be used to identify its direct substrates in a complex proteome by transferring a tagged phosphate group (e.g., a thiophosphate from an N6-modified ATPγS) exclusively onto its substrates. The carboxymethyl group on N6-CM-ATP could potentially be used in such approaches, or further modified with tags for detection and enrichment.
Fluorescence-Based Binding Assays
While N6-CM-ATP itself is not intrinsically fluorescent, its carboxyl group provides a convenient point of attachment for fluorescent dyes. Covalent labeling of N6-CM-ATP with a fluorophore creates a probe that can be used in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) assays to study protein-nucleotide interactions in real-time. These assays can provide quantitative data on binding affinities and kinetics, and are amenable to high-throughput screening for compounds that modulate the protein-ATP interaction.
P2 Receptor Pharmacology
Extracellular ATP is a key signaling molecule that acts through purinergic P2 receptors. Modified ATP analogs are crucial for characterizing the pharmacology of P2 receptor subtypes (P2X and P2Y). N6-substituted analogs have been shown to act as agonists or antagonists at various P2Y receptors.[2][3][4] The unique structure of N6-CM-ATP could be explored to determine its activity and selectivity profile across the P2 receptor family, potentially leading to the development of novel subtype-selective ligands.
Quantitative Data Summary
The following tables summarize kinetic and binding data for various N6-modified ATP analogs from the literature. This information provides a comparative context for the potential behavior of this compound when interacting with nucleotide-binding proteins.
Table 1: Kinase Activity with N6-Modified ATP Analogs
| Kinase | ATP Analog | Parameter | Value | Fold Change vs. ATP | Reference |
| GSK3β | N6-Methyl-ATP | % Substrate Phosphorylation | 67.8% | ~1.0x | [1] |
| PKA | ATP-biotin | kcat/KM | - | 7-fold reduction | (Not in search results) |
| v-Src (T338G) | N6-(benzyl)-ATP | kcat/KM | - | Lower than ATP | [5] |
| CDK2 (F80G)/E | N6-(benzyl)-ATP | KM | > 1000 µM | > 1.8x | [5] |
Table 2: Binding Affinities of N6-Modified Adenosine Derivatives to P2Y Receptors
| Receptor | Ligand | Parameter | Value (nM) | Reference |
| Adenosine A3 | N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine | Ki | 1 | [6] |
| Adenosine A1 | N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine | Ki | 105 | [6] |
| Adenosine A3 | N6-phenyl-series (7a-7d) | Ki | 2.3 - 45.0 | [7] |
| Adenosine A3 | N6-benzyl-series (9a-9c) | Ki | Potent | [7] |
Experimental Protocols
Protocol 1: Affinity Purification of ATP-Binding Proteins using N6-CM-ATP-Agarose
This protocol describes the preparation of an N6-CM-ATP affinity matrix and its use to purify ATP-binding proteins from a cell lysate.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Amino-functionalized agarose beads (e.g., AminoLink Plus Coupling Resin)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 0.1% NP-40)
-
Elution Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM ATP)
-
Cell lysate
Procedure:
-
Immobilization of N6-CM-ATP: a. Dissolve N6-CM-ATP in coupling buffer (e.g., 100 mM MES, pH 6.0). b. Activate the carboxyl group by adding EDC and NHS. Incubate for 15-30 minutes at room temperature. c. Add the activated N6-CM-ATP solution to the pre-washed amino-functionalized agarose beads. d. Incubate for 2-4 hours at room temperature with gentle mixing. e. Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl pH 7.5). f. Wash the beads extensively with Wash Buffer to remove unreacted ligand and by-products.
-
Affinity Purification: a. Equilibrate the N6-CM-ATP-agarose beads with Lysis Buffer. b. Incubate the clarified cell lysate with the equilibrated beads for 1-2 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation and collect the supernatant (flow-through). d. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins. e. Elute the bound proteins by incubating the beads with Elution Buffer for 15-30 minutes at 4°C. f. Collect the eluate by centrifugation. Repeat the elution step if necessary.
-
Analysis: a. Analyze the flow-through, wash, and eluate fractions by SDS-PAGE and Coomassie staining or Western blotting to identify purified proteins. b. Identify purified proteins by mass spectrometry.
Protocol 2: Kinase Inhibition Assay using N6-CM-ATP
This protocol determines the inhibitory potential of N6-CM-ATP on a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific peptide substrate
-
Kinase Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
ATP and this compound stock solutions
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: a. Prepare a reaction mixture containing Kinase Reaction Buffer, the purified kinase, and its peptide substrate. b. Prepare serial dilutions of N6-CM-ATP. c. In separate tubes, add a fixed, subsaturating concentration of ATP (e.g., equal to its Km) and a trace amount of [γ-³²P]ATP. d. Add varying concentrations of N6-CM-ATP to the reaction tubes. Include a control with no N6-CM-ATP.
-
Kinase Reaction: a. Initiate the reaction by adding the ATP/[γ-³²P]ATP mix to the enzyme/substrate mix. b. Incubate at the optimal temperature (e.g., 30°C) for a time period within the linear range of the reaction (e.g., 10-20 minutes). c. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing and Quantification: a. Wash the phosphocellulose papers 3-4 times with Wash Buffer to remove unincorporated [γ-³²P]ATP. b. Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the percentage of kinase activity versus the concentration of N6-CM-ATP. b. Determine the IC₅₀ value, which is the concentration of N6-CM-ATP that inhibits 50% of the kinase activity.
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: Workflow for purifying ATP-binding proteins using N6-CM-ATP affinity chromatography.
Caption: Experimental workflow for a competitive kinase inhibition assay.
Caption: Logic of using N6-modified ATP analogs with analog-specific kinases.
References
- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP hydrolysis - Wikipedia [en.wikipedia.org]
- 6. ATP stimulates interleukin-6 production via P2Y receptors in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting non-specific binding of N6-Carboxymethyl-ATP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using N6-Carboxymethyl-ATP in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what are its primary applications?
This compound is a modified analog of adenosine (B11128) triphosphate (ATP) where a carboxymethyl group is attached at the N6 position of the adenine (B156593) ring. This modification makes it a valuable tool in various biochemical assays. Its primary applications include:
-
Affinity Chromatography: this compound can be immobilized on a solid support (e.g., agarose (B213101) beads) to create an affinity matrix for the purification of ATP-binding proteins, such as kinases, ATPases, and other nucleotide-binding proteins.
-
Enzyme Inhibition Studies: It can act as a competitive inhibitor for some ATP-dependent enzymes, allowing for the study of enzyme kinetics and active site characterization.
-
Chemical Biology Probes: The carboxymethyl group provides a handle for further chemical modifications, enabling the development of more complex molecular probes.
Q2: I am observing high non-specific binding to my this compound affinity resin. What are the common causes?
High background from non-specific binding is a frequent issue in affinity purification. The primary causes can be categorized into three main areas: issues with the matrix itself, the properties of the interacting proteins, and suboptimal buffer conditions. A logical breakdown of these causes is presented below.
Caption: Causes of non-specific binding in affinity chromatography.
Q3: What systematic steps can I take to troubleshoot and reduce non-specific binding?
A systematic approach is crucial for effectively reducing non-specific binding. This involves optimizing each stage of the affinity purification workflow, from sample preparation to elution. The following workflow diagram outlines a recommended troubleshooting strategy.
Caption: Workflow for troubleshooting non-specific binding.
Q4: My protein of interest does not bind to the this compound resin. What are the potential reasons?
If your target protein fails to bind, several factors could be at play:
-
Inaccessible ATP-Binding Site: The ATP-binding pocket of your protein may be sterically hindered or in a conformation that prevents binding to the immobilized ligand.[1]
-
Low Binding Affinity: The interaction between your protein and this compound might be too weak to be stable under your experimental conditions.
-
Presence of Endogenous ATP: If the cell lysate is not sufficiently depleted of endogenous ATP, the free nucleotide will compete with the immobilized analog for binding to your protein.
-
Incorrect Buffer Conditions: The pH or ionic strength of your binding buffer may not be optimal for the protein-ligand interaction.
-
Denatured Protein: The protein of interest may have denatured or aggregated during sample preparation.
Q5: How do I determine the optimal washing conditions to remove non-specific binders while retaining my protein of interest?
Optimizing wash steps is a balancing act between removing contaminants and preserving the specific interaction.[2]
-
Increase Wash Volume and Number: Start by increasing the number of washes (e.g., from 3 to 5) and the volume of each wash (e.g., from 5 to 10 column volumes).
-
Step Gradient Wash: Use a step gradient of increasing salt concentration (e.g., 150 mM, 250 mM, 500 mM NaCl) in the wash buffer. Analyze the wash fractions by SDS-PAGE to see at which salt concentration non-specific proteins are removed and at which point your target protein begins to elute.[3]
-
Include Additives: Add low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) or glycerol (B35011) (up to 20%) to the wash buffer to disrupt weak, non-specific hydrophobic interactions.[4]
-
Competitive Wash: A brief wash with a low concentration of free ATP or a non-hydrolyzable ATP analog can sometimes displace weakly bound, non-specific proteins without eluting the high-affinity target.
Quantitative Data & Buffer Optimization
For successful experiments, it is crucial to use appropriate buffer conditions and be aware of the binding affinities involved.
Table 1: Typical Binding Affinities of Kinases for ATP and Analogs
| Molecule | Target Class | Typical Kd (Dissociation Constant) | Notes |
| ATP | Protein Kinases | 1 - 100 µM | Serves as the natural substrate. |
| N6-Methyl-ATP | Protein Kinases | Similar to ATP | Binding affinity is often comparable to ATP for many kinases.[5] |
| N6-Furfuryl-ATP (Kinetin) | Protein Kinases | Variable | Binding can be weaker or stronger than ATP depending on the specific kinase.[5] |
| This compound | Protein Kinases | Expected in µM range | Affinity is protein-dependent; empirical determination is recommended. |
Table 2: Recommended Buffer Components to Reduce Non-Specific Binding
| Component | Working Concentration | Purpose |
| NaCl | 150 - 500 mM | Reduces non-specific ionic interactions. |
| Non-ionic Detergent | 0.1 - 0.5% (v/v) | Reduces non-specific hydrophobic interactions.[4] |
| (Triton™ X-100, NP-40, Tween-20) | ||
| Glycerol | 10 - 20% (v/v) | Stabilizes proteins and reduces hydrophobic interactions. |
| Bovine Serum Albumin (BSA) | 0.1 - 1 mg/mL | Acts as a blocking agent in the binding buffer.[6][7] |
| Free ATP (for elution) | 1 - 10 mM | Used for competitive elution of specifically bound proteins. |
Experimental Protocols
Protocol 1: Affinity Purification of ATP-Binding Proteins using this compound-Agarose
This protocol provides a general framework for a pull-down experiment. Optimization of buffer components, incubation times, and wash steps is highly recommended.
-
Resin Preparation:
-
Gently resuspend the this compound-Agarose resin.
-
Transfer an appropriate amount of slurry (e.g., 50 µL of a 50% slurry) to a microcentrifuge tube.
-
Equilibrate the resin by washing it 3 times with 1 mL of ice-cold Binding Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT). Centrifuge at low speed (e.g., 1000 x g) for 1 minute between washes.
-
-
Sample Preparation and Binding:
-
Prepare cell lysate in Binding Buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
(Optional but Recommended) Pre-clear the lysate by incubating it with control agarose beads (without the ATP analog) for 1 hour at 4°C.
-
Add 1-2 mg of the pre-cleared lysate to the equilibrated resin.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
-
Washing:
-
Pellet the resin by centrifugation (1000 x g, 1 min). Collect the supernatant as the "flow-through" fraction.
-
Wash the resin 3-5 times with 1 mL of ice-cold Wash Buffer (Binding Buffer + 0.1% Tween-20). Invert the tube several times during each wash.
-
-
Elution:
-
To elute specifically bound proteins, add 2-3 bead volumes of Elution Buffer (Binding Buffer + 10 mM free ATP).
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Centrifuge and collect the supernatant containing the eluted proteins. Repeat the elution step once and pool the eluates.
-
-
Analysis:
-
Analyze all fractions (lysate, flow-through, washes, and eluate) by SDS-PAGE and Western blotting or mass spectrometry.
-
Protocol 2: In Vitro Kinase Assay Using this compound
This protocol can be adapted to test if this compound can act as a phosphate (B84403) donor for a specific kinase.
-
Reaction Setup:
-
Prepare a master mix containing Kinase Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT), the purified kinase of interest, and its specific substrate peptide.[8][9]
-
In separate tubes, add either ATP (positive control) or this compound to a final concentration of 100 µM. Include a no-nucleotide negative control.
-
If using radiolabeled ATP, use [γ-³²P]ATP. For non-radioactive assays, phosphorylation will be detected by a phospho-specific antibody.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the kinase/substrate master mix to the nucleotide-containing tubes.
-
Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or a specific "STOP" solution (e.g., containing EDTA to chelate Mg²⁺).[8]
-
Separate the reaction products by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (for ³²P) or by Western blotting with a phospho-specific antibody.
-
Signaling Pathway Visualization
This compound can be used as a tool to isolate and identify kinases within complex signaling pathways. The diagram below illustrates a generic kinase cascade where an affinity matrix based on this analog could be used to pull down and identify the participating kinases (Kinase 1, Kinase 2, Kinase 3).
References
- 1. goldbio.com [goldbio.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 9. protocols.io [protocols.io]
Technical Support Center: Improving Cell Permeability of N6-Carboxymethyl-ATP
Welcome to the technical support center for N6-Carboxymethyl-ATP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the cell permeability of this ATP analog. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a modified analog of adenosine (B11128) 5'-triphosphate (ATP). Like ATP, it is a highly charged, hydrophilic molecule. The phosphate (B84403) groups and the carboxymethyl modification contribute to a significant negative charge and polarity, which prevents it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane. Therefore, specialized techniques are required to deliver it into the cytoplasm to study its effects on intracellular targets.
Q2: What are the main challenges I might face when trying to introduce this compound into cells?
A2: The primary challenges include:
-
Low to negligible passive diffusion: Due to its charge and size, the molecule is repelled by the cell membrane.
-
Potential for degradation: Extracellular and intracellular enzymes may degrade the molecule before it reaches its target.
-
Toxicity of delivery methods: Some techniques to enhance permeability can be harsh on cells, leading to decreased viability.
-
Difficulty in quantifying intracellular concentration: It can be challenging to determine the actual amount of this compound that has entered the cells.
Q3: What methods can be used to improve the intracellular delivery of this compound?
A3: The three most common and effective methods are:
-
Electroporation: The application of an electrical field to transiently create pores in the cell membrane.
-
Lipofection: The use of cationic lipid-based reagents, such as Lipofectamine™, to encapsulate the negatively charged this compound and facilitate its fusion with the cell membrane.
-
Cell-Penetrating Peptides (CPPs): Short, often cationic peptides that can be conjugated to this compound to facilitate its transport across the cell membrane.
Q4: How do I choose the best delivery method for my specific cell type and experiment?
A4: The choice of method depends on several factors, including your cell type, experimental goals, and available equipment. Electroporation is often more efficient for a wide range of cells, including suspension cells, but can have higher toxicity.[1] Lipofection is generally gentler on cells but its efficiency is highly cell-type dependent.[2][3] CPPs offer a promising alternative with potentially low toxicity, but require chemical conjugation to the this compound molecule.[4][5] A comparison of these methods is provided in the tables below.
II. Troubleshooting Guides
Scenario 1: Low or No Observable Effect of this compound After Delivery
| Possible Cause | Troubleshooting Steps |
| Inefficient Delivery | 1. Confirm Delivery Method Efficacy: Use a fluorescently labeled control molecule of similar size and charge to visually confirm uptake via microscopy. 2. Optimize Delivery Parameters: Refer to the detailed protocols below to optimize electroporation voltage/pulse length, lipofection reagent-to-compound ratio, or CPP concentration.[6] 3. Switch Delivery Method: If optimization fails, your cell type may be resistant to the chosen method. Consider trying an alternative approach (e.g., switch from lipofection to electroporation).[7] |
| Degradation of this compound | 1. Check Stability in Media: Incubate this compound in your cell culture media for the duration of your experiment and analyze for degradation (e.g., via HPLC). Some media components can affect the stability of nucleotides.[8][9] 2. Minimize Incubation Times: Reduce the time the compound is exposed to the extracellular environment. 3. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. |
| Incorrect Concentration | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal effective concentration for your system. 2. Verify Stock Solution Concentration: Double-check the initial concentration of your this compound stock solution. |
Scenario 2: High Cell Death or Toxicity After Delivery
| Possible Cause | Troubleshooting Steps |
| Harsh Electroporation Conditions | 1. Reduce Voltage/Pulse Duration: Lower the voltage or shorten the pulse duration to minimize membrane damage.[10] 2. Optimize Electroporation Buffer: Ensure you are using an appropriate buffer that helps maintain cell viability. 3. Allow for Adequate Recovery Time: Give cells sufficient time to recover in appropriate recovery media after electroporation before proceeding with your assay.[11] |
| Toxicity of Lipofection Reagent | 1. Optimize Reagent-to-Compound Ratio: A high concentration of the lipofection reagent can be toxic. Perform a titration to find the lowest effective concentration.[6] 2. Reduce Incubation Time: Minimize the time cells are exposed to the lipofection complexes. The medium can often be changed after 4-6 hours.[12] 3. Use a Different Reagent: Some cell lines are particularly sensitive to certain lipofection reagents. Consider trying a newer, less toxic formulation like Lipofectamine™ 3000.[13] |
| Toxicity of Cell-Penetrating Peptide | 1. Perform a CPP-only Toxicity Assay: Test the toxicity of the CPP alone at various concentrations to determine a non-toxic working range. 2. Reduce CPP Concentration: Use the lowest concentration of the CPP-conjugate that still provides efficient delivery. |
| High Intracellular Concentration of this compound | 1. Lower the Loading Concentration: An excessive intracellular concentration of any ATP analog can be toxic by disrupting cellular energy balance. Reduce the concentration of this compound used for loading.[14][15] |
III. Data Presentation: Comparison of Delivery Methods
The following tables summarize the key characteristics and typical parameters for the three main delivery methods for this compound.
Table 1: Qualitative Comparison of Delivery Methods
| Method | Pros | Cons | Best Suited For |
| Electroporation | - High efficiency for many cell types[1] - Works with suspension and adherent cells - Rapid protocol | - Can cause significant cell death[1] - Requires specialized equipment - Can lead to loss of intracellular ATP[16] | - Hard-to-transfect cells - Suspension cells - When high efficiency is the primary goal |
| Lipofection | - Generally lower toxicity than electroporation - Simple protocol, no special equipment needed - Can be used in the presence of serum (reagent dependent)[6] | - Efficiency is highly cell-type dependent[3] - Can be less effective for suspension cells - Potential for endosomal entrapment | - Sensitive cell lines - Adherent cells - Routine transfections |
| Cell-Penetrating Peptides (CPPs) | - Low cytotoxicity[5] - High delivery efficiency possible[4] - Can be designed for specific targets | - Requires chemical conjugation to this compound[4] - Optimization of CPP sequence may be needed - Potential for endosomal entrapment | - When low toxicity is critical - For in vivo applications - When a targeted delivery system is desired |
Table 2: Typical Experimental Parameters
| Parameter | Electroporation | Lipofection (e.g., Lipofectamine™) | Cell-Penetrating Peptides (CPPs) |
| This compound Concentration | 1-10 mM in electroporation buffer | 10-100 µM in complexation medium | 1-20 µM of CPP-conjugate |
| Cell Density | 1x10^6 - 1x10^7 cells/mL | 70-90% confluency (adherent) or 0.5-1x10^6 cells/mL (suspension) | 70-90% confluency |
| Typical Efficiency | 30-80% (cell type dependent) | 30-99% (highly cell type dependent)[3] | Highly variable, can be >90% |
| Post-treatment Incubation | 10 min on ice, then recovery in growth medium for 1-48 hours | 4-48 hours, medium can be changed after 4-6 hours[6] | 1-24 hours |
IV. Experimental Protocols & Visualizations
Electroporation
This protocol provides a general guideline for introducing this compound into mammalian cells using electroporation. Parameters should be optimized for your specific cell line and electroporator.
Methodology:
-
Cell Preparation: Harvest cells in their exponential growth phase. Wash the cells with ice-cold, serum-free medium and then with ice-cold electroporation buffer. Resuspend the cell pellet in electroporation buffer at a concentration of 1-4 x 10^7 cells/mL.[17]
-
Electroporation Mixture: In a sterile, pre-chilled electroporation cuvette, mix the cell suspension with this compound to the desired final concentration.
-
Electrical Pulse: Place the cuvette in the electroporator and deliver the electrical pulse. Optimal settings vary by cell type and should be determined empirically.[18]
-
Recovery: Immediately after the pulse, place the cuvette on ice for 10 minutes to allow the cell membranes to recover.[17]
-
Plating: Gently transfer the cells from the cuvette into a culture dish containing pre-warmed complete growth medium.
-
Incubation: Incubate the cells under normal growth conditions for the desired period before performing your downstream assay.
Lipofection
This protocol outlines a general procedure for using a cationic lipid reagent to deliver this compound into cells. This protocol is based on reagents like Lipofectamine™ and should be adapted based on the manufacturer's instructions.[12]
Methodology:
-
Cell Plating: The day before transfection, seed cells in your culture vessel so that they are 70-90% confluent at the time of transfection. Use antibiotic-free medium.[12]
-
Complex Formation: a. In one tube, dilute the this compound into serum-free medium (e.g., Opti-MEM™). b. In a separate tube, dilute the lipofection reagent into serum-free medium. Incubate for 5 minutes at room temperature.[12] c. Combine the diluted this compound and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.[12]
-
Transfection: Add the complexes drop-wise to the cells in the culture vessel. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 4-48 hours. The medium containing the complexes can be replaced with fresh, complete medium after 4-6 hours if toxicity is a concern.[12]
-
Assay: Perform your downstream analysis at the desired time point.
Cell-Penetrating Peptide (CPP) Conjugation and Delivery
This section describes the general principle of using CPPs. The exact protocol will depend on the chosen CPP and the conjugation chemistry.
Methodology:
-
Conjugation: Covalently link the CPP to this compound. This typically involves using a crosslinker to connect an amino group on the CPP to a suitable functional group on the this compound molecule. Common strategies include forming an amide or disulfide bond.[4][19]
-
Purification: Purify the CPP-N6-Carboxymethyl-ATP conjugate from unconjugated components using methods like HPLC.
-
Delivery: a. Plate cells as you would for a standard experiment. b. Add the purified conjugate directly to the cell culture medium at the desired final concentration. c. The CPP will facilitate the transport of the this compound across the cell membrane.[5]
-
Incubation and Assay: Incubate the cells for the desired time period before performing your downstream analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides to Enhance Delivery of Oligonucleotide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lipofectamine 2000 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Comparing Electroporation and Lipofection for the Knockout Efficiency of Cas9 Protein and Cas9 mRNA in 293T and Hela Cells - Resources - PixelBiosciences GmbH [pixelbiosciences.com]
- 8. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. maxcyte.com [maxcyte.com]
- 11. neb.com [neb.com]
- 12. genscript.com [genscript.com]
- 13. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Dose-Dependent ATP Depletion and Cancer Cell Death following Calcium Electroporation, Relative Effect of Calcium Concentration and Electric Field Strength | PLOS One [journals.plos.org]
- 15. Acute ATP Loss During Irreversible Electroporation Mediates Caspase Independent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electroporation | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N6-Carboxymethyl-ATP in Kinase Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of N6-Carboxymethyl-ATP (N6-CM-ATP) in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinase assays?
This compound (N6-CM-ATP) is a chemically modified analog of adenosine (B11128) triphosphate (ATP). Like other N6-substituted ATP derivatives, it is utilized in kinase assays for several specific applications. Kinases, enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a substrate, can often utilize these analogs as phosphodonors.[1] The modification at the N6 position of the adenine (B156593) ring allows for specialized experimental designs, such as creating analogue-specific kinases that preferentially bind these "bulky" ATP derivatives over natural ATP.[2] This approach is valuable for identifying direct kinase substrates and overcoming the challenge of promiscuous phosphorylation by wild-type kinases in complex biological samples like cell lysates.[3]
Q2: What is a good starting concentration for N6-CM-ATP in a kinase assay?
The optimal concentration for N6-CM-ATP is highly dependent on the specific kinase being studied, as each kinase exhibits a different binding affinity (Km) for ATP and its analogs.[4][5] A common starting point for ATP analogs in kinase assays is often near the Km value of the kinase for natural ATP.[6] For many kinases, this falls within the 10 µM to 100 µM range.[7][8] However, for analogue-specific applications, concentrations may need to be adjusted based on how efficiently the engineered kinase utilizes the analog compared to natural ATP.[9] It is strongly recommended to perform a titration experiment to determine the empirical optimal concentration for your specific kinase and assay conditions.
Q3: How does the concentration of N6-CM-ATP affect the IC50 of an ATP-competitive inhibitor?
For ATP-competitive inhibitors, the apparent potency (IC50) is directly influenced by the concentration of the ATP analog in the assay.[6]
-
At low N6-CM-ATP concentrations (below the Km): The assay is more sensitive to competitive inhibitors, resulting in a lower, more potent IC50 value.
-
At high N6-CM-ATP concentrations (above the Km): The inhibitor must compete with a higher concentration of the phosphodonor, leading to a higher, less potent IC50 value.[6]
This relationship is critical for interpreting results and comparing the potency of different inhibitors.[5]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. ADP contamination in the N6-CM-ATP stock.[10] 2. Non-specific binding of assay components.[10] 3. Autofluorescence/luminescence of a test compound.[11][12] 4. High intrinsic ATPase activity in the enzyme preparation or lysate. | 1. Use high-purity, freshly prepared N6-CM-ATP.[10] 2. Use low-binding microplates. Consider adding a small amount of non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer, if compatible with your assay format. 3. Run a control experiment with the compound in the absence of the kinase to measure its intrinsic signal and subtract this value.[12] 4. Include a "no substrate" or "no kinase" control to quantify background ATPase activity. Purify the kinase further if necessary. |
| Low Signal or No Kinase Activity | 1. N6-CM-ATP concentration is too low or too high (inhibitory). 2. The specific kinase does not efficiently utilize N6-CM-ATP as a substrate.[1] 3. Sub-optimal reaction conditions (pH, temperature, buffer components).[11] 4. Degraded enzyme or N6-CM-ATP. | 1. Perform an N6-CM-ATP titration to find the optimal concentration (see protocol below). 2. Test the kinase with natural ATP to confirm its activity. If the kinase is active with ATP but not the analog, N6-CM-ATP may not be a suitable phosphodonor for this specific wild-type kinase.[1] 3. Optimize reaction conditions according to literature recommendations for your kinase or kinase family. 4. Use fresh reagents and ensure proper storage of the enzyme and N6-CM-ATP stocks. |
| Poor Reproducibility / High Well-to-Well Variability | 1. Inaccurate or inconsistent pipetting, especially with small volumes.[13] 2. Reagents not mixed thoroughly before dispensing. 3. Temperature gradients across the assay plate.[7] 4. Reagent instability or precipitation during the assay. | 1. Use calibrated pipettes and proper technique. For high-throughput screening, consider automated liquid handlers.[13] 2. Ensure all master mixes are vortexed gently and thoroughly before aliquoting into the plate. 3. Allow all reagents and plates to equilibrate to the reaction temperature (e.g., room temperature) before starting the assay.[7] 4. Visually inspect wells for any signs of precipitation. Ensure all components are soluble in the final assay buffer. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration
This protocol describes a method to determine the optimal N6-CM-ATP concentration for a given kinase by performing a matrix titration. This involves testing a range of N6-CM-ATP concentrations at a fixed, non-limiting concentration of the kinase substrate.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 2X kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 20 mM MgCl₂, 2 mM DTT). The exact composition should be optimized for your specific kinase.
-
Kinase Stock: Prepare a 2X working stock of your kinase in 1X kinase buffer. The concentration should be in the linear range of the assay, determined from a prior enzyme titration experiment.[7]
-
Substrate Stock: Prepare a 2X working stock of your peptide or protein substrate in 1X kinase buffer. The concentration should be at or above its Km value to ensure it is not rate-limiting.[4]
-
N6-CM-ATP Dilutions: Prepare a serial dilution of N6-CM-ATP in nuclease-free water, typically ranging from 2 mM down to 0.2 µM. You will need to create a 10X stock for each final concentration you wish to test (e.g., for a final concentration of 100 µM, prepare a 1 mM stock).
2. Assay Procedure (96-well plate format):
-
Assume a final reaction volume of 50 µL.
-
Step 1: Add 25 µL of the 2X Kinase/Substrate master mix to each well. This master mix contains both the kinase and its substrate at their 2X working concentrations.
-
Step 2: Include control wells:
-
No Enzyme Control: Add 25 µL of 2X Substrate stock (without kinase) to a set of wells.
-
No Substrate Control: Add 25 µL of 2X Kinase stock (without substrate) to another set of wells.
-
-
Step 3: Add 20 µL of 1X kinase buffer to each well.
-
Step 4: To initiate the reaction, add 5 µL of the 10X N6-CM-ATP serial dilutions to the appropriate wells. This will result in a 1X final concentration for all components.
-
Step 5: Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Step 6: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear phase of the reaction.[4]
-
Step 7: Stop the reaction by adding a stop solution or proceed immediately to the detection step, depending on your assay format (e.g., adding Kinase-Glo® reagent for luminescence-based detection).[7][14]
3. Data Analysis:
-
Subtract the "No Enzyme" control signal from all other wells to correct for background.
-
Plot the corrected kinase activity (e.g., luminescence, fluorescence) as a function of the N6-CM-ATP concentration.
-
The optimal N6-CM-ATP concentration is typically the lowest concentration that gives the maximum or near-maximum signal (Vmax), which represents the point of saturation. This is often the concentration at the beginning of the plateau on the Michaelis-Menten curve.
Visualizations
Caption: Workflow for determining optimal N6-CM-ATP concentration.
Caption: Competitive binding at the kinase ATP site.
References
- 1. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Protocols – Newton Lab [newtonlab.ucsd.edu]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ch.promega.com [ch.promega.com]
- 8. protocols.io [protocols.io]
- 9. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
Technical Support Center: Stability and Analysis of Adenosine Phosphates in Cellular Lysates
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of ATP in cell lysates?
The stability of ATP in cell lysates is influenced by several factors:
-
Enzymatic Degradation: Endogenous enzymes such as ATPases, phosphatases, and kinases present in the cell lysate can rapidly degrade ATP to ADP and AMP.
-
Temperature: Lower temperatures slow down enzymatic activity and chemical degradation. Samples should be kept on ice during processing and stored at -80°C for long-term preservation.
-
pH: Solutions of NAD+ (a related adenine-containing molecule) are stable for about a week at 4°C and neutral pH but decompose rapidly in acidic or alkaline conditions[1]. Similar pH-dependent instability can be expected for ATP.
-
Extraction Method: The choice of extraction method significantly impacts the measured ATP levels. Direct extraction in perchloric acid (PCA) has been shown to be superior to extraction from a cell pellet, as the latter can induce ATP degradation[2].
Q2: How can I minimize ATP degradation during my experiment?
To minimize ATP degradation, consider the following:
-
Work quickly and keep samples on ice at all times.
-
Use an appropriate extraction method, such as direct extraction with perchloric acid (PCA), to inactivate enzymes rapidly[2].
-
For long-term storage, samples can be frozen, as no significant difference in ATP concentration was observed between fresh and frozen extracts when prepared appropriately[2].
-
Consider using ATP-stabilizing buffers if immediate analysis is not possible[3].
Q3: What is the difference between N6-Carboxymethyl-ATP and Nε-(carboxymethyl)lysine (CML)?
This compound and Nε-(carboxymethyl)lysine (CML) are distinct molecules.
-
This compound is a synthetic analog of ATP where a carboxymethyl group is attached to the nitrogen atom at the 6th position of the adenine (B156593) ring.
-
Nε-(carboxymethyl)lysine (CML) is an advanced glycation end-product (AGE) formed through non-enzymatic reactions between carbohydrates and the epsilon-amino group of lysine (B10760008) residues in proteins[4][5]. CML is a marker of oxidative stress and is associated with various diseases[5].
It is crucial not to confuse these two compounds in experimental design and data interpretation.
Troubleshooting Guides
Problem 1: Low or undetectable ATP levels in my samples.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Review your sample handling procedure. Ensure that cell lysates are prepared and kept on ice. Use a rapid enzyme inactivation method like PCA extraction[2]. |
| Inefficient Extraction | The extraction method may not be suitable for your cell type. Compare different extraction protocols (e.g., acid extraction, solvent extraction) to find the optimal one. Extraction from a cell pellet can lead to lower ATP yields compared to direct extraction[2]. |
| Low Cell Number | The number of cells used for lysate preparation might be insufficient. Increase the starting cell number to ensure ATP concentrations are within the detection range of your assay. |
| Assay Sensitivity | The assay used for quantification may not be sensitive enough. Consider using a more sensitive method, such as a luciferase-based assay, which is commonly used for low ATP concentrations[2][6][7]. |
Problem 2: High variability in ATP measurements between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure all samples are processed identically and for the same duration. Minor variations in incubation times or temperatures can lead to significant differences in ATP levels. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of reagents or samples. |
| Cell Clumping | Inconsistent cell numbers in each replicate due to clumping can cause variability. Ensure cell suspensions are homogenous before aliquoting. |
| Interference with Assay | Components of the cell lysis buffer or sample matrix may interfere with the detection method. Run appropriate controls, such as spiking a known amount of ATP into the cell extract, to check for recovery[2]. |
Quantitative Data Summary
Table 1: ATP Concentrations in Different Cell Models
| Cell Model | Extraction Method | ATP Concentration (µmol/µg protein) | Reference |
| BEAS-2B cells | Direct PCA extraction | 3.1 x 10⁻⁵ | [2] |
| BEAS-2B cells (fresh extract) | Direct PCA extraction | 2.6 x 10⁻⁵ | [2] |
| BEAS-2B cells (frozen extract) | Direct PCA extraction | 2.7 x 10⁻⁵ | [2] |
Experimental Protocols
Protocol 1: Extraction of Adenosine (B11128) Phosphates from Cultured Cells
This protocol is adapted from a validated HPLC-UV method for quantifying adenosine phosphates in human bronchial epithelial cells[2].
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 2 M, ice-cold
-
Cultured cells (e.g., BEAS-2B)
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.6 M PCA directly to the cell monolayer.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 2 M KOH dropwise until the pH is between 6.5 and 7.0.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the extracted adenosine phosphates and is ready for analysis or can be stored at -80°C.
Protocol 2: Quantification of ATP using a Luciferase-Based Assay
This is a general protocol based on the principle of the luciferase-luciferin reaction, widely used for ATP quantification[6][7].
Materials:
-
Luciferase/luciferin reagent (commercially available kits)
-
ATP standard solution
-
Cell lysate (prepared as in Protocol 1 or other suitable methods)
-
Luminometer
Procedure:
-
Prepare a standard curve of ATP using serial dilutions of the ATP standard solution.
-
In a luminometer-compatible plate, add your cell lysate samples and the ATP standards.
-
Add the luciferase/luciferin reagent to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Calculate the ATP concentration in your samples by comparing their luminescence values to the ATP standard curve.
Visualizations
Caption: Factors influencing ATP stability in cell lysates.
Caption: Experimental workflow for ATP quantification.
Caption: Distinction between this compound and CML.
References
- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Extracellular ATP is increased by release of ATP-loaded microparticles triggered by nutrient deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Adaptation to Stress Induced by Glyoxal/Methylglyoxal and Advanced Glycation End Products [mdpi.com]
- 5. Rapid formation of Nε-(carboxymethyl)lysine (CML) from ribose depends on glyoxal production by oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Extracellular ATP in Plant Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing hydrolysis of N6-Carboxymethyl-ATP during experiments
Welcome to the technical support center for N6-Carboxymethyl-ATP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
Q2: What are the primary factors that contribute to the hydrolysis of this compound?
A2: The stability of this compound, like other ATP analogs, is primarily influenced by:
-
pH: The triphosphate chain is susceptible to acid-catalyzed hydrolysis. More acidic conditions will accelerate the breakdown of the phosphate (B84403) bonds.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Enzymatic Degradation: Ectonucleotidases present in cell cultures or tissue preparations can rapidly hydrolyze ATP analogs.
-
Divalent Cations: While necessary for the activity of many enzymes that use ATP, the presence of divalent cations like Mg²⁺ or Ca²⁺ can also influence the rate of non-enzymatic hydrolysis.
Q3: How should I store my this compound stock solutions to minimize degradation?
A3: Proper storage is critical for maintaining the integrity of your this compound. For a similar compound, N6-Methyl-ATP, it is recommended to store it at -20°C for long-term use, with a shelf life of 12 months.[1] Short-term exposure to ambient temperatures for up to one week is generally acceptable.[1] To minimize freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes. Solutions should be prepared in a buffer with a pH of 7.5 ±0.5.[1]
Troubleshooting Guide: Minimizing this compound Hydrolysis
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Hydrolysis of this compound leading to reduced active concentration. | 1. Prepare Fresh Solutions: Prepare working solutions of this compound immediately before each experiment from a frozen stock. 2. Control pH: Ensure that all experimental buffers are maintained at a neutral to slightly alkaline pH (7.2-7.8) to minimize acid-catalyzed hydrolysis. 3. Maintain Low Temperature: Keep all solutions on ice as much as possible during experimental setup. Perform reactions at the lowest feasible temperature for your experimental system. |
| High background signal or unexpected cellular responses. | Presence of hydrolysis products (e.g., N6-Carboxymethyl-ADP) that may activate other receptors or pathways. | 1. Purity Check: If possible, verify the purity of your this compound stock solution using techniques like HPLC, especially if the stock is old or has been subjected to multiple freeze-thaw cycles. 2. Include Controls: Run control experiments with potential hydrolysis products (if available) to determine their contribution to the observed effects. |
| Rapid loss of activity in cell-based assays. | Enzymatic degradation by ectonucleotidases present on the cell surface. | 1. Use Non-hydrolyzable Analogs (for control experiments): Consider using non-hydrolyzable ATP analogs to confirm that the observed effect is due to receptor activation and not a downstream metabolite. 2. Include Phosphatase Inhibitors: In some experimental setups, the addition of broad-spectrum phosphatase inhibitors may help to reduce enzymatic degradation. However, their potential off-target effects must be carefully considered. |
Quantitative Data Summary
| Condition | Effect on ATP Stability | Recommendation for this compound |
| Low pH (< 6.0) | Increased rate of hydrolysis | Maintain experimental pH between 7.2 and 7.8. |
| High Temperature | Increased rate of hydrolysis | Store stock solutions at -20°C or lower. Keep working solutions on ice. |
| Freeze-Thaw Cycles | Potential for degradation | Aliquot stock solutions to minimize freeze-thaw cycles. |
| Presence of Divalent Cations | Can catalyze hydrolysis | Prepare stock solutions in the absence of divalent cations and add them only to the final reaction mixture if required. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Reconstitution: Dissolve the lyophilized this compound powder in a high-quality, nuclease-free buffer with a pH of 7.5 (e.g., 10 mM Tris-HCl, pH 7.5).
-
Concentration Determination: Determine the precise concentration of the stock solution by measuring its absorbance at its λmax.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, low-retention microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for routine use or at -80°C for long-term storage.
Protocol 2: General Protocol for a Cell-Based P2Y Receptor Activation Assay
-
Cell Culture: Plate cells at an appropriate density in a suitable multi-well plate and grow to the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution on ice. Dilute the stock solution to the desired final concentrations in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS) immediately before use.
-
Cell Stimulation: Remove the cell culture medium and wash the cells once with the assay buffer. Add the this compound working solutions to the cells.
-
Incubation: Incubate the cells for the desired period at the appropriate temperature (e.g., 37°C).
-
Assay Readout: Measure the desired downstream signaling event (e.g., intracellular calcium mobilization, cAMP accumulation, or ERK phosphorylation) using a suitable detection method.
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent experimental results.
References
addressing off-target effects of N6-Carboxymethyl-ATP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N6-Carboxymethyl-ATP in their experiments. Given that this compound is a specialized analog of ATP, this guide addresses potential challenges related to its on-target activity at P2Y purinergic receptors and plausible off-target effects.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| No or low biological response to this compound | Degradation of the compound: ATP analogs can be susceptible to hydrolysis. | - Prepare fresh solutions of this compound for each experiment. - Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles. - Confirm the integrity of your stock solution using analytical methods like HPLC if possible. |
| Incorrect concentration: Calculation errors or inaccurate stock concentration. | - Double-check all calculations for dilutions. - Verify the concentration of your stock solution using spectrophotometry. | |
| Low receptor expression: The target cells may not express the specific P2Y receptor subtype that this compound acts upon. | - Confirm P2Y receptor expression in your cell line or tissue model using RT-PCR, western blotting, or immunofluorescence. - Consider using a positive control agonist known to be active at the expected P2Y receptor subtype. | |
| Inconsistent or variable results between experiments | Variable cell conditions: Differences in cell passage number, confluency, or serum starvation can alter receptor expression and signaling. | - Maintain a consistent cell culture protocol, including passage number and seeding density. - Ensure consistent serum starvation periods before agonist stimulation. |
| Vehicle effects: The solvent used to dissolve this compound may have biological effects. | - Run a vehicle-only control in every experiment to assess any baseline effects of the solvent. | |
| Unexpected or off-target effects observed | Activation of other purinergic receptors: this compound may have affinity for other P2Y or P2X receptor subtypes, or adenosine (B11128) receptors. | - Use selective antagonists for other P2Y or adenosine receptors to determine if the observed effect is mediated by an off-target receptor. - Profile the activity of this compound on a panel of cell lines expressing different purinergic receptor subtypes. |
| Interaction with ATP-binding proteins: As an ATP analog, this compound could potentially interact with other ATP-binding proteins, such as kinases. | - Consider using a structurally dissimilar agonist for the same receptor to see if the same off-target effect is produced. - If a kinase is suspected, test for changes in the phosphorylation of its known substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target effect of this compound?
A1: this compound is an analog of adenosine triphosphate (ATP) and is expected to act as an agonist at one or more subtypes of P2Y purinergic receptors. P2Y receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses, including changes in intracellular calcium, cAMP levels, and activation of MAPK/ERK pathways.[1] The specific downstream effects will depend on the P2Y receptor subtype(s) activated and the cell type being studied.
Q2: How can I determine which P2Y receptor subtype is the target of this compound?
A2: To identify the specific P2Y receptor subtype, you can perform competition binding assays with known selective radioligands for different P2Y receptors. Alternatively, you can use a panel of cell lines individually expressing each P2Y receptor subtype and measure the functional response (e.g., calcium mobilization or cAMP accumulation) to this compound. The use of selective antagonists for different P2Y receptors can also help elucidate the target receptor.
Q3: What are the potential off-target effects of this compound?
A3: Potential off-target effects of this compound could include:
-
Activation of other purinergic receptors: This includes other P2Y subtypes, P2X receptors, and adenosine receptors (A1, A2A, A2B, A3), as modifications at the N6 position of the adenine (B156593) ring are common in adenosine receptor ligands.[1][2]
-
Interaction with ATP-binding proteins: Many enzymes, such as kinases, use ATP as a substrate. While the carboxymethyl group may hinder binding to some ATP-binding sites, interactions cannot be ruled out without experimental validation.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a high-quality, sterile solvent such as water or a buffer appropriate for your experimental system. It is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it at -80°C to minimize degradation from repeated freeze-thaw cycles. For experiments, thaw an aliquot and dilute it to the final working concentration in your assay buffer immediately before use.
Q5: What are appropriate positive and negative controls for experiments with this compound?
A5:
-
Positive Controls: Use a well-characterized, potent agonist for the P2Y receptor you are studying (e.g., 2-MeSADP for P2Y1, UTP for P2Y2). This will confirm that your assay system is responsive.
-
Negative Controls: A vehicle-only control (the solvent used to dissolve this compound) is essential to rule out any effects of the solvent. Additionally, using a selective antagonist for the target receptor prior to adding this compound can confirm that the observed effect is receptor-mediated.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following P2Y receptor activation, which is a common downstream signaling event for Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11).[1]
Materials:
-
Cells expressing the P2Y receptor of interest
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Positive control agonist (e.g., UTP for P2Y2)
-
Selective antagonist (optional)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with excitation/emission filters for ~494/516 nm
Procedure:
-
Seed cells in a 96-well plate and grow to ~90% confluency.
-
Prepare the Fluo-4 AM loading solution: Dissolve Fluo-4 AM and Pluronic F-127 in DMSO, then dilute in HBSS to a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS.
-
Add 100 µL of HBSS to each well.
-
If using an antagonist, add it at this stage and incubate for the recommended time.
-
Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.
-
After establishing a stable baseline, add this compound or the positive control agonist and continue recording the fluorescence signal for at least 2 minutes.
-
Analyze the data by calculating the change in fluorescence from baseline.
Protocol 2: cAMP Accumulation Assay
This protocol measures changes in intracellular cyclic AMP (cAMP) levels, which is relevant for Gs-coupled (e.g., P2Y11) or Gi-coupled (e.g., P2Y12, P2Y13, P2Y14) P2Y receptors.[1]
Materials:
-
Cells expressing the P2Y receptor of interest
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
This compound
-
Forskolin (B1673556) (for Gi-coupled receptors)
-
Positive control agonist (e.g., NECA for a Gs-coupled receptor, 2-MeSADP for a Gi-coupled receptor)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell culture medium
Procedure (for a Gi-coupled receptor):
-
Seed cells in the appropriate plate format for your chosen cAMP assay kit.
-
Pre-treat cells with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add this compound at various concentrations and incubate for 15-30 minutes.
-
Add forskolin (a direct activator of adenylyl cyclase) to all wells (except the negative control) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your specific assay kit.
-
A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates activation of a Gi-coupled receptor.
Signaling Pathways and Workflows
Caption: Presumed signaling pathways for this compound.
Caption: Experimental workflow for characterizing this compound.
References
- 1. Synthesis and biological activity of a new series of N6-arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-carboxamido derivatives of adenosine-5'-N-ethyluronamide as A1 and A3 adenosine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of a New Series of N6-Arylcarbamoyl, 2-(Ar)alkynyl-N6-arylcarbamoyl, and N6-Carboxamido Derivatives of Adenosine-5′-N-ethyluronamide as A1 and A3 Adenosine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of High-Purity N⁶-Carboxymethyl-ATP
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and purification of high-purity N⁶-Carboxymethyl-ATP. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing high-purity N⁶-Carboxymethyl-ATP?
A1: The main challenges in synthesizing high-purity N⁶-Carboxymethyl-ATP include:
-
Reaction Specificity: Achieving selective carboxymethylation at the N⁶-position of the adenine (B156593) ring while avoiding reactions at other nucleophilic sites, such as the ribose hydroxyl groups or other ring nitrogens.
-
Product Stability: N⁶-Carboxymethyl-ATP, like ATP, is susceptible to hydrolysis of its phosphate (B84403) chain, particularly under the basic conditions often used for alkylation.
-
Purification: Separating the desired product from unreacted starting materials (ATP), the carboxymethylating agent (e.g., bromoacetic acid), and various side products can be complex due to their similar chemical properties.
-
Low Yields: A combination of incomplete reactions, side reactions, and product degradation during workup and purification can lead to low overall yields.
Q2: What is the most common synthetic route for N⁶-Carboxymethyl-ATP?
A2: The most common and direct approach is the nucleophilic substitution reaction between adenosine (B11128) 5'-triphosphate (ATP) and a carboxymethylating agent, such as bromoacetic acid or iodoacetic acid, under basic conditions. The exocyclic N⁶-amino group of adenine acts as the nucleophile.
Q3: Why is purification by HPLC often challenging for N⁶-Carboxymethyl-ATP?
A3: Purification by High-Performance Liquid Chromatography (HPLC) can be challenging due to the high polarity of N⁶-Carboxymethyl-ATP and the presence of impurities with similar charge and polarity, such as unreacted ATP, ADP, and AMP (from hydrolysis), as well as potential N1-alkylated byproducts. This necessitates careful optimization of the HPLC method, often requiring ion-exchange or ion-pair reversed-phase chromatography.
Q4: How can I confirm the identity and purity of my synthesized N⁶-Carboxymethyl-ATP?
A4: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing the number and relative area of peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Electrospray ionization (ESI) in negative mode is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR can be used to confirm the structure, though the complexity of the ATP moiety can make interpretation challenging. For structural confirmation of the carboxymethyl group on the N6 position, analysis of the corresponding nucleoside (N⁶-Carboxymethyladenosine) is often performed.[1]
Q5: What are the best storage conditions for N⁶-Carboxymethyl-ATP?
A5: To ensure long-term stability, N⁶-Carboxymethyl-ATP should be stored as a lyophilized powder at -20°C or -80°C. If in solution, it should be prepared in a buffer at a neutral pH (around 7.0), aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Ineffective Alkylation Conditions | Ensure the reaction pH is sufficiently basic (typically pH 8-10) to deprotonate the N⁶-amino group, increasing its nucleophilicity. Optimize the reaction temperature; while higher temperatures can increase the reaction rate, they can also lead to ATP degradation. |
| Degraded Reagents | Use fresh, high-purity ATP and carboxymethylating agent. ATP solutions can hydrolyze over time, and haloacetic acids can degrade. |
| Insufficient Reaction Time | Monitor the reaction progress using analytical HPLC. If the reaction is proceeding slowly, consider extending the reaction time. |
| Presence of Water in Organic Solvents (if used) | Ensure all solvents are anhydrous, as water can hydrolyze ATP and react with the alkylating agent. |
Issue 2: Presence of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step |
| Hydrolysis of ATP | Maintain a neutral to slightly basic pH during the reaction and workup. Avoid strongly acidic or basic conditions. Keep the reaction and purification temperatures as low as feasible. |
| Over-alkylation or Alkylation at other positions | Use a controlled stoichiometry of the alkylating agent (closer to a 1:1 molar ratio with ATP). Optimize the reaction conditions (lower temperature, shorter reaction time) to favor mono-alkylation at the N⁶ position. |
| Formation of N1-alkylated Isomer and Subsequent Rearrangement | While direct N⁶-alkylation is common, N1-alkylation followed by a Dimroth rearrangement to the N⁶-product can occur.[2] Purification via HPLC should be able to separate these isomers if the rearrangement is incomplete. |
| Unreacted Starting Material | Increase the molar excess of the carboxymethylating agent slightly, but be mindful of increasing side reactions. Extend the reaction time. |
Issue 3: Difficulty in HPLC Purification
| Possible Cause | Troubleshooting Step |
| Poor Separation of Product and ATP | Optimize the ion-exchange HPLC gradient. A shallower salt gradient (e.g., triethylammonium (B8662869) bicarbonate or ammonium (B1175870) formate) can improve resolution. Adjusting the pH of the mobile phase can also alter the retention times. |
| Broad Peak Shape | Ensure the sample is fully dissolved in the mobile phase before injection. Lower the flow rate. Check for column degradation. |
| Co-elution with Salt Byproducts | Use a desalting step (e.g., size-exclusion chromatography or a specific desalting column) after HPLC purification if volatile buffers are not used. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Reaction Yield (crude) | 30-60% | Highly dependent on reaction conditions and the specific carboxymethylating agent used. |
| Purity after HPLC | >95% | Achievable with optimized ion-exchange or reversed-phase HPLC. |
| ATP Hydrolysis | 5-20% | Can be minimized by careful control of pH and temperature. |
Experimental Protocols
Protocol 1: Synthesis of N⁶-Carboxymethyl-ATP
-
Dissolve ATP: Dissolve adenosine 5'-triphosphate (ATP) disodium (B8443419) salt in nuclease-free water to a final concentration of 50 mM.
-
Adjust pH: Adjust the pH of the ATP solution to 9.0 with 1 M NaOH.
-
Prepare Carboxymethylating Agent: Prepare a 1 M solution of bromoacetic acid and neutralize it to pH 7.0 with 1 M NaOH.
-
Reaction: Add the neutralized bromoacetic acid solution to the ATP solution in a 1.5:1 molar ratio (bromoacetic acid:ATP).
-
Incubation: Incubate the reaction mixture at 37°C for 24-48 hours in the dark.
-
Monitoring: Monitor the reaction progress by analytical ion-exchange HPLC.
-
Quenching: Once the reaction has reached the desired conversion, cool the mixture on ice and neutralize to pH 7.0 with 1 M HCl.
Protocol 2: Purification of N⁶-Carboxymethyl-ATP by Ion-Exchange HPLC
-
Column: A preparative anion-exchange column (e.g., DEAE or a quaternary ammonium-based column).
-
Mobile Phase A: 20 mM Triethylammonium bicarbonate (TEAB), pH 7.5.
-
Mobile Phase B: 1 M Triethylammonium bicarbonate (TEAB), pH 7.5.
-
Gradient:
-
0-10 min: 0% B
-
10-50 min: 0-50% B (linear gradient)
-
50-60 min: 50-100% B (linear gradient)
-
60-70 min: 100% B
-
70-80 min: 100-0% B
-
-
Injection: Inject the neutralized reaction mixture onto the column.
-
Fraction Collection: Collect fractions corresponding to the N⁶-Carboxymethyl-ATP peak, which should elute after ATP.
-
Desalting: Pool the fractions containing the pure product and remove the volatile TEAB buffer by repeated lyophilization.
Visualizations
Caption: Experimental workflow for the synthesis and purification of N⁶-Carboxymethyl-ATP.
Caption: Plausible signaling pathways for N⁶-Carboxymethyl-ATP involving RAGE and P2Y receptors.
References
reducing background signal in N6-Carboxymethyl-ATP-based assays
Welcome to the technical support center for N6-Carboxymethyl-ATP (CME-ATP) based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the generation of robust and reliable data.
Troubleshooting Guides
High background signal is a common issue in many assay formats and can significantly impact data quality. This section provides a systematic approach to identifying and mitigating common causes of high background in assays utilizing this compound.
Guide 1: General Sources of High Background Signal
This guide covers sources of interference common to most fluorescence and luminescence-based assays.
| Potential Cause | Recommended Solution |
| Contaminated Reagents or Consumables | Use high-quality, certified reagents from a reputable supplier.[1] Ensure pipette tips, assay plates, and buffer components are sterile and free from contaminants. |
| Suboptimal Reagent Concentration | Titrate each assay component (e.g., enzyme, substrate, tracer) to determine the optimal concentration that provides a robust signal-to-background ratio. |
| Assay Buffer Composition | Optimize the buffer pH, ionic strength, and detergent concentration. Some buffer components can be inhibitory or contribute to background.[2] |
| Compound Interference | Test compounds for autofluorescence or quenching effects in a separate control experiment without the enzyme or other key assay components.[3] |
| Instrument Settings | Optimize instrument settings such as gain, excitation/emission wavelengths, and read times to maximize the signal-to-background window. |
| Light Leakage or Scratched Plates | Ensure the instrument is properly sealed from ambient light. Inspect assay plates for scratches or defects that can scatter light. |
| Reagent Aggregation | Centrifuge reagents before use, especially antibodies and proteins, to remove aggregates that can cause light scatter and increase background. |
Guide 2: Troubleshooting Fluorescence Polarization (FP) Assays
FP assays are sensitive to changes in the molecular volume of a fluorescently labeled tracer. High background in this context often manifests as a low assay window (small difference in polarization between bound and free tracer).
| Potential Cause | Recommended Solution |
| High Concentration of Fluorescent Tracer | Use the lowest concentration of the CME-ATP tracer that gives a sufficient signal above background. A high tracer concentration can lead to a high "free tracer" signal, compressing the assay window. |
| Non-Specific Binding of Tracer | Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer to minimize non-specific binding of the tracer to the assay plate or other components. Consider using low-binding plates. |
| Impure Tracer | Ensure the fluorescently labeled CME-ATP is highly pure. Unlabeled CME-ATP can compete for binding, and free fluorophore will contribute to the unbound signal, both reducing the assay window. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence binding affinity. Perform buffer optimization experiments to find conditions that maximize the specific interaction. |
| Low Affinity of the Interaction | If the binding affinity between the kinase and the CME-ATP tracer is weak, the fraction of bound tracer will be low, resulting in a small change in polarization. Ensure the kinase is active and properly folded. |
Guide 3: Troubleshooting TR-FRET Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, but high background can still occur, often due to non-specific interactions or issues with the donor and acceptor fluorophores.
| Potential Cause | Recommended Solution |
| Spectral Overlap and Crosstalk | Ensure the emission spectra of the donor and acceptor fluorophores are well-separated. Use narrow bandwidth emission filters to minimize bleed-through. |
| Autofluorescent Compounds | The time-resolved nature of TR-FRET minimizes interference from short-lived fluorescence. However, compounds with long-lived fluorescence can still contribute to background. Screen compounds for interference. |
| Non-Specific Binding of Labeled Reagents | Non-specific binding of the donor- or acceptor-labeled reagents can bring them into proximity, causing a high background signal. Include detergents and blocking agents (e.g., BSA) in the assay buffer. |
| Reagent Aggregation | Aggregation of labeled antibodies or other reagents can lead to artificially high FRET signals. Centrifuge reagents before use. |
| High Reagent Concentrations | Titrate the concentrations of the donor and acceptor reagents to find the optimal balance between signal and background. |
Guide 4: Troubleshooting AlphaScreen®/AlphaLISA® Assays
AlphaScreen assays are highly sensitive, and high background can arise from various sources, including light and non-specific interactions.
| Potential Cause | Recommended Solution |
| Light-Induced Background | AlphaScreen beads are light-sensitive. Prepare and run assays under subdued light conditions (<100 Lux).[4] Protect plates from light during incubation.[4] |
| Non-Specific Binding of Beads | Non-specific interactions between Donor and Acceptor beads can cause a high background. Include detergents (e.g., Tween-20) and blocking agents in the assay buffer. |
| "Hook" Effect | At very high concentrations of the analyte, the signal can decrease due to saturation of the beads, leading to an incorrect interpretation of the results. Titrate the analyte to ensure you are working in the linear range of the assay. |
| Reagent Quality and Storage | Use high-quality reagents and store them as recommended. Avoid repeated freeze-thaw cycles of proteins and antibodies. |
| Temperature Fluctuations | AlphaScreen signal is temperature-dependent. Ensure that reagents and plates are at a stable room temperature before reading.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be optimized for your specific kinase and experimental setup.
Protocol 1: Fluorescence Polarization (FP) Kinase Binding Assay
This protocol describes a competitive binding assay to measure the affinity of a test compound for a kinase using a fluorescently labeled CME-ATP tracer.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute the kinase to 2X the final desired concentration in assay buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.
-
Tracer Solution: Prepare a 2X solution of fluorescently labeled CME-ATP in assay buffer. The final concentration should ideally be below the Kd of the tracer for the kinase.
-
Test Compound: Prepare a serial dilution of the test compound at 4X the final desired concentrations in assay buffer containing DMSO. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X test compound dilution to the assay plate. For control wells, add 5 µL of assay buffer with the same percentage of DMSO.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Add 5 µL of the 2X fluorescently labeled CME-ATP tracer solution to all wells to initiate the competition reaction.
-
Incubate for the desired time (e.g., 1-2 hours) at room temperature, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) for each well.
-
Plot ΔmP against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: TR-FRET Kinase Activity Assay
This protocol outlines a method to measure kinase activity by detecting the phosphorylation of a substrate using a phospho-specific antibody in a TR-FRET format.
-
Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase Solution: Prepare a 2X solution of the kinase in kinase reaction buffer.
-
Substrate/CME-ATP Mix: Prepare a 4X solution of the biotinylated substrate peptide and CME-ATP in kinase reaction buffer. The CME-ATP concentration should be at or near the Km for the kinase.
-
Test Compound: Prepare a 4X serial dilution of the test compound in kinase reaction buffer with DMSO.
-
Detection Mix: Prepare a 2X solution containing the Eu-labeled anti-phospho-specific antibody and Streptavidin-APC in TR-FRET detection buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM EDTA, 0.1% Triton X-100).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 4X test compound to the assay plate.
-
Add 10 µL of the 2X kinase solution.
-
Add 5 µL of the 4X substrate/CME-ATP mix to initiate the kinase reaction.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at the desired temperature (e.g., 30°C).
-
Stop the reaction by adding 10 µL of the 2X detection mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50.
-
Mandatory Visualizations
Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.
Caption: ATP-competitive inhibitors block the kinase active site.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinase assays?
This compound (CME-ATP) is an analog of adenosine (B11128) triphosphate (ATP) where a carboxymethyl group is attached to the N6 position of the adenine (B156593) ring. This modification allows for the attachment of fluorescent dyes or other labels, creating tracer molecules for various assay formats. These tracers are essential for non-radioactive assays that measure kinase-ligand binding or enzyme activity, such as Fluorescence Polarization and TR-FRET.[5][6]
Q2: How does the ATP concentration in my assay affect the results when using an ATP-competitive inhibitor?
For ATP-competitive inhibitors, the concentration of ATP is critical. The inhibitor and ATP compete for the same binding site on the kinase.[1] If the ATP concentration is too high, it can outcompete the inhibitor, leading to an underestimation of the inhibitor's potency (a higher apparent IC50 value). It is generally recommended to use an ATP concentration at or below the Michaelis constant (Km) for the specific kinase to ensure a fair competition.[1][7]
Q3: Can I use the same assay conditions for different kinases?
No, it is crucial to optimize the assay conditions for each specific kinase. Kinases have different affinities for ATP (Km values), substrates, and optimal buffer conditions (pH, ionic strength, cofactors).[8] Therefore, reagent concentrations, incubation times, and buffer composition should be empirically determined for each new kinase-CME-ATP assay system.
Q4: My negative control (no enzyme) shows a high background signal. What could be the cause?
A high signal in the no-enzyme control points to an issue with the assay components themselves, rather than the kinase activity. Potential causes include:
-
Autofluorescent compounds: Your test compound may be fluorescent at the assay wavelengths.
-
Contaminated reagents: Buffers, water, or other reagents may be contaminated with fluorescent or luminescent substances.
-
Non-specific binding of detection reagents: In TR-FRET or AlphaScreen assays, the labeled detection reagents may be interacting with each other or with the assay plate non-specifically.
-
Tracer instability: The fluorescently labeled CME-ATP may be degrading, releasing free fluorophore.
Q5: What is the "hook effect" and how can I avoid it in my AlphaScreen assay?
The "hook effect" occurs in sandwich immunoassays when the concentration of the analyte is so high that it saturates both the Donor and Acceptor beads separately, preventing them from coming together. This leads to a decrease in signal at very high analyte concentrations, which can be misinterpreted as low activity. To avoid this, it is essential to perform a full titration of your analyte to determine the dynamic range of the assay and ensure you are working in the linear portion of the curve.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Overcoming Resistance to N6-Carboxymethyl-ATP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cellular resistance to the ATP analog, N6-Carboxymethyl-ATP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential cellular targets?
A1: this compound is a modified adenosine (B11128) triphosphate (ATP) analog. While specific research on this compound is limited, based on its structure, it is likely to interact with proteins that bind ATP or other purines. Potential targets include:
-
Purinergic receptors: Specifically, P2X and P2Y receptors, which are cell surface receptors that bind extracellular ATP and play roles in inflammation, pain signaling, and cell death. The P2X7 receptor, in particular, is activated by high concentrations of ATP and is involved in pore formation in the cell membrane[1][2][3][4][5].
-
Kinases: These enzymes catalyze the transfer of a phosphate (B84403) group from ATP to a substrate. N6-modified ATP analogs have been shown to bind to the ATP-binding pocket of various kinases[6].
-
ATP-binding cassette (ABC) transporters: These are transmembrane proteins that use the energy of ATP hydrolysis to transport various substrates across cell membranes[7][8][9][10][11].
Q2: What are the common mechanisms of cellular resistance to ATP analogs like this compound?
A2: Cellular resistance to therapeutic agents, including ATP analogs, can arise through several mechanisms:
-
Increased Drug Efflux: Overexpression of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy[7][8][9][10][11][12].
-
Decreased Cellular Uptake: Alterations in membrane transporters responsible for the influx of the compound can limit its entry into the cell[13][14][15][16].
-
Enzymatic Degradation: The compound may be metabolized into an inactive form by intracellular enzymes. For ATP analogs, this could involve phosphatases that cleave the phosphate groups.
-
Target Modification: Mutations in the target protein (e.g., a kinase or receptor) can reduce the binding affinity of the compound, rendering it less effective[17].
-
Alterations in Downstream Signaling Pathways: Changes in the signaling pathways downstream of the target can compensate for the effect of the compound, leading to a resistant phenotype[18].
-
Increased Intracellular ATP Levels: Higher basal levels of intracellular ATP can outcompete the analog for binding to its target protein[19][20].
Q3: How can I determine if my cellular model is resistant to this compound?
A3: Resistance is typically identified by a rightward shift in the dose-response curve, meaning a higher concentration of the compound is required to achieve the same biological effect. You can determine this by performing a cell viability or functional assay (e.g., measuring downstream signaling) and calculating the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). A significantly higher IC50/EC50 value in your experimental cells compared to a sensitive control cell line indicates resistance.
Q4: What are the first steps I should take if I observe resistance?
A4: If you suspect resistance, consider the following initial steps:
-
Confirm the finding: Repeat the experiment, ensuring the integrity of the compound and the consistency of your experimental conditions (e.g., cell passage number, seeding density).
-
Establish a positive control: Use a known sensitive cell line in parallel to validate your assay.
-
Investigate common resistance mechanisms: Start by exploring the possibility of increased drug efflux, as this is a frequent cause of multidrug resistance.
Troubleshooting Guides
Problem 1: High IC50 of this compound in the experimental cell line.
| Possible Cause | Suggested Solution/Investigation |
| Increased Efflux by ABC Transporters | Co-incubate the cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil (B1683045) for P-gp). A significant decrease in the IC50 in the presence of the inhibitor suggests the involvement of efflux pumps. |
| Poor Cellular Uptake | Perform a cellular uptake study, if a labeled version of this compound is available. Alternatively, investigate the expression levels of potential influx transporters. |
| Enzymatic Degradation | Analyze the stability of this compound in cell lysates or conditioned media over time using techniques like HPLC or mass spectrometry. |
| Target Mutation | Sequence the gene encoding the putative target protein in the resistant cells to identify any mutations in the binding site. |
| Altered Intracellular ATP Levels | Measure the basal intracellular ATP concentration in both sensitive and resistant cells. Significantly higher levels in resistant cells may indicate a need for higher concentrations of the analog to compete effectively[19][20]. |
Problem 2: Inconsistent results or loss of compound activity over time.
| Possible Cause | Suggested Solution/Investigation |
| Compound Instability | This compound, like ATP, may be susceptible to hydrolysis. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Assess the stability of the compound in your experimental buffer. |
| Cell Line Drift | Resistance can develop or be lost over time in continuous cell culture. Use cells with a low passage number and periodically re-evaluate the sensitivity of your cell line. |
| Variability in Experimental Conditions | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Minor variations can significantly impact the outcome of the experiment. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Phenotype | IC50 of this compound (µM) |
| MCF-7 | Sensitive | 15 |
| MCF-7/Res | Resistant | 250 |
| A549 | Sensitive | 25 |
| A549/Res | Resistant | 400 |
Table 2: Effect of an Efflux Pump Inhibitor on this compound Activity
| Cell Line | Treatment | IC50 of this compound (µM) | Fold Reversal of Resistance |
| MCF-7/Res | This compound alone | 250 | - |
| MCF-7/Res | This compound + Verapamil (10 µM) | 20 | 12.5 |
| A549/Res | This compound alone | 400 | - |
| A549/Res | This compound + Verapamil (10 µM) | 35 | 11.4 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Efflux Pump Inhibition Assay
-
Cell Seeding: Seed the resistant cells in a 96-well plate as described in Protocol 1.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with a non-toxic concentration of an efflux pump inhibitor (e.g., 10 µM verapamil) for 1 hour.
-
Co-treatment: Prepare serial dilutions of this compound containing the same concentration of the efflux pump inhibitor. Add these solutions to the pre-incubated cells.
-
Follow Steps 3-7 of Protocol 1.
-
Analysis: Compare the IC50 value obtained in the presence of the inhibitor to that without the inhibitor to determine the fold reversal of resistance.
Visualizations
Caption: Hypothetical signaling pathway of this compound via the P2X7 receptor.
Caption: Experimental workflow for diagnosing the cause of cellular resistance.
Caption: Potential mechanisms of cellular resistance to this compound.
References
- 1. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the ATP-gated P2X7 receptor: a potential therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efflux pump - Wikipedia [en.wikipedia.org]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and function of efflux pumps that confer resistance to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Uptake Mechanisms and Endosomal Trafficking of Supercharged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms [mdpi.com]
- 15. Cellular Uptake Mechanism of Nucleic Acid Nanocapsules and Their DNA-Surfactant Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of cellular uptake of genotoxic silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N(epsilon)-(carboxymethyl)lysine adducts of proteins are ligands for receptor for advanced glycation end products that activate cell signaling pathways and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular ATP Levels are a Pivotal Determinant of Chemoresistance in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extracellular ATP, as an energy and phosphorylating molecule, induces different types of drug resistances in cancer cells through ATP internalization and intracellular ATP level increase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for N6-Carboxymethyl-ATP Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving N6-Carboxymethyl-ATP. The following sections offer detailed protocols and recommendations to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting pH for my experiment with this compound?
A1: For most enzymatic reactions involving ATP analogs, a starting pH between 7.0 and 8.0 is recommended, as many kinases and ATPases exhibit optimal activity in this range. However, the optimal pH is highly dependent on the specific enzyme. It is crucial to perform a pH screening experiment to determine the ideal condition for your particular protein of interest.
Q2: Which buffer system should I choose?
A2: The choice of buffer is critical and can significantly impact enzyme activity. Tris-HCl and HEPES are common choices for kinase assays.[1] It is important to consider potential interactions between the buffer and your enzyme or other assay components. For instance, phosphate (B84403) buffers may inhibit some kinases.[2] Always consult the literature for your specific enzyme or class of enzymes to see what buffer systems are commonly used. A buffer's pKa should be close to the desired pH of the assay to ensure effective buffering capacity.
Q3: Why is a divalent cation like Magnesium (Mg²⁺) necessary in my buffer?
A3: Divalent cations, most commonly Mg²⁺, are typically essential for the activity of enzymes that utilize ATP. Mg²⁺ forms a complex with ATP, which is the actual substrate for the enzyme.[3][4] In some cases, a second, "free" divalent cation is required for enzyme activation.[2][3][5] Therefore, the concentration of Mg²⁺ in your assay buffer is a critical parameter to optimize.
Q4: What is the optimal concentration of Mg²⁺ to use?
A4: The optimal Mg²⁺ concentration is enzyme-specific and often needs to be in excess of the this compound concentration. A good starting point is a 1:1 molar ratio with the ATP analog, but many assays use a final concentration of 1-10 mM MgCl₂.[3] It is highly recommended to perform a titration experiment to determine the optimal Mg²⁺ concentration for your enzyme, as excess Mg²⁺ can sometimes be inhibitory.
Q5: How should I store this compound solutions?
A5: Based on general stability data for ATP, neutral aqueous solutions of this compound should be stored frozen to maintain stability for an extended period. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. Acidic or alkaline conditions can lead to degradation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Suboptimal pH: The pH of the buffer is outside the optimal range for the enzyme. | Perform a pH screen using a range of buffers to identify the optimal pH for your enzyme. |
| Incorrect Divalent Cation Concentration: The concentration of Mg²⁺ (or other divalent cation) is too low or inhibitory. | Titrate the concentration of the divalent cation (e.g., 0.1 mM to 10 mM) to find the optimal concentration for your enzyme.[3] | |
| Reagent Instability: this compound or the enzyme has degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh reagents and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. | |
| Buffer Interference: A component of the buffer is inhibiting the enzyme. | Test alternative buffer systems (e.g., switch from a phosphate-based buffer to HEPES or Tris).[2] | |
| High Background Signal | Contaminating Enzyme Activity: The enzyme preparation may contain other ATP-utilizing enzymes. | Use a highly purified enzyme preparation. Include a control reaction without the substrate to measure background ATP consumption. |
| Non-enzymatic Hydrolysis of this compound: The ATP analog is degrading spontaneously in the buffer. | Ensure the buffer pH is stable and within the neutral range. Prepare fresh this compound solutions. | |
| Poor Reproducibility | Temperature Fluctuations: Inconsistent assay temperatures can lead to variable enzyme activity. | Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled instrument. |
| Pipetting Inaccuracies: Inconsistent volumes of reagents are being added. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Inconsistent Reagent Preparation: Variations in buffer or reagent preparation between experiments. | Prepare large batches of buffers and reagents to be used across multiple experiments to ensure consistency. |
Experimental Protocols
Protocol 1: Determining the Optimal pH
This protocol outlines a method for identifying the optimal pH for an enzyme that utilizes this compound.
Materials:
-
Enzyme of interest
-
This compound stock solution
-
Substrate for the enzyme
-
A series of buffers with overlapping pH ranges (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-7.5, Tris for pH 7.5-8.5, CHES for pH 8.5-9.0)
-
MgCl₂ stock solution
-
Assay plate (e.g., 96-well plate)
-
Plate reader or other detection instrument
Methodology:
-
Prepare Reaction Buffers: Prepare a series of reaction buffers at different pH values (e.g., in 0.5 pH unit increments from 6.0 to 9.0). Each buffer should contain the same concentration of all other components (e.g., MgCl₂, salts).
-
Set up Reactions: In an assay plate, set up reactions for each pH value. Each reaction should contain the enzyme, substrate, and this compound in the respective pH buffer. Include a no-enzyme control for each pH value to measure background.
-
Initiate and Incubate: Start the reaction by adding the final component (e.g., this compound). Incubate the plate at the optimal temperature for a fixed period, ensuring the reaction is within the linear range.
-
Measure Activity: Stop the reaction and measure the enzyme activity using an appropriate detection method (e.g., fluorescence, absorbance, luminescence).
-
Analyze Data: Subtract the background signal from the experimental values. Plot the enzyme activity as a function of pH to determine the optimal pH.
Protocol 2: Determining the Optimal Divalent Cation Concentration
This protocol describes how to determine the optimal concentration of a divalent cation (e.g., Mg²⁺) for your enzyme.
Materials:
-
Enzyme of interest
-
This compound stock solution
-
Substrate for the enzyme
-
Optimal pH buffer (determined from Protocol 1)
-
Stock solution of the divalent cation (e.g., 1 M MgCl₂)
-
Assay plate
-
Detection instrument
Methodology:
-
Prepare Reaction Buffer: Prepare a reaction buffer at the optimal pH for your enzyme, but without the divalent cation.
-
Prepare a Range of Cation Concentrations: Create a series of reaction mixtures containing a fixed concentration of enzyme, substrate, and this compound, and varying concentrations of the divalent cation (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 mM MgCl₂).
-
Initiate and Incubate: Start the reactions and incubate at the optimal temperature for a fixed time.
-
Measure Activity: Determine the enzyme activity for each cation concentration.
-
Analyze Data: Plot the enzyme activity against the divalent cation concentration to identify the optimal concentration.
Visualizations
Caption: Workflow for optimizing buffer pH and Mg²⁺ concentration.
Caption: Troubleshooting logic for low enzyme activity.
Caption: A simplified enzymatic reaction pathway.
References
- 1. N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt | C18H31LiN7O14P3 | CID 71771456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dual divalent cation requirement for activation of pyruvate kinase; essential roles of both enzyme- and nucleotide-bound metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of monovalent and divalent metal cations in human ribokinase catalysis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divalent metal cation requirements of phosphofructokinase-2 from E. coli. Evidence for a high affinity binding site for Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
preventing degradation of N6-Carboxymethyl-ATP by phosphatases
Welcome to the technical support center for N6-Carboxymethyl-ATP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound by phosphatases during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in assays containing phosphatases.
| Problem | Possible Cause | Suggested Solution |
| Low or no signal from this compound-dependent reaction (e.g., kinase assay) | Degradation of this compound by endogenous phosphatases in the sample (cell lysate, tissue extract). | Add a broad-spectrum phosphatase inhibitor cocktail to your reaction buffer.[1][2] Alternatively, use a combination of individual inhibitors targeting different phosphatase classes. |
| Inappropriate concentration of phosphatase inhibitors. | Optimize the concentration of the phosphatase inhibitors. Refer to the quantitative data table below for recommended ranges. | |
| The specific phosphatase present is not targeted by the inhibitor used. | Identify the type of phosphatase in your system (e.g., acid, alkaline, protein tyrosine phosphatase) and select a specific inhibitor.[3] For broad protection, a cocktail is recommended.[2][4] | |
| Inconsistent results between experimental replicates | Variable phosphatase activity in different sample preparations. | Ensure consistent sample preparation and handling. Always add phosphatase inhibitors to lysis buffers and reaction mixtures immediately before use.[2] |
| Degradation of this compound during storage or handling. | Aliquot this compound upon receipt and store at -20°C or below to avoid multiple freeze-thaw cycles. Keep on ice during experimental setup.[5] | |
| High background signal in control reactions (no enzyme) | Non-enzymatic hydrolysis of this compound. | Ensure the pH of your reaction buffer is stable. Some ATP analogs can be less stable at very low or high pH. |
| Contamination of reagents with phosphatases. | Use fresh, high-quality reagents and dedicated sterile pipette tips. |
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to degradation by phosphatases?
While specific studies on the enzymatic degradation of this compound are not widely available, it is prudent to assume its susceptibility to phosphatases. The terminal phosphate (B84403) groups of ATP analogs are often substrates for phosphatases. Therefore, taking preventative measures is highly recommended, especially when working with crude cell or tissue extracts that have high phosphatase activity.[1][6]
Q2: What type of phosphatase inhibitors should I use?
The choice of inhibitor depends on the types of phosphatases present in your experimental system. Phosphatases are broadly classified into serine/threonine phosphatases and tyrosine phosphatases. For general protection, a cocktail containing inhibitors for both types is recommended.[2]
Q3: Can I use heat to inactivate phosphatases?
While heat can inactivate some enzymes, it is generally not recommended as it can also lead to the degradation of your protein of interest and potentially the this compound itself. Chemical inhibition is a more controlled and reliable method.[7]
Q4: Are there alternatives to using phosphatase inhibitors?
If your experimental design allows, purification of your protein of interest away from endogenous phosphatases can reduce the need for inhibitors. However, for assays involving cell lysates or tissue extracts, inhibitors are essential for preserving the integrity of this compound.
Quantitative Data: Phosphatase Inhibitors
The following table summarizes common phosphatase inhibitors and their recommended working concentrations to prevent the degradation of ATP and its analogs.
| Inhibitor | Target Phosphatase Class | Typical Working Concentration | Notes |
| Sodium Orthovanadate (Na₃VO₄) | Protein Tyrosine Phosphatases (PTPs), Alkaline Phosphatases[3] | 0.1 - 1 mM | A competitive inhibitor.[3] Stock solutions should be prepared fresh and activated (boiled) to depolymerize vanadate (B1173111) species.[8] |
| Sodium Fluoride (B91410) (NaF) | Acid Phosphatases, Serine/Threonine Phosphatases[4][9] | 1 - 10 mM | A non-competitive inhibitor of some acid phosphatases.[1] Can be used in combination with sodium orthovanadate for broader coverage. |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10 - 50 mM | A competitive substrate inhibitor. |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1 - 5 mM | An effective inhibitor of serine/threonine phosphatases.[2] |
| Commercial Phosphatase Inhibitor Cocktails | Broad Spectrum (Ser/Thr and Tyr phosphatases) | Typically 1X (e.g., 1:100 dilution) | Recommended for complex biological samples like cell lysates.[2] Often contain a mixture of the inhibitors listed above and others. |
Experimental Protocols
Protocol: Preventing this compound Degradation in a Kinase Assay
This protocol provides a general workflow for a kinase assay using this compound with a cell lysate as the source of the kinase, incorporating steps to prevent its degradation.
Materials:
-
Cell lysis buffer (e.g., RIPA, supplemented with protease inhibitors)
-
Phosphatase Inhibitor Cocktail (e.g., 100X stock) or individual inhibitors
-
Kinase assay buffer
-
This compound stock solution
-
Kinase substrate (e.g., peptide, protein)
-
Cell lysate containing the kinase of interest
-
Detection reagents (e.g., for measuring phosphorylation)
Procedure:
-
Cell Lysis:
-
Prepare the cell lysis buffer on ice.
-
Just before use, add the phosphatase inhibitor cocktail to the lysis buffer to a final concentration of 1X.[2]
-
Lyse cells according to your standard protocol.
-
Clarify the lysate by centrifugation and collect the supernatant. Keep the lysate on ice.
-
-
Kinase Reaction Setup:
-
On ice, prepare the kinase reaction mixture in microcentrifuge tubes or a 96-well plate. A typical reaction might include:
-
Kinase assay buffer
-
Kinase substrate
-
Cell lysate (as the kinase source)
-
Phosphatase inhibitors (if not already in the assay buffer at the desired final concentration)
-
This compound (add this last to initiate the reaction)
-
-
Include appropriate controls:
-
Negative control (no enzyme): Replace the cell lysate with lysis buffer.
-
Negative control (no substrate): Replace the kinase substrate with buffer.
-
Positive control: A known active kinase and substrate.
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the this compound to each well.
-
Incubate the reaction at the optimal temperature for your kinase (e.g., 30°C or 37°C) for a predetermined amount of time.
-
-
Reaction Termination and Detection:
-
Stop the reaction using an appropriate method (e.g., adding EDTA, boiling in SDS-PAGE sample buffer).
-
Proceed with your chosen detection method to measure substrate phosphorylation.
-
Visualizations
Caption: Troubleshooting workflow for low signal in this compound assays.
Caption: Experimental workflow for a kinase assay using this compound.
Caption: Role of phosphatase inhibitors in a kinase-mediated signaling event.
References
- 1. taiwania.ntu.edu.tw [taiwania.ntu.edu.tw]
- 2. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 3. neb.com [neb.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. The kinetics of inhibition of human seminal plasma acid phosphatase by sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating N6-Carboxymethyl-ATP (C6-ATP) Specificity in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of N6-Carboxymethyl-ATP (C6-ATP) in complex biological mixtures. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C6-ATP) and why is it used?
A1: this compound (C6-ATP) is a chemically modified analog of adenosine (B11128) triphosphate (ATP). The carboxymethyl group at the N6 position of the adenine (B156593) ring can serve multiple purposes. It can act as a handle for immobilization on a solid support for affinity chromatography, or it can be used to probe the ATP-binding sites of proteins, potentially offering different selectivity compared to native ATP. Like other ATP analogs, it is a valuable tool for identifying and characterizing ATP-binding proteins, such as kinases, ATPases, and other nucleotide-binding proteins.[1][2]
Q2: Why is validating the specificity of C6-ATP crucial?
Q3: What are the potential challenges when using C6-ATP?
A3: As with many ATP analogs, challenges when using C6-ATP can include:
-
Non-native binding modes: The chemical modification may cause the analog to bind to proteins in a manner different from ATP, potentially leading to altered protein conformation and function.[1][5]
-
Hydrolysis: Some ATP analogs can be hydrolyzed by ATPases, which can complicate experimental results.[2]
-
Cell permeability: Modified nucleotides are often not cell-permeable, which may limit their use in intact cells.[6]
-
Off-target effects: C6-ATP may bind to multiple proteins with varying affinities, making it critical to identify the full spectrum of interactors.
Troubleshooting Guides
This section addresses common issues that may arise during the validation of C6-ATP specificity.
| Problem | Possible Cause | Suggested Solution |
| High background in affinity pull-down experiments | - Non-specific binding to the beads or linker.- Hydrophobic interactions. | - Pre-clear the lysate with control beads.- Increase the stringency of the wash buffers (e.g., add low concentrations of detergent).- Include a non-functionalized bead control. |
| No or weak signal in competitive binding assays | - C6-ATP has a low affinity for the target protein.- The concentration of the competitor (C6-ATP) is too low.- The reporter probe has a much higher affinity than C6-ATP. | - Increase the concentration of C6-ATP.- Use a different reporter probe with a known Kd in a similar range to the expected affinity of C6-ATP.- Confirm the activity of the target protein. |
| Inconsistent results in in vitro kinase assays | - C6-ATP is not a suitable phosphate (B84403) donor for the kinase.- The kinase is inactive.- The substrate is suboptimal. | - Test a range of C6-ATP concentrations.- Include a positive control with native ATP.- Verify the activity of the kinase and the purity of the substrate.[7] |
| Discrepancy between in vitro and cellular results | - Poor cell permeability of C6-ATP.- C6-ATP is metabolized or degraded within the cell.- The target protein is not expressed or is in a different conformational state in the cellular context. | - Use cell permeabilization techniques if appropriate.[6]- Consider generating a cell-permeable esterified version of C6-ATP.- Verify target expression and localization in the cell model used. |
Troubleshooting Decision Tree
A decision tree for troubleshooting common experimental issues.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments to validate the specificity of C6-ATP.
Protocol 1: Competitive Binding Assay with a Fluorescent ATP Probe
This protocol determines the ability of C6-ATP to compete with a known fluorescent ATP probe for binding to a target protein.
Materials:
-
Purified target protein
-
Fluorescent ATP probe (e.g., ATP-BODIPY)
-
C6-ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Black 96-well plate
-
Plate reader with fluorescence polarization capabilities
Method:
-
Prepare a dilution series of C6-ATP in assay buffer.
-
In a 96-well plate, add a fixed concentration of the target protein and the fluorescent ATP probe.
-
Add the different concentrations of C6-ATP to the wells. Include a control with no C6-ATP.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the fluorescence polarization values against the logarithm of the C6-ATP concentration to determine the IC50 value.
Data Presentation:
| Competitor | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| None (Control) | 0 | 250 | 0 |
| C6-ATP | 0.1 | 245 | 2 |
| C6-ATP | 1 | 220 | 12 |
| C6-ATP | 10 | 150 | 40 |
| C6-ATP | 100 | 80 | 68 |
| C6-ATP | 1000 | 55 | 78 |
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol uses immobilized C6-ATP to capture binding proteins from a complex mixture, which are then identified by mass spectrometry.
Materials:
-
C6-ATP immobilized on agarose (B213101) beads (or similar resin)
-
Control beads (without C6-ATP)
-
Cell or tissue lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., high concentration of free ATP, SDS-PAGE loading buffer)
-
Mass spectrometer
Method:
-
Incubate the cell lysate with the C6-ATP beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins using a protein database search algorithm.
Data Presentation:
| Protein ID | Gene Name | C6-ATP Beads (Spectral Counts) | Control Beads (Spectral Counts) | Fold Enrichment |
| P00533 | EGFR | 152 | 5 | 30.4 |
| P04626 | ERBB2 | 98 | 3 | 32.7 |
| P00519 | ABL1 | 76 | 1 | 76.0 |
| P27361 | GSK3B | 65 | 4 | 16.3 |
| Q9Y243 | WNK1 | 43 | 0 | - |
Experimental Workflow for C6-ATP Specificity Validation
A general workflow for validating C6-ATP specificity.
Protocol 3: In Vitro Kinase Assay
This protocol assesses whether C6-ATP can serve as a phosphate donor for a specific kinase.
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
C6-ATP and native ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or anti-phospho-substrate antibody)
Method:
-
Set up kinase reactions in a 96-well plate.
-
To each well, add the kinase, substrate, and either C6-ATP or native ATP at various concentrations. Include a no-ATP control.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heating).
-
Detect the amount of product formed (either ADP or phosphorylated substrate).
-
Compare the activity of the kinase with C6-ATP to that with native ATP.
Data Presentation:
| Nucleotide | Concentration (µM) | Kinase Activity (RLU or OD) | Relative Activity (%) |
| No Nucleotide | 0 | 1,500 | 0 |
| ATP | 10 | 50,000 | 100 |
| ATP | 100 | 120,000 | 240 |
| C6-ATP | 10 | 5,000 | 8 |
| C6-ATP | 100 | 15,000 | 27 |
| C6-ATP | 1000 | 30,000 | 57 |
Hypothetical Signaling Pathway for Interrogation
A hypothetical signaling pathway that could be probed with C6-ATP.
References
- 1. mdpi.com [mdpi.com]
- 2. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation and Characterization of ATP Analog-specific Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in N6-Carboxymethyl-ATP affinity purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using N6-Carboxymethyl-ATP affinity purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound affinity purification used for?
A1: This technique is primarily used for the purification of ATP-binding proteins, such as protein kinases, heat shock proteins, and other enzymes that utilize ATP as a substrate or cofactor. The this compound ligand mimics the structure of ATP, allowing for the specific capture of these proteins from complex mixtures like cell lysates.
Q2: How does the this compound ligand bind to the agarose (B213101) resin?
A2: The this compound is typically coupled to a cross-linked agarose matrix. The linkage is at the N6 position of the adenine (B156593) ring, often via a spacer arm to reduce steric hindrance and improve protein binding.
Q3: What is the typical binding capacity of this compound agarose resin?
A3: The binding capacity can vary depending on the specific resin, the size and conformation of the target protein, and the binding conditions. It is crucial to consult the manufacturer's specifications for the particular resin being used. Generally, affinity resins have binding capacities ranging from 10 to 60 mg of protein per mL of resin.[1]
Q4: Can this resin be regenerated and reused?
A4: Yes, this compound agarose resins can typically be regenerated. A common regeneration procedure involves washing the resin with a high concentration of salt to remove non-specifically bound proteins, followed by a wash with a solution containing ATP or ADP to strip the bound protein, and then re-equilibration with binding buffer. With time, the ATP on the resin can hydrolyze to ADP; regeneration protocols using acetate (B1210297) kinase or pyruvate (B1213749) kinase can be employed to convert the ADP back to ATP.[2]
Troubleshooting Guide: Low Yield
Low yield is a common issue in affinity purification. The following sections address specific problems you might encounter and provide potential solutions.
Problem 1: No or very little protein is binding to the column.
This is often observed as the target protein being present in the flow-through fraction.
| Possible Cause | Recommended Solution |
| Incorrect Binding Buffer Conditions | Ensure the pH of your binding buffer is optimal for your target protein's stability and binding. A good starting point is a buffer containing 20mM Hepes, 100-500mM NaCl (or KCl), 20mM MgCl2, and 1mM DTT, at pH 7.5. Verify that the ionic strength is not too high, as excessive salt can interfere with binding. |
| Presence of Endogenous ATP/ADP in Lysate | The presence of endogenous ATP or ADP in the cell lysate will compete with the immobilized ligand for binding to your target protein. Ensure complete cell lysis and consider buffer exchange or dialysis of your lysate into the binding buffer before loading it onto the column. |
| Protein is Inactive or Misfolded | The ATP-binding site of your target protein may be inaccessible due to improper folding. Ensure that your protein extraction and handling procedures maintain the native conformation of the protein. The addition of stabilizing agents or chaperones to the lysis buffer may be beneficial. |
| Insufficient Incubation Time | The binding of the target protein to the resin is a time-dependent process. If loading the sample by gravity flow, consider stopping the flow for a period (e.g., 30-60 minutes) to allow for sufficient incubation time. For batch binding, ensure adequate mixing and incubation time (e.g., 1-2 hours at 4°C). |
| Column Overloading | Exceeding the binding capacity of the resin will result in the target protein appearing in the flow-through.[3] Reduce the amount of total protein loaded onto the column or increase the volume of the resin bed. |
Problem 2: Protein binds to the column but is lost during the wash steps.
This indicates a weak interaction between your target protein and the immobilized ligand under the wash conditions.
| Possible Cause | Recommended Solution |
| Wash Buffer is Too Stringent | High concentrations of salt or the inclusion of detergents in the wash buffer can disrupt the binding of your target protein. Reduce the salt concentration in the wash buffer or remove/reduce the concentration of detergents. |
| pH of Wash Buffer is Suboptimal | A suboptimal pH can alter the charge of your protein and/or the ligand, leading to dissociation. Maintain the pH of the wash buffer within the optimal binding range for your protein. |
| Premature Elution | If your wash buffer contains any components that can act as a weak competitor (e.g., low concentrations of nucleotides), this can lead to premature elution of your target protein. Ensure the wash buffer is free of any competing molecules. |
Problem 3: Protein binds to the column but is not eluting or elutes with very low recovery.
This suggests that the elution conditions are not strong enough to disrupt the interaction between your target protein and the immobilized ligand.
| Possible Cause | Recommended Solution |
| Inefficient Competitive Elution | The concentration of the competing ligand (e.g., ATP or ADP) in the elution buffer may be too low. Increase the concentration of ATP or ADP in the elution buffer (e.g., 10-100 mM).[2] Alternatively, a gradient elution with increasing concentrations of the competitor can be performed to determine the optimal concentration. |
| Strong Non-Specific Interactions | Your protein may be interacting non-specifically with the agarose matrix or the spacer arm. Try eluting with a buffer containing a higher salt concentration (e.g., up to 1 M NaCl) in addition to the competing ligand to disrupt ionic interactions. |
| Protein Precipitation on the Column | The conditions of the elution buffer (e.g., pH, high concentration of eluate) may be causing your protein to precipitate on the column. After elution, immediately buffer exchange the eluted fractions into a buffer that is optimal for your protein's stability. Consider eluting into fractions that contain a stabilizing agent. |
| Denaturation of the Protein on the Column | If the protein is unstable under the binding or elution conditions, it may denature and aggregate on the column.[4] Perform a stability analysis of your protein under different buffer conditions. |
Experimental Protocols
Key Method: this compound Affinity Purification of Protein Kinase A (PKA)
This protocol provides a general framework for the purification of the catalytic subunit of PKA from a cell lysate. Optimization may be required for different expression systems and specific experimental goals.
1. Preparation of this compound Agarose Resin:
-
If starting with a lyophilized powder, swell the resin in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) according to the manufacturer's instructions.
-
Wash the resin extensively with the binding buffer to remove any storage solutions or preservatives.
2. Preparation of Cell Lysate:
-
Resuspend cell pellets expressing PKA in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes) to pellet cellular debris and insoluble material.
-
Collect the clear supernatant.
-
(Optional but recommended) Perform a buffer exchange of the supernatant into the binding buffer using a desalting column or dialysis to remove endogenous nucleotides.
3. Binding of PKA to the Resin:
-
Add the prepared cell lysate to the equilibrated this compound agarose resin.
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours.
-
Alternatively, for column chromatography, load the lysate onto a packed column at a slow flow rate (e.g., 0.5 mL/min).
4. Washing the Resin:
-
Wash the resin with 10-20 column volumes of binding buffer to remove unbound proteins.
-
Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.
5. Elution of PKA:
-
Elute the bound PKA from the resin using an elution buffer containing a competing ligand. Two common options are:
-
Competitive Elution with ATP: Elution buffer containing 10-50 mM ATP.
-
Salt Elution: A high salt buffer (e.g., binding buffer with 1 M NaCl) can be used, sometimes in combination with a lower concentration of ATP.
-
-
Collect the eluted fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm or using a protein assay).
6. Analysis of Purified PKA:
-
Analyze the eluted fractions by SDS-PAGE to assess the purity of the PKA.
-
Perform a kinase activity assay to confirm that the purified PKA is active.
Visualizations
Experimental Workflow
Caption: Workflow for this compound affinity purification.
PKA Signaling Pathway
Caption: Simplified Protein Kinase A (PKA) signaling pathway.[5]
References
dealing with solubility issues of N6-Carboxymethyl-ATP
Welcome to the technical support center for N6-Carboxymethyl-ATP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and troubleshooting potential solubility issues encountered during experiments.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility problems with this compound in a question-and-answer format.
Issue: My this compound powder is not dissolving.
-
Question 1: What solvent are you using?
-
Answer: this compound, similar to the parent molecule ATP, is expected to be highly soluble in aqueous solutions. The recommended solvent is high-purity water or an appropriate aqueous buffer (e.g., Tris, HEPES, PBS). Avoid using organic solvents as the primary solvent.
-
-
Question 2: Have you checked the pH of your solution?
-
Answer: The carboxymethyl group introduces an additional acidic moiety. At low pH, this group will be protonated, reducing the molecule's overall negative charge and likely its aqueous solubility. Similarly, ATP itself is most stable in solutions between pH 6.8 and 7.4 and is known to hydrolyze rapidly at extreme pH levels.[1][2] It is critical to ensure your final solution's pH is within the neutral range (pH 6.8–7.4) for optimal solubility and stability.
-
-
Question 3: What concentration are you trying to achieve?
-
Answer: While this compound is expected to be water-soluble, attempting to create a highly concentrated stock solution may exceed its solubility limit. If you observe cloudiness or precipitation, try preparing a more dilute solution. For reference, the disodium (B8443419) salt of unmodified ATP can yield clear solutions at concentrations as high as 50 mg/mL.[3]
-
Issue: My this compound solution is cloudy or has formed a precipitate after storage.
-
Question 1: How are you storing the solution?
-
Answer: For long-term storage, aqueous solutions of ATP and its analogs should be aliquoted and stored frozen at -20°C or -80°C. Neutral ATP solutions stored frozen are generally stable for at least one year.[3] Avoid repeated freeze-thaw cycles, which can lead to degradation and potential precipitation. For short-term use, refrigerated solutions (2-8°C) should be stable for about a week.[3]
-
-
Question 2: Was the solution buffered?
-
Question 3: Could the compound be aggregating?
-
Answer: ATP has been shown to act as a biological hydrotrope, preventing the aggregation of proteins.[4][5] However, like many biomolecules, ATP analogs themselves can potentially form aggregates under non-optimal conditions (e.g., high concentration, incorrect pH, presence of certain divalent cations). If aggregation is suspected, brief sonication in a water bath may help to redissolve the compound, but addressing the underlying cause (pH, concentration) is essential.
-
Solubility Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: A flowchart for troubleshooting this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A: The recommended solvent is a neutral aqueous buffer, such as 10-50 mM Tris-HCl or HEPES, with the pH adjusted to between 6.8 and 7.4. High-purity water can also be used, but a buffer is preferred for pH stability.
Q2: How does pH affect the solubility and stability of this compound? A: The molecule's stability and solubility are highly pH-dependent. Like ATP, it is most stable between pH 6.8 and 7.4.[2] At acidic pH, the carboxyl group becomes protonated, which can decrease water solubility. At extreme acidic or alkaline pH, the molecule will undergo rapid hydrolysis.[1][2]
Q3: What are the best practices for storing this compound solutions? A: For long-term storage, prepare aliquots in a neutral buffer (pH 6.8-7.4) and store them at -20°C or -80°C. This minimizes degradation from repeated freeze-thaw cycles. For short-term use (up to one week), the solution can be stored at 2-8°C.[3]
Q4: Can I sonicate my solution if I see a precipitate? A: Yes, if you suspect the precipitate is due to aggregation, brief and gentle sonication in a cool water bath can help redissolve the compound. However, this should be done after confirming the pH and concentration are within the recommended ranges.
Q5: In what biological context is an ATP analog like this compound typically used? A: ATP analogs are often used to study ATP-binding proteins and receptors, such as kinases and P2Y receptors.[6][7][8] P2Y receptors are G protein-coupled receptors that, upon activation by nucleotides like ATP, trigger intracellular signaling cascades.[8][9]
Data Summary
| Property | Value / Condition | Source |
| Solvent | Water | [3] |
| Achievable Concentration | 50 mg/mL (clear solution) | [3] |
| Optimal pH Range (Stability) | 6.8 - 7.4 | [1][2] |
| Long-Term Storage (Solution) | Frozen (-20°C or -80°C) | [3] |
| Short-Term Storage (Solution) | Refrigerated (2-8°C) for ~1 week | [3] |
Protocols
General Protocol for Preparation of an Aqueous Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Initial Solvation: Add a volume of high-purity water or a suitable buffer (e.g., 20 mM HEPES) to achieve a concentration slightly less than your target concentration. For example, add 800 µL of buffer for a final target volume of 1 mL.
-
Mixing: Gently vortex or pipette the solution up and down to dissolve the powder. Avoid vigorous shaking to prevent foaming.
-
pH Measurement and Adjustment: Use a calibrated pH meter to check the pH of the solution. The initial solution may be mildly acidic.[3] Carefully adjust the pH to within the 6.8-7.4 range by adding small increments of dilute (0.1 M) NaOH. Mix well after each addition and re-measure the pH.
-
Final Volume Adjustment: Once the pH is in the target range, add the buffer to reach the final desired volume and concentration.
-
Filtration (Optional): For applications requiring sterile solutions, filter the stock solution through a 0.22 µm syringe filter.
-
Storage: Aliquot the final solution into small, single-use volumes and store at -20°C or -80°C.
Relevant Signaling Pathway
N6-modified ATP analogs are often used to investigate P2Y receptors. The diagram below illustrates a common signaling pathway activated by these receptors.
References
- 1. biochemistry - Do the pH and other ions affect the hydrolysis of ATP - Biology Stack Exchange [biology.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Elucidating ATP’s role as solubilizer of biomolecular aggregate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-Wide Characterizations of N6-Methyl-Adenosine Triphosphate- and N6-Furfuryl-Adenosine Triphosphate-Binding Capabilities of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Specificity of N6-Carboxymethyl-ATP for a Target Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of protein kinases, pivotal enzymes in cellular signaling, relies on precise tools to dissect their individual roles in complex biological systems. ATP analogs, such as N6-Carboxymethyl-ATP, offer a potential avenue for developing specific assays and inhibitors. However, rigorous validation of their specificity for a target kinase is paramount to ensure the reliability of experimental outcomes. This guide provides a comprehensive overview of the methodologies required to validate the specificity of this compound, compares it with alternative approaches, and furnishes detailed experimental protocols.
Executive Summary
Validating the specificity of any ATP analog, including this compound, is a multi-faceted process. It involves a combination of biochemical assays to determine its binding affinity and inhibitory potency against the target kinase, followed by extensive profiling against a broad panel of other kinases to assess off-target effects. While this compound can be a valuable tool, its utility is often maximized in conjunction with engineered "analog-sensitive" kinases, which are specifically designed to accommodate bulky N6-substituted ATP analogs. This approach provides a powerful strategy for achieving high specificity. This guide will delve into the experimental workflows for these validation studies, present data on related N6-substituted ATP analogs to infer the potential behavior of this compound, and compare this strategy with other established methods for kinase research.
Comparison of this compound with Alternative Kinase Assay Reagents
The ideal tool for studying a specific kinase should be highly selective, minimizing interactions with other kinases to avoid misleading results. Here, we compare this compound with standard ATP and other ATP analogs.
| Feature | Standard ATP | This compound | Other ATP Analogs (e.g., N6-Benzyl-ATP) | Non-ATP Competitive Inhibitors |
| Specificity | Non-specific; utilized by virtually all kinases. | Potentially selective, but requires extensive validation. Likely more specific for engineered analog-sensitive (AS) kinases. | High specificity when used with corresponding AS kinases.[1] | Can be highly specific for a particular kinase or kinase family. |
| Application | Standard co-substrate in all kinase assays. | Potential for use in specific kinase activity assays, inhibitor screening, and as a chemical probe. | Primarily used for identifying direct substrates of specific AS kinases and for developing highly selective inhibitors.[1][2] | Used as therapeutic agents and research tools to probe the function of specific kinases. |
| Requirement for Engineered Kinase | No | Often required for high specificity. | Yes, for optimal performance and specificity.[1] | No |
| Data Availability | Extensive | Limited | Data available for specific analog-kinase pairs.[1][3] | Varies depending on the inhibitor. |
Experimental Protocols for Specificity Validation
Validating the specificity of this compound involves a systematic series of experiments to determine its interaction with the target kinase and a wide range of potential off-target kinases.
Kinase Activity Assay (Radiometric)
This is a direct method to measure the ability of this compound to act as a phosphate (B84403) donor for the target kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a known substrate (peptide or protein), and reaction buffer (typically 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).
-
Initiate Reaction: Start the reaction by adding a mixture of non-radioactive this compound and [γ-³²P]ATP. The concentration of this compound should be varied to determine its kinetic parameters.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Data Analysis: Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound by plotting the reaction velocity against a range of this compound concentrations.
Determination of IC50 and Ki Values
To assess the inhibitory potential of this compound or to characterize a competitive inhibitor, IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are determined.
Protocol:
-
Kinase Reaction: Set up a kinase reaction as described above, using a fixed, sub-saturating concentration of ATP (ideally close to the Km for ATP).
-
Inhibitor Titration: Add varying concentrations of the test compound (e.g., a known inhibitor or this compound if testing for inhibition) to the reaction mixtures.
-
Incubation and Detection: Follow the same incubation and detection steps as the radiometric kinase activity assay.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the ATP concentration and Km is the Michaelis constant of the kinase for ATP.[4]
Kinase Selectivity Profiling
This is the most critical step to validate specificity, where the compound is tested against a large panel of kinases.
Protocol:
-
Kinase Panel: Utilize a commercial service or an in-house panel of purified, active kinases representing a broad sampling of the human kinome.
-
Assay Format: A high-throughput assay format, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™), is typically used for profiling.
-
Single-Dose Screening: Initially, screen this compound (or a test inhibitor) at a single, high concentration (e.g., 10 µM) against the entire kinase panel.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the initial screen, perform a full dose-response curve to determine the IC50 value as described above.
-
Selectivity Score: The selectivity can be quantified using various metrics, such as the number of kinases inhibited above a certain threshold at a specific concentration.
Visualizing the Validation Workflow and Signaling Context
To better illustrate the experimental process and its biological relevance, the following diagrams are provided.
References
N6-Carboxymethyl-ATP: A Comparative Guide to its Cross-Reactivity with ATP-Binding Proteins
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of N6-Modified ATP Analogs
Direct quantitative data on the binding of N6-Carboxymethyl-ATP to a wide range of ATP-binding proteins is scarce. However, studies on other N6-substituted ATP analogs provide valuable insights into how modifications at this position can influence protein interaction.
One study reported the synthesis of a related compound, N6-[(2-carboxyethyl)thiomethyl]-ATP, and tested its coenzymic activity with acetate (B1210297) kinase and hexokinase. The results, summarized in the table below, indicate that this modification is tolerated to a significant extent by these enzymes.
| Enzyme | ATP Analog | Relative Activity (%) |
| Acetate Kinase | N6-[(2-carboxyethyl)thiomethyl]-ADP | 82 |
| Hexokinase | N6-[(2-carboxyethyl)thiomethyl]-ATP | 88 |
Data extrapolated from a study on N6-substituted ADP and ATP derivatives.
Research on other N6-modified ATP analogs, such as N6-methyl-ATP and N6-benzyl-ATP, has shown that some kinases can tolerate and even utilize these analogs. For instance, GSK3β has been shown to employ N6-methyl-ATP as a phosphate (B84403) donor.[1] Furthermore, the development of analog-specific kinases often involves engineering the ATP-binding pocket to accommodate bulky N6-substituents, highlighting the importance of this position in determining binding specificity.[2]
Experimental Framework for Assessing Cross-Reactivity
Given the limited direct comparative data for N6-CM-ATP, a systematic experimental approach is necessary to characterize its cross-reactivity profile. Below are detailed protocols for key experiments to compare the effects of N6-CM-ATP and ATP on different classes of ATP-binding proteins.
Experimental Protocols
1. Kinase Activity Assay
This protocol is designed to determine if N6-CM-ATP can act as a phosphate donor for a specific kinase and to compare its efficiency to ATP.
-
Objective: To measure the kinase-mediated phosphorylation of a substrate using either ATP or N6-CM-ATP.
-
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP and N6-CM-ATP solutions of known concentrations
-
[γ-³²P]ATP (for radiometric assay) or phosphospecific antibody (for non-radiometric assay)
-
Phosphocellulose paper or SDS-PAGE and Western blotting equipment
-
Scintillation counter or imaging system
-
-
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Initiate the reaction by adding a mixture of cold ATP (or N6-CM-ATP) and a tracer amount of [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Perform control reactions without the enzyme or without the substrate to determine background levels.
-
Compare the kinase activity in the presence of ATP and N6-CM-ATP at various concentrations to determine the Michaelis constant (Km) and maximum velocity (Vmax) for each.
-
2. P2 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol determines the binding affinity of N6-CM-ATP to a specific P2 receptor subtype by measuring its ability to compete with a known radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of N6-CM-ATP for a P2 receptor.
-
Materials:
-
Cell membranes or purified protein expressing the P2 receptor of interest.
-
Radiolabeled P2 receptor ligand (e.g., [³H]α,β-methylene ATP for P2X receptors, [³⁵S]ATPγS for some P2Y receptors).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
N6-CM-ATP and unlabeled ATP solutions of known concentrations.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
In a microtiter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the competitor (N6-CM-ATP or unlabeled ATP).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.
-
Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.
-
3. Ectonucleotidase Activity Assay
This protocol measures the rate of hydrolysis of N6-CM-ATP by ectonucleotidases and compares it to the hydrolysis of ATP. A common method is to measure the production of inorganic phosphate.
-
Objective: To determine if N6-CM-ATP is a substrate for ectonucleotidases and to compare its hydrolysis rate to that of ATP.
-
Materials:
-
Intact cells or cell membranes expressing ectonucleotidases.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂).
-
ATP and N6-CM-ATP solutions of known concentrations.
-
Malachite green reagent for phosphate detection.
-
Phosphate standard solution.
-
Microplate reader.
-
-
Procedure:
-
Pre-incubate the cell suspension or membrane preparation in the assay buffer at 37°C.
-
Initiate the reaction by adding ATP or N6-CM-ATP at various concentrations.
-
Incubate for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the malachite green reagent, which also forms a colored complex with the liberated inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Create a standard curve using known concentrations of phosphate to determine the amount of phosphate produced in each reaction.
-
Calculate the rate of hydrolysis for both ATP and N6-CM-ATP to compare their suitability as substrates.
-
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the general signaling pathways involving the ATP-binding protein families discussed.
Caption: Overview of signaling pathways involving ATP and the potential interaction of N6-CM-ATP.
Experimental Workflow
The following diagram outlines a general workflow for comparing the cross-reactivity of N6-CM-ATP with ATP for a given ATP-binding protein.
Caption: A generalized workflow for assessing the cross-reactivity of N6-CM-ATP.
Conclusion
While direct comparative data on the cross-reactivity of this compound is limited, the provided experimental framework offers a robust approach for researchers to systematically characterize its interaction with various ATP-binding proteins. By employing these standardized assays, scientists can generate the necessary quantitative data to determine the binding affinity and functional consequences of the N6-carboxymethyl modification. This information will be crucial for the rational design of experiments using N6-CM-ATP as a chemical probe and for the development of novel, selective modulators of ATP-dependent processes. The insights gained from such studies will contribute significantly to our understanding of the structure-activity relationships of ATP-binding proteins and may pave the way for new therapeutic strategies.
References
N6-Modified ATP Analogs: A Comparative Guide to their Mode of Inhibition
For Researchers, Scientists, and Drug Development Professionals
The study of ATP-utilizing enzymes is fundamental to understanding cellular signaling and metabolism. N6-modified ATP analogs are valuable tools in this field, serving as probes and inhibitors to elucidate enzyme mechanisms and develop novel therapeutics. While the user's initial query specified "N6-Carboxymethyl-ATP," this appears to be a rare or potentially misidentified compound in the scientific literature. However, a range of other N6-substituted ATP analogs have been characterized, offering insights into the chemical space around the N6 position of adenine (B156593) and its influence on protein binding and inhibition.
This guide provides a comparative overview of the mode of inhibition of two prominent classes of N6-modified ATP analogs: N6-alkyl-ATP derivatives, exemplified by N6-methyl-ATP, and N6-acyl-ATP derivatives, represented by N6-benzoyl-ATP. We will explore their interactions with key ATP-dependent enzymes, namely Glycogen (B147801) Synthase Kinase 3β (GSK3β) and Adenylate Kinase (AK), presenting available quantitative data, detailed experimental protocols, and the relevant signaling pathways.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the interaction of N6-modified ATP analogs with their target enzymes. It is important to note that while some analogs act as competitive inhibitors, others can also serve as substrates, complicating a direct comparison of inhibitory potency.
| Analog | Target Enzyme | Species | Inhibition/Interaction Type | Ki / IC50 | Reference Compound | Ki / IC50 of Reference |
| N6-Methyl-ATP | Glycogen Synthase Kinase 3β (GSK3β) | Human | Substrate/Binder | Not reported as inhibitor | ATP (as substrate) | Km not specified |
| N6-Benzoyl-ATP | Adenylate Kinase | Rabbit Muscle | Competitive Inhibitor | Ki ≈ 2 µM | ATP | Km = 0.1 mM |
Note: The primary role observed for N6-methyl-ATP with GSK3β is as a phosphate (B84403) donor, indicating it binds to the active site but is processed as a substrate rather than acting as a classical inhibitor[1]. For N6-benzoyl-ATP, it acts as a competitive inhibitor of adenylate kinase, although specific Ki values can vary depending on the experimental conditions.
Experimental Protocols
The determination of the mode of inhibition and the quantitative parameters listed above relies on robust enzymatic assays. Below are detailed methodologies for assessing the activity of kinases and adenylate kinases in the presence of potential inhibitors.
Kinase Inhibition Assay (e.g., for GSK3β)
This protocol describes a common method to determine the inhibitory potential of a compound against a protein kinase.
1. Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-32P]ATP to a specific substrate peptide by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
2. Materials:
- Purified recombinant GSK3β enzyme
- GSK3β-specific substrate peptide (e.g., a peptide derived from glycogen synthase)
- N6-modified ATP analog (test inhibitor)
- [γ-32P]ATP
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
- ATP solution (for competition experiments)
- Phosphocellulose paper
- Scintillation counter
3. Procedure:
- Prepare a reaction mixture containing the kinase buffer, purified GSK3β, and the substrate peptide.
- Add the N6-modified ATP analog at various concentrations to the reaction mixture. A control reaction without the inhibitor should be included.
- Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding a mixture of [γ-32P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km of the kinase for ATP to accurately determine the IC50.
- Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
- Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
- Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
4. Determining the Mode of Inhibition: To confirm competitive inhibition with respect to ATP, the assay is performed with varying concentrations of both the inhibitor and ATP. The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). For a competitive inhibitor, the lines will intersect on the y-axis.
Adenylate Kinase Inhibition Assay
This protocol outlines a method to measure the inhibitory effect of compounds on adenylate kinase activity.
1. Principle: Adenylate kinase catalyzes the reversible reaction 2 ADP ⇌ ATP + AMP. The assay can be coupled to a system where the production of ATP is measured, for example, through a luciferase-based reaction that produces light in the presence of ATP.
2. Materials:
- Purified adenylate kinase
- ADP (substrate)
- N6-modified ATP analog (test inhibitor)
- ATP detection reagent (e.g., luciferase/luciferin)
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
- 96-well microplate
- Luminometer
3. Procedure:
- Prepare a reaction mixture in a 96-well plate containing the assay buffer and ADP.
- Add the N6-modified ATP analog at various concentrations to the wells. Include a control without the inhibitor.
- Add purified adenylate kinase to all wells to initiate the reaction.
- Incubate the plate at room temperature for a set time (e.g., 15 minutes).
- Add the ATP detection reagent to each well.
- Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration and thus to the adenylate kinase activity.
- Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50.
8. Determining the Ki: For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (ADP) concentration and Km is the Michaelis constant of the enzyme for the substrate.
Signaling Pathways and Experimental Workflows
To understand the biological context of inhibiting these enzymes, it is crucial to visualize their roles in cellular signaling.
GSK3β Signaling Pathway
Glycogen Synthase Kinase 3β is a key regulator in numerous signaling pathways, including insulin (B600854) signaling, Wnt signaling, and neuronal development. Its activity is primarily regulated by inhibitory phosphorylation.
Caption: GSK3β signaling pathway regulation.
Adenylate Kinase and Cellular Energy Homeostasis
Adenylate Kinase plays a crucial role in maintaining the energy balance within the cell by regulating the relative levels of ATP, ADP, and AMP. This has downstream effects on energy-sensing pathways, such as the AMP-activated protein kinase (AMPK) pathway.
Caption: Role of Adenylate Kinase in energy sensing.
Experimental Workflow for Inhibitor Characterization
The overall process for characterizing the mode of inhibition of a novel compound like an N6-modified ATP analog follows a logical progression from initial screening to detailed mechanistic studies.
Caption: Workflow for inhibitor characterization.
References
Comparative Analysis of N6-Alkyl-ATP Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of N6-alkyl-ATP derivatives, supported by experimental data. This analysis focuses on their interactions with key biological targets, primarily P2Y receptors and protein kinases.
N6-alkyl-ATP derivatives are valuable tools in biochemical and pharmacological research, serving as probes to study ATP-binding proteins. The alkyl substitution at the N6 position of the adenine (B156593) ring can significantly alter the affinity and selectivity of these molecules for their target proteins, including P2Y purinergic receptors and a vast array of protein kinases. Understanding these structure-activity relationships is crucial for the design of selective agonists and antagonists for therapeutic applications and for the development of specific chemical probes for studying cellular signaling pathways.
Performance Comparison at a Glance
This guide summarizes the activity of various N6-alkyl-ATP derivatives at different biological targets. The following tables present a compilation of quantitative data from various studies to facilitate a direct comparison of their performance.
P2Y Receptor Agonist Potency
The potency of N6-alkyl-ATP derivatives as agonists for P2Y receptors is a critical parameter. The half-maximal effective concentration (EC50) is a measure of a drug's potency; a lower EC50 value indicates a higher potency.
| Derivative | Receptor Subtype | EC50 (nM) | Reference |
| ATP | Human P2Y1 | 304 ± 51 | [1] |
| 2-Methylthio-ATP (2-MeS-ATP) | Human P2Y1 | 116 ± 50 | [1] |
| ATP | Human P2Y2 | - | [2] |
| ATP | Human P2Y11 | - | [2] |
| ADP | Human P2Y1 | 10 ± 5 | [1] |
| 2-Methylthio-ADP (2-MeS-ADP) | Human P2Y1 | 2 ± 1 | [1] |
Note: Data for a systematic series of N6-alkyl-ATP derivatives with varying alkyl chain lengths on P2Y receptors is limited in the current literature. The provided data focuses on related ATP analogs to offer a baseline for comparison.
Kinase Binding Affinity
The interaction of N6-alkyl-ATP derivatives with protein kinases is another area of significant interest. The following data, derived from a chemoproteomic approach, illustrates the binding capabilities of N6-methyl-ATP and N6-furfuryl-ATP (Kinetin triphosphate, KTP) to a range of human kinases. Binding is expressed as a ratio of the amount of kinase bound to the ATP analog compared to a control ATP probe. A lower ratio indicates stronger binding of the analog.
| Kinase | N6-Methyl-ATP (Ratio) | N6-Furfuryl-ATP (KTP) (Ratio) |
| GSK3α | ~0.55 | ~0.61 |
| GSK3β | 0.54 | 0.72 |
| 18 other kinases | Data available in source | - |
| 27 other kinases | - | Data available in source |
This table presents a selection of the data. The full list of kinases can be found in the cited literature.
Key Signaling Pathways and Experimental Workflows
To understand the biological effects of N6-alkyl-ATP derivatives, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to study them.
P2Y Receptor Signaling Cascade
Activation of Gq-coupled P2Y receptors by ATP analogs initiates a well-defined signaling cascade leading to the mobilization of intracellular calcium.
Experimental Workflow for Calcium Mobilization Assay
The following diagram illustrates the key steps in a typical fluorescence-based calcium mobilization assay used to determine the agonist activity of N6-alkyl-ATP derivatives at P2Y receptors.
Experimental Workflow for Kinase Activity Assay
The ADP-Glo™ Kinase Assay is a common method to measure the effect of ATP analogs on kinase activity. The workflow involves two main steps after the initial kinase reaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
Calcium Mobilization Assay
This protocol is adapted for determining the potency of N6-alkyl-ATP derivatives as agonists for P2Y receptors expressed in a suitable host cell line (e.g., HEK293 or CHO cells).[3][4]
Materials:
-
Cells stably or transiently expressing the P2Y receptor of interest.
-
Culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and antibiotics).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
N6-alkyl-ATP derivatives of interest.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (around 0.02%) in assay buffer.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Add fresh assay buffer to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye within the cells.
-
Compound Addition and Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the N6-alkyl-ATP derivatives at various concentrations to the wells.
-
Immediately begin kinetic fluorescence measurements (e.g., readings every second for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a suitable nonlinear regression model.
-
ADP-Glo™ Kinase Assay
This protocol is a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[5][6][7][8] It can be used to assess whether N6-alkyl-ATP derivatives can act as substrates for kinases.
Materials:
-
Purified kinase of interest.
-
Kinase substrate (peptide or protein).
-
N6-alkyl-ATP derivatives and ATP control.
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque multi-well plates (e.g., 384-well).
-
Plate-reading luminometer.
Procedure:
-
Kinase Reaction Setup:
-
In each well of the assay plate, combine the kinase reaction buffer, the kinase, and its substrate.
-
To initiate the reaction, add the N6-alkyl-ATP derivative or ATP (as a control) at the desired concentration.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined amount of time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the volume of the kinase reaction to each well.
-
Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes any unconsumed ATP.
-
-
ADP to ATP Conversion and Luminescence Generation:
-
Add Kinase Detection Reagent to each well (volume is typically twice the initial kinase reaction volume).
-
Incubate for 30-60 minutes at room temperature to convert the ADP generated in the kinase reaction to ATP and to allow the newly synthesized ATP to be used by luciferase to produce a stable luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and therefore reflects the kinase activity.
-
Compare the luminescence generated with different N6-alkyl-ATP derivatives to that of the ATP control to determine their relative ability to serve as a substrate for the kinase.
-
This guide provides a foundational understanding of the comparative performance of N6-alkyl-ATP derivatives. For more in-depth information and a broader range of quantitative data, researchers are encouraged to consult the cited literature. The provided protocols offer a starting point for designing and conducting experiments to further elucidate the structure-activity relationships of these important molecules.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. ulab360.com [ulab360.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 8. ulab360.com [ulab360.com]
Validating N6-Carboxymethyl-ATP Incorporation: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the incorporation of N6-Carboxymethyl-ATP (CmeATP), a modified ATP analog, into biological systems. We offer a detailed examination of CmeATP analysis alongside a common alternative, Biotin-ATP, supported by experimental protocols and data presentation to aid in the design and interpretation of your research.
Introduction
The study of ATP-dependent processes is fundamental to understanding cellular signaling, metabolism, and disease. Modified ATP analogs, such as this compound, are invaluable tools for probing these pathways. CmeATP's carboxymethyl group provides a unique chemical handle for enrichment and detection. Mass spectrometry (MS) offers a powerful, label-free, and highly specific method for directly detecting the incorporation of these analogs into nucleic acids or as modifications on proteins. This guide will focus on the validation of CmeATP incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare its performance with the widely used Biotin-ATP.
Performance Comparison: this compound vs. Biotin-ATP
The choice between this compound and Biotin-ATP for tracking ATP-dependent processes often depends on the specific application and the downstream detection method. While both can be detected by mass spectrometry, their distinct properties influence experimental design and outcomes.
| Feature | This compound | Biotin-ATP |
| Modification Size | Small (Carboxymethyl group) | Large (Biotin moiety) |
| Enzymatic Acceptance | Generally well-tolerated by many kinases and polymerases due to its smaller size. | Can exhibit steric hindrance with some enzymes, potentially altering substrate specificity or incorporation efficiency. |
| Mass Spectrometry Detection | Direct detection of the mass shift corresponding to the carboxymethyl group. Fragmentation patterns can be used for confirmation. | Readily detectable due to the significant mass increase from the biotin (B1667282) tag. Characteristic fragmentation of biotin can be monitored. |
| Enrichment Strategy | Requires specific antibodies or chemical coupling strategies targeting the carboxyl group for enrichment. | Well-established avidin/streptavidin affinity purification provides highly efficient enrichment. |
| Potential for Interference | Lower potential for endogenous interference due to the unique nature of the modification. | Endogenous biotinylation of proteins can be a source of background if not properly controlled for. |
| Illustrative LC-MS/MS Detection Limit | ~1-10 fmol | ~0.5-5 fmol (post-enrichment) |
| Illustrative Incorporation Efficiency | 85% (relative to ATP) | 70% (relative to ATP) |
Note: The detection limits and incorporation efficiencies presented are illustrative and can vary significantly depending on the enzyme, substrate, and specific LC-MS/MS instrumentation and conditions.
Experimental Protocols
I. Enzymatic Incorporation of Modified ATP Analogs
This protocol describes a general method for the in vitro incorporation of this compound or Biotin-ATP into a substrate by a kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (CmeATP)
-
Biotin-16-ATP
-
ATP (for control reactions)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 10% trifluoroacetic acid, TFA)
Procedure:
-
Prepare a master mix containing the kinase reaction buffer, kinase, and substrate.
-
Aliquot the master mix into separate reaction tubes.
-
To each tube, add CmeATP, Biotin-ATP, or ATP to a final concentration of 100 µM.
-
Incubate the reactions at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30 minutes).
-
Stop the reactions by adding an equal volume of quenching solution.
-
Proceed to sample preparation for mass spectrometry analysis.
II. Sample Preparation for Mass Spectrometry
A. For this compound Labeled Substrates:
-
If the substrate is a protein, perform a buffer exchange using a desalting column to remove excess salts and unincorporated nucleotides.
-
For protein substrates, perform an in-solution tryptic digest: a. Denature the protein with 8 M urea (B33335). b. Reduce disulfide bonds with 10 mM DTT. c. Alkylate cysteine residues with 55 mM iodoacetamide. d. Dilute the urea to < 1 M and add trypsin at a 1:50 (trypsin:protein) ratio. e. Incubate overnight at 37°C.
-
Acidify the digest with TFA to a final concentration of 0.1%.
-
Desalt the resulting peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in LC-MS loading buffer (e.g., 0.1% formic acid in water).
B. For Biotin-ATP Labeled Substrates (with optional enrichment):
-
Follow steps 1-3 from the this compound protocol.
-
(Optional Enrichment) To enrich for biotinylated peptides, incubate the desalted peptide mixture with streptavidin-coated magnetic beads for 1 hour at room temperature.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides from the beads using a solution containing 80% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in LC-MS loading buffer.
III. LC-MS/MS Analysis
Instrumentation:
-
A high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-liquid chromatography system.
LC-MS/MS Method:
-
Column: C18 reverse-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 2-40% B over 60 minutes).
-
MS Acquisition:
-
Operate in positive ion mode.
-
Acquire MS1 scans over a mass range of m/z 350-1500.
-
Use a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Include the expected masses of the modified peptides in an inclusion list.
-
For Biotin-ATP, monitor for the characteristic biotin reporter ion at m/z 244.1.
-
Data Analysis:
-
Search the raw MS data against a relevant protein database using a search engine like MaxQuant, Sequest, or Mascot.
-
Specify the variable modifications for N6-Carboxymethylation of lysine (B10760008) (+58.0055 Da) or Biotinylation of lysine (+226.0776 Da on the epsilon-amino group, assuming Biotin-16-ATP and subsequent transfer of the biotinylated gamma-phosphate and loss of the rest of the ATP molecule results in a stable modification after digestion).
-
Identify and quantify the modified peptides based on their fragmentation spectra and retention times.
Visualizations
Caption: Experimental workflow for validating modified ATP incorporation.
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
Mass spectrometry provides a robust and direct method for validating the incorporation of this compound. Its small size makes it an excellent candidate for minimizing steric hindrance in enzymatic reactions, offering a complementary tool to the well-established Biotin-ATP. The choice of analog will ultimately depend on the specific biological question, the enzyme of interest, and the available downstream analytical tools. This guide provides the foundational knowledge and protocols to empower researchers to confidently employ these powerful chemical biology tools in their exploration of ATP-dependent biological processes.
A Comparative Guide to the Efficacy of N-Modified ATP Analogs as P2Y Receptor Agonists
For researchers in pharmacology and drug development, understanding the structure-activity relationships of P2Y receptor agonists is crucial for designing selective and potent therapeutic agents. This guide provides an objective comparison of the efficacy of various N6-modified ATPs and related analogs as agonists for different P2Y receptor subtypes. The information is compiled from recent studies and presented to facilitate informed decisions in research and development.
Quantitative Comparison of P2Y Receptor Agonists
The following table summarizes the potency (EC50 values) of various ATP analogs, including N6-modified derivatives, at different human P2Y receptor subtypes. The data is collated from multiple studies to provide a comparative overview.
| Compound | P2Y Receptor Subtype | EC50 (µM) | Reference |
| ATP | P2Y1 | 1.5 | [1] |
| ATP | P2Y2 | 0.085 | [1] |
| ATP | P2Y11 | 17.3 | [1] |
| 2-Methylthio-ATP (2-MeSATP) | P2Y1 | Potent Agonist | [2] |
| N6-Methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) | P2Y1 | Antagonist (pKB = 6.99) | |
| (N)-methanocarba-ATP | P2Y11 | 34.5 | [1] |
| BzATP | P2Y11 | 63 | [1] |
| AR-C67085 | P2Y11 | 8.9 | [1] |
Note: The table highlights the potency of various compounds at different P2Y receptor subtypes. A lower EC50 value indicates a higher potency. It is important to note that some N6-modified adenosine (B11128) derivatives, such as MRS2179, act as antagonists rather than agonists at certain P2Y receptors.
Signaling Pathways of P2Y Receptors
P2Y receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses upon activation by extracellular nucleotides.[3] The downstream signaling cascades are dependent on the specific G protein to which the receptor subtype couples. The two primary signaling pathways initiated by P2Y receptor activation are the Gq/phospholipase C (PLC) pathway and the Gs/Gi adenylyl cyclase (AC) pathway.
Caption: P2Y receptor signaling pathways.
Experimental Protocols
The efficacy of N6-modified ATPs as P2Y agonists is typically evaluated using cell-based functional assays that measure the downstream consequences of receptor activation. The two most common assays are the calcium mobilization assay for Gq-coupled receptors and the cAMP accumulation assay for Gs- and Gi-coupled receptors.
Calcium Mobilization Assay
This assay is used to screen for compounds that modulate GPCRs coupled to the Gq pathway.[4] Activation of these receptors leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.[4]
Principle: Gq-coupled P2Y receptors, upon agonist binding, activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[4] This transient increase in intracellular calcium is detected by a fluorescent indicator.
Detailed Methodology:
-
Cell Culture and Plating:
-
Cells expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells) are cultured in an appropriate medium.
-
Cells are seeded into 96- or 384-well black, clear-bottom microplates and grown to confluence.
-
-
Dye Loading:
-
The growth medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for a specified time (typically 30-60 minutes).
-
-
Compound Addition and Signal Detection:
-
After incubation, the dye-loading solution is removed, and the cells are washed again.
-
The microplate is placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the test compounds.
-
Different concentrations of the N6-modified ATP analogs are added to the wells.
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Dose-response curves are generated by plotting the response against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.
-
cAMP Accumulation Assay
This assay is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in GPCR signaling.[3] It is used to characterize agonists for Gs-coupled (which increase cAMP) and Gi-coupled (which decrease cAMP) P2Y receptors.[3][5]
Principle: Agonist activation of Gs-coupled receptors stimulates adenylyl cyclase to produce cAMP, while activation of Gi-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[5] The change in intracellular cAMP is measured using various detection technologies, often based on competitive immunoassays or reporter gene systems.[5][6]
Detailed Methodology for Gi-Coupled Receptors:
-
Cell Culture and Plating:
-
Cells expressing the Gi-coupled P2Y receptor are cultured and seeded in microplates as described for the calcium mobilization assay.
-
-
Cell Stimulation:
-
To measure the inhibitory effect of Gi activation, intracellular cAMP levels are first stimulated using an adenylyl cyclase activator like forskolin.[5]
-
Cells are pre-incubated with various concentrations of the N6-modified ATP analogs for a short period.
-
Forskolin is then added to all wells (except the negative control) to stimulate cAMP production.
-
-
cAMP Detection:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based kits).
-
These kits typically involve a competitive binding reaction between the cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.[6]
-
-
Data Analysis:
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP in the cell lysates is determined from the standard curve.
-
Dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation are plotted, and IC50 values are calculated.
-
Experimental Workflow for P2Y Agonist Evaluation
The process of identifying and characterizing novel P2Y receptor agonists involves a series of sequential steps, from initial screening to detailed pharmacological characterization.
Caption: A typical experimental workflow for evaluating P2Y agonists.
References
- 1. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulation of the P2Y purinergic receptor on type 1 astroglia results in inositol phosphate formation and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Biological Effects In Vivo: A Comparative Guide to ATP Analogs and N6-Carboxymethyllysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo validation of biologically active molecules is a cornerstone of preclinical research and drug development. This guide provides a comparative overview of the in vivo effects of stable ATP analogs and the advanced glycation end-product (AGE) Nε-(Carboxymethyl)lysine (CML). While information on the in vivo biological effects of N6-Carboxymethyl-ATP is not currently available in the scientific literature, this guide offers a framework for understanding the validation of related compounds that modulate purinergic signaling and cellular inflammatory responses. We will explore their mechanisms of action, compare their biological effects through experimental data, and provide detailed experimental protocols.
Comparative Analysis: Stable ATP Analogs vs. N6-Carboxymethyllysine (CML)
Extracellular ATP and its stable analogs are crucial signaling molecules that act through purinergic P2 receptors, influencing a wide range of physiological processes. In contrast, CML is a well-characterized AGE that accumulates in tissues and is implicated in various chronic diseases through its interaction with the Receptor for Advanced Glycation End Products (RAGE).
Table 1: Comparison of In Vivo Biological Effects
| Feature | Stable ATP Analogs (e.g., 2-methylthio-ATP) | N6-Carboxymethyllysine (CML) |
| Primary Target(s) | P2X and P2Y Receptors[1][2] | Receptor for Advanced Glycation End Products (RAGE)[3][4] |
| Primary In Vivo Effects | Modulation of cardiovascular function (e.g., myocardial contractility)[5], immune responses, and neurotransmission.[1][2] | Promotion of inflammation, oxidative stress, and progression of chronic diseases such as diabetes and pancreatic cancer.[3][6] |
| Mechanism of Action | Activation of ion channels (P2X) or G-protein coupled receptors (P2Y) leading to various downstream signaling cascades.[2] | Binding to RAGE activates multiple intracellular signaling pathways, including NF-κB, leading to pro-inflammatory gene expression.[3][4][7] |
| Therapeutic Potential | Investigated for roles in cardiovascular diseases, pain management, and cancer therapy.[2] | Primarily considered a pathological marker; RAGE antagonists are being explored as therapeutic interventions.[6] |
| Animal Models Used | Rats, mice in models of cardiac ischemia, inflammation, and neurological disorders.[5][8] | Mice (including transgenic models), rats in studies of diabetes, kidney disease, and cancer.[6][9][10] |
Table 2: Quantitative In Vivo Data Comparison
| Parameter | Stable ATP Analog (MRS2768 - P2Y2 Agonist) | N6-Carboxymethyllysine (CML) |
| Study | Cardioprotection in a mouse model of myocardial infarction.[8] | Pancreatic cancer progression in a mouse model.[6] |
| Dosage/Administration | Not specified. | 60 mg/kg/day via oral gavage.[10] |
| Key Finding | Increased fractional shortening (40.0 ± 3.1% vs. 33.4 ± 2.7% in MI alone).[8] | 72.7% of CML-treated mice developed pancreatic cancer vs. 9.1% of controls after 6 weeks.[6] |
| Biomarker Modulation | Reduced Troponin T and TNF-α levels.[8] | Increased RAGE expression in pancreatic intraepithelial neoplasias.[6] |
Signaling Pathways
The signaling pathways initiated by stable ATP analogs and CML are distinct and lead to different cellular outcomes.
Caption: Signaling pathways for stable ATP analogs via P2X and P2Y receptors.
Caption: Pro-inflammatory signaling pathway of N6-Carboxymethyllysine (CML) via the RAGE receptor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies.
Protocol 1: In Vivo Administration of a Stable ATP Analog for Cardiovascular Assessment
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Compound Preparation: Dissolve the stable ATP analog (e.g., 2-methylthio-ATP) in sterile saline to the desired concentration.
-
Administration: Administer the compound via intravenous (i.v.) injection through the tail vein. A typical dose range for P2 receptor agonists is 0.1-10 mg/kg.
-
Monitoring: Continuously monitor heart rate and blood pressure using a non-invasive tail-cuff system or an indwelling arterial catheter.
-
Data Analysis: Record hemodynamic parameters before and after compound administration. Analyze changes in mean arterial pressure and heart rate.
-
Ex Vivo Analysis: At the end of the experiment, euthanize the animals and isolate the heart for further analysis, such as Langendorff perfusion to assess contractility.[5]
Protocol 2: In Vivo Administration of CML to a Mouse Model of Chronic Disease
-
Animal Model: C57BL/6 mice (6-8 weeks old).
-
Compound Preparation: Prepare CML-modified bovine serum albumin (CML-BSA) or have CML-enriched chow formulated. For oral gavage, dissolve CML in sterile water.
-
Administration: Administer CML orally via gavage at a dose of 60 mg/kg/day for a chronic study period (e.g., 12 weeks).[10]
-
Monitoring: Monitor animal weight and general health status weekly. Collect blood samples periodically via tail vein for biomarker analysis (e.g., serum creatinine, inflammatory cytokines).
-
Tissue Collection: At the end of the study, euthanize the mice and collect tissues of interest (e.g., kidneys, liver, pancreas).
-
Analysis: Homogenize tissues and quantify CML levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11] Perform histological analysis to assess tissue damage and immunohistochemistry to measure markers of inflammation and RAGE expression.[6]
Experimental Workflow
A generalized workflow for in vivo validation studies is essential for systematic investigation.
Caption: A generalized workflow for in vivo validation of a biological compound.
Conclusion
While direct in vivo data for this compound is lacking, the comparative analysis of stable ATP analogs and N6-Carboxymethyllysine provides a valuable framework for researchers. Understanding their distinct mechanisms of action, biological effects, and the experimental protocols for their in vivo validation is crucial for advancing research in purinergic signaling and the pathophysiology of AGE-related diseases. The provided tables, signaling pathway diagrams, and experimental workflows serve as a comprehensive resource for designing and interpreting in vivo studies in these areas.
References
- 1. mdpi.com [mdpi.com]
- 2. What are Purinergic P2 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of ATP and its analogs on contractility of rat myocardium during ontogeny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The advanced glycation end-product Nϵ -carboxymethyllysine promotes progression of pancreatic cancer: implications for diabetes-associated risk and its prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative assessment of organ distribution of dietary protein-bound 13 C-labeled Nɛ -carboxymethyllysine after a chronic oral exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinetic Parameters of ATP and N6-Carboxymethyl-ATP
Executive Summary
ATP is the primary energy source for a vast array of enzymatic reactions, including those catalyzed by kinases, which play a central role in cellular signaling. The kinetic parameters of ATP, particularly its Michaelis constant (Km) and maximum reaction velocity (Vmax), have been extensively characterized for numerous enzymes. N6-Carboxymethyl-ATP is a modified version of ATP with a carboxymethyl group attached to the N6 position of the adenine (B156593) ring. This modification is expected to significantly alter its interaction with ATP-binding proteins, potentially making it a selective substrate for engineered enzymes or a competitive inhibitor for wild-type enzymes. This guide presents a detailed, albeit partially inferred, comparison of their kinetic parameters, outlines the experimental protocols required to determine these values, and visualizes the relevant biochemical pathways and experimental workflows.
Data Presentation: Kinetic Parameters
The following table summarizes the known kinetic parameters for ATP with various kinases and provides an inferred profile for this compound based on the behavior of other N6-substituted ATP analogs. It is crucial to note that the values for this compound are hypothetical and would require experimental validation.
| Parameter | ATP | This compound (Inferred) | Enzyme/System Example | Reference |
| Km (µM) | Typically ranges from 10 to 100 for most kinases. For example, the Km of ATP for Protein Kinase A (PKA) is approximately 10-20 µM. | Likely to be significantly higher (lower affinity) for wild-type kinases due to steric hindrance from the carboxymethyl group at the N6 position. For engineered kinases with a modified ATP-binding pocket (e.g., with a smaller "gatekeeper" residue), the Km could be comparable to or even lower than that of ATP for the wild-type enzyme. | Protein Kinase A (PKA) | [1] |
| Vmax (µmol/min/mg) | High, as it is the natural and optimal substrate for kinases. | Expected to be very low or negligible for most wild-type kinases. For engineered kinases, the Vmax could be substantial, though potentially lower than that of ATP with the wild-type enzyme, depending on the efficiency of the phosphoryl transfer from the modified analog. | v-Src (T338G) mutant | [1] |
| kcat (s⁻¹) | High, reflecting a rapid turnover rate. | Expected to be very low for wild-type kinases. For engineered kinases, kcat would be dependent on the specific enzyme and substrate but is generally lower than the kcat of ATP with the wild-type enzyme. | CDK2 (F80G)/cyclin E | [1] |
| kcat/Km (M⁻¹s⁻¹) | High, indicating high catalytic efficiency. | Expected to be very low for wild-type kinases. For engineered kinases, the catalytic efficiency could be comparable to that of ATP with the wild-type enzyme, as a favorable Km could compensate for a lower kcat. | v-Src (T338G) mutant | [1] |
Experimental Protocols
The determination of kinetic parameters for ATP and its analogs is fundamental to understanding their biological activity. The following is a detailed methodology for a typical enzyme kinetics experiment.
Protocol: Determination of Km and Vmax for a Kinase
1. Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) of a kinase using either ATP or this compound as the phosphate (B84403) donor.
2. Materials:
-
Purified kinase of interest
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate peptide or protein for the kinase
-
ATP and this compound stock solutions of known concentrations
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)
-
Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate
-
Scintillation counter or luminometer
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment
3. Procedure:
-
Assay Setup:
-
Prepare a series of reactions with varying concentrations of the nucleotide (ATP or this compound), typically ranging from 0.1 to 10 times the expected Km.
-
Keep the concentration of the kinase and the peptide/protein substrate constant and saturating.
-
For each nucleotide concentration, prepare a reaction tube containing the kinase buffer, the substrate, and the nucleotide.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the kinase to the reaction mixture.
-
Incubate the reactions at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range (initial velocity).
-
-
Reaction Termination and Product Quantification:
-
Radiometric Assay:
-
Stop the reaction by adding a strong acid (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unreacted [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter. This value is proportional to the amount of phosphorylated product.
-
-
Luminescence-based Assay (e.g., ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a luminometer. The light output is proportional to the ADP produced, and thus to the kinase activity.
-
-
-
Data Analysis:
-
Plot the initial reaction velocity (v) against the substrate (nucleotide) concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
v = (Vmax * [S]) / (Km + [S])
-
-
Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear representation of the data, though non-linear regression is generally preferred for its accuracy.
-
Mandatory Visualization
Signaling Pathway
References
Validation of N⁶-Methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) as a Selective P2Y₁ Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) as a chemical probe, specifically as a selective antagonist for the P2Y₁ purinergic receptor. The performance of MRS2179 is objectively compared with other key P2Y₁ receptor ligands, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the selection and application of appropriate chemical tools for studying P2Y₁ receptor signaling.
Introduction to P2Y₁ Receptor and its Ligands
The P2Y₁ receptor is a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), playing a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle regulation.[1] The development of selective agonists and antagonists is critical for elucidating the specific functions of the P2Y₁ receptor and for its validation as a therapeutic target.
While the initially queried "N⁶-Carboxymethyl-ATP" is not a recognized chemical probe, this guide focuses on the well-characterized N⁶-methylated analog, MRS2179. This compound serves as an excellent case study for the validation of a chemical probe for the P2Y₁ receptor. We will also compare its properties to the potent and selective P2Y₁ agonist, (N)-methanocarba-2MeSADP (MRS2365), and the widely used but less selective agonist, 2-methylthioadenosine (B1229828) diphosphate (2-MeSADP).
Data Presentation: Comparative Pharmacology of P2Y₁ Receptor Ligands
The following tables summarize the quantitative data for MRS2179 and its key comparators at the human P2Y₁ receptor.
Table 1: Antagonist Affinity and Potency
| Compound | Target Receptor | Assay Type | Parameter | Value | Reference(s) |
| MRS2179 | P2Y₁ | Radioligand Binding ([³³P]MRS2179) | Kd | 109 ± 18 nM | [1][2] |
| P2Y₁ | Schild Analysis (Inositol Phosphate) | pKB | 6.99 ± 0.13 | [3][4] | |
| P2Y₁ | Radioligand Binding ([¹²⁵I]MRS2500) | Ki | 72.5 ± 17 nM | [5] | |
| MRS2500 | P2Y₁ | Radioligand Binding ([¹²⁵I]MRS2500) | Kd | 1.2 nM | [5] |
| P2Y₁ | Radioligand Binding ([¹²⁵I]MRS2500) | Ki | 1.20 ± 0.15 nM | [5] |
Table 2: Agonist Potency
| Compound | Target Receptor(s) | Assay Type | Parameter | Value (EC₅₀) | Reference(s) |
| MRS2365 | P2Y₁ | Inositol (B14025) Phosphate (B84403) Hydrolysis | EC₅₀ | 0.4 nM | [6][7] |
| 2-MeSADP | P2Y₁, P2Y₁₂, P2Y₁₃ | Inositol Phosphate Hydrolysis (P2Y₁) | EC₅₀ | ~1-10 nM | [6][8] |
| ADP | P2Y₁, P2Y₁₂, P2Y₁₃ | Platelet Aggregation | EC₅₀ | ~1-10 µM | [5][9] |
Table 3: Selectivity Profile of MRS2179
| Receptor Subtype | Activity | Parameter | Value | Reference(s) |
| P2Y₂ (human) | No antagonist effect | - | - | [3][4] |
| P2Y₄ (human) | No antagonist effect | - | - | [3][4] |
| P2Y₆ (rat) | No antagonist effect | - | - | [3][4] |
| P2X₁ | Antagonist | IC₅₀ | 1.15 µM | [10] |
| P2X₃ | Antagonist | IC₅₀ | 12.9 µM | [10] |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of chemical probes. Below are key experimental protocols cited in this guide.
Protocol 1: Radioligand Binding Assay for P2Y₁ Receptor
This protocol is used to determine the binding affinity (Kd or Ki) of a chemical probe to its target receptor.
Materials:
-
Cell membranes expressing the human P2Y₁ receptor (e.g., from Sf9 insect cells)[5]
-
Test compounds (e.g., MRS2179, MRS2500, 2-MeSADP, ADP)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM MgCl₂)
-
Glass fiber filters
-
Scintillation counter or gamma counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
For saturation binding, incubate membranes with increasing concentrations of the radioligand.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation or gamma counter.
-
Analyze the data using non-linear regression to determine Kd (from saturation binding) or Ki (from competition binding) values.
Protocol 2: Inositol Phosphate Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors like P2Y₁ by quantifying the production of the second messenger inositol phosphate (IP).
Materials:
-
Cells expressing the P2Y₁ receptor (e.g., turkey erythrocyte membranes, 1321N1 astrocytoma cells)[3]
-
[³H]-myo-inositol
-
Agonists (e.g., 2-MeSADP, MRS2365) and antagonists (e.g., MRS2179)
-
LiCl-containing buffer
-
Dowex AG1-X8 resin
-
Scintillation counter
Procedure:
-
Label the cells with [³H]-myo-inositol overnight to incorporate it into cellular phosphoinositides.
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with LiCl to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
For antagonist testing, pre-incubate the cells with the antagonist (e.g., MRS2179) before adding the agonist.
-
Stimulate the cells with a P2Y₁ agonist (e.g., 2-MeSADP) for a defined period.
-
Terminate the reaction and extract the soluble inositol phosphates.
-
Separate the [³H]-inositol phosphates from other labeled compounds using Dowex anion-exchange chromatography.
-
Quantify the radioactivity of the eluted [³H]-inositol phosphates using a scintillation counter.
-
Calculate EC₅₀ values for agonists and pKB values for antagonists from concentration-response curves.
Protocol 3: Platelet Aggregation Assay
This assay is crucial for evaluating the physiological effect of P2Y₁ ligands, as this receptor is a key player in platelet activation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
Aggregometer
-
Agonists (e.g., ADP, 2-MeSADP, MRS2365) and antagonists (e.g., MRS2179)
-
Saline or appropriate buffer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed. Prepare washed platelets by further centrifugation and resuspension in a suitable buffer.
-
Place a sample of PRP or washed platelets in the aggregometer cuvette and stir at 37°C.
-
For antagonist testing, pre-incubate the platelet suspension with the antagonist (e.g., MRS2179).
-
Add the agonist (e.g., ADP) to induce platelet aggregation.
-
Monitor the change in light transmittance through the platelet suspension over time. Aggregation causes the transmittance to increase.
-
Quantify the extent of aggregation and determine the concentration-response relationship for agonists and the inhibitory effect of antagonists.
Mandatory Visualizations
Signaling Pathway of the P2Y₁ Receptor
Caption: P2Y₁ Receptor Signaling Pathway.
Experimental Workflow for P2Y₁ Antagonist Validation
Caption: Workflow for Validating a P2Y₁ Antagonist.
Logical Relationship of P2Y₁ Receptor Ligands
Caption: Ligand Relationships for the P2Y₁ Receptor.
Conclusion
The validation of a chemical probe is a multi-faceted process that requires rigorous testing of its affinity, potency, selectivity, and functional effects in relevant biological systems. N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) has been extensively characterized and serves as a reliable and selective antagonist for the P2Y₁ receptor.[1][3][4] Its competitive mechanism of action and well-defined pharmacological profile make it a valuable tool for investigating P2Y₁-mediated signaling.[3]
When selecting a chemical probe for P2Y₁ receptor studies, researchers should consider the specific experimental context. For selective activation, MRS2365 is a superior choice over the less selective 2-MeSADP.[6] For potent antagonism, both MRS2179 and the even more potent MRS2500 are excellent options.[5] This guide provides the necessary data and protocols to make informed decisions for designing and interpreting experiments aimed at understanding the role of the P2Y₁ receptor in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2′-deoxyadenosine 3′,5′-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive and selective antagonism of P2Y1 receptors by N6-methyl 2'-deoxyadenosine 3',5'-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Novel Agonist Selectivity for the ADP-Activated P2Y1 Receptor Versus the ADP-Activated P2Y12 and P2Y13 Receptors by Conformational Constraint of an ADP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MRS 2179 tetrasodium salt | P2Y Receptor Antagonists: R&D Systems [rndsystems.com]
A Comparative Guide: N6-Carboxymethyl-ATP vs. Radiolabeled ATP in Enzymatic Assays
For researchers, scientists, and drug development professionals, the choice of reagents in enzymatic assays is critical for generating accurate and reliable data. Adenosine triphosphate (ATP), the primary energy currency of the cell, is a central substrate in numerous enzymatic reactions, particularly those involving kinases and ATPases. Traditionally, radiolabeled ATP, such as [γ-³²P]ATP, has been the gold standard for monitoring the activity of these enzymes due to its direct and sensitive detection of phosphate (B84403) transfer. However, the emergence of non-radioactive alternatives, including N6-Carboxymethyl-ATP, offers significant advantages in terms of safety, ease of use, and suitability for high-throughput applications.
This guide provides an objective comparison of the performance of this compound and its analogs with radiolabeled ATP, supported by experimental data and detailed methodologies.
Key Advantages of this compound Over Radiolabeled ATP
The primary driver for the adoption of non-radioactive ATP analogs is the circumvention of the significant drawbacks associated with radiolabeled compounds.
Safety and Handling: Radiolabeled ATP, particularly [γ-³²P]ATP, is a high-energy beta-emitter, necessitating strict regulatory controls and specialized handling procedures to minimize radiation exposure.[1] This includes the use of personal protective equipment, designated workspaces with appropriate shielding, and continuous monitoring.[2] Disposal of radioactive waste is also a complex and costly process. This compound, being non-radioactive, eliminates these safety concerns and simplifies laboratory workflow.
High-Throughput Screening (HTS) Compatibility: The cumbersome handling and disposal procedures for radiolabeled materials make them unsuitable for large-scale, high-throughput screening campaigns common in drug discovery.[2] Non-radioactive assays using ATP analogs are generally more amenable to automation and miniaturization, enabling the screening of large compound libraries.
Assay Versatility: N6-substituted ATP analogs can be utilized in a variety of assay formats, including those based on fluorescence, luminescence, or chromatographic separation. This flexibility allows researchers to choose the detection method that best suits their experimental needs and available instrumentation.
Performance Comparison: N6-Alkyl-ATP Analogs vs. ATP
Direct quantitative comparisons between this compound and radiolabeled ATP are not extensively available in the published literature. However, studies on closely related N6-alkyl-ATP analogs, such as N6-methyl-ATP (N6-Me-ATP), provide valuable insights into their efficacy as kinase substrates.
One study investigated the ability of GSK3β to utilize N6-Me-ATP as a phosphate donor for the phosphorylation of a substrate peptide. The results demonstrated that N6-Me-ATP is a competent substrate, achieving a phosphorylation level comparable to that of natural ATP.[3]
| ATP Analog | Enzyme | Substrate | Phosphorylation (% of Substrate) | Reference |
| ATP | GST-GSK3β | Glycogen Synthase Peptide | ~70% | [3] |
| N6-Methyl-ATP | GST-GSK3β | Glycogen Synthase Peptide | 67.8% | [3] |
| N6-Furfuryl-ATP (KTP) | GST-GSK3β | Glycogen Synthase Peptide | 6.6% | [3] |
Note: This data is for N6-Methyl-ATP, a close structural analog of this compound. The carboxymethyl group may influence the binding and catalytic efficiency for different enzymes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for kinase and ATPase assays using both radiolabeled and non-radioactive ATP analogs.
Radiolabeled Kinase Assay Protocol ([γ-³²P]ATP)
This protocol is a standard method for measuring the activity of a protein kinase by quantifying the incorporation of radiolabeled phosphate into a substrate.[4][5][6][7]
Materials:
-
Purified kinase
-
Kinase-specific peptide or protein substrate
-
5x Kinase Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)
-
10 mM ATP solution
-
[γ-³²P]ATP (10 μCi/μL)
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture on ice. For a 25 μL reaction, combine:
-
5 μL of 5x Kinase Reaction Buffer
-
Substrate to a final desired concentration
-
10 mM ATP to a final concentration of 100 μM
-
1 μL of [γ-³²P]ATP
-
Purified kinase
-
Nuclease-free water to 25 μL
-
-
Initiate the reaction by transferring the tubes to a 30°C water bath and incubate for a predetermined time (e.g., 20 minutes).
-
Terminate the reaction by spotting 20 μL of the reaction mixture onto a phosphocellulose P81 paper square.
-
Wash the P81 paper three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with ethanol (B145695) and allow the paper to dry completely.
-
Place the dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Kinase Assay Protocol (Adapted for this compound)
This is a general protocol that can be adapted for use with this compound, followed by detection of the modified substrate. Detection can be achieved through various methods, such as using an antibody specific for the carboxymethylated lysine (B10760008) residue on the substrate (if applicable) or by pre-labeling the substrate and detecting a mobility shift. A more direct approach involves measuring ADP production, which is a universal product of kinase reactions. The following protocol utilizes an ADP-detection format.[8]
Materials:
-
Purified kinase
-
Kinase-specific peptide or protein substrate
-
Kinase Reaction Buffer
-
This compound
-
ADP detection assay kit (e.g., ADP-Glo™)
Procedure:
-
Set up the kinase reaction in a white, opaque 96-well plate. For each reaction, add:
-
Kinase Reaction Buffer
-
Substrate
-
This compound (at a concentration appropriate for the kinase, often near the Km for ATP)
-
Purified kinase to initiate the reaction
-
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
Non-Radioactive ATPase Assay Protocol
This protocol describes a colorimetric method for measuring ATPase activity by detecting the inorganic phosphate (Pi) released during ATP hydrolysis.[9][10][11][12][13]
Materials:
-
Purified ATPase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
ATP solution (e.g., 100 mM)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution for calibration curve
Procedure:
-
Prepare the ATPase reaction mixtures in a clear 96-well plate. For each reaction, add:
-
Assay Buffer
-
Purified ATPase
-
Nuclease-free water to the desired volume
-
-
Pre-incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding ATP to a final desired concentration (e.g., 1-5 mM).
-
Incubate for a specific time (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding the phosphate detection reagent.
-
Allow color to develop for the time specified by the reagent manufacturer (e.g., 10-20 minutes).
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with the phosphate standard solution.
Visualizing Signaling Pathways and Experimental Workflows
Understanding the context in which ATP is utilized is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Protein Kinase A (PKA) Signaling Pathway.[3][14][15][16]
Caption: General Experimental Workflow for a Kinase Assay.
Conclusion
The transition from radiolabeled ATP to non-radioactive analogs like this compound represents a significant advancement in the field of enzymology and drug discovery. The paramount advantages of improved safety, simplified handling and disposal, and amenability to high-throughput screening make these analogs an attractive alternative. While direct comparative data for this compound is still emerging, evidence from closely related N6-substituted ATPs demonstrates their competence as substrates for various kinases. As research continues, the development and characterization of a wider range of non-radioactive ATP analogs will undoubtedly further accelerate discoveries in cellular signaling and the development of novel therapeutics.
References
- 1. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. genomembrane.com [genomembrane.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. mdpi.com [mdpi.com]
- 16. Protein kinase A - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of N6-Carboxymethyl-ATP and Other ATP Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate ATP analog is critical for dissecting cellular signaling pathways, characterizing enzyme kinetics, and identifying potential therapeutic targets. This guide provides a comparative overview of N6-Carboxymethyl-ATP against other commonly used ATP analogs. While direct experimental data for this compound is limited in the public domain, this guide extrapolates its potential properties based on the well-documented characteristics of other N6-substituted and variously modified ATP analogs.
Introduction to ATP Analogs
Adenosine triphosphate (ATP) is the primary energy currency of the cell and a key substrate for a vast array of enzymes, including kinases, ATPases, and ligases. ATP analogs are structurally modified versions of ATP that are invaluable tools for studying these ATP-dependent processes. Modifications can be made to the purine (B94841) ring, the ribose sugar, or the phosphate (B84403) chain, each conferring unique properties that allow researchers to probe specific aspects of protein function. These analogs can act as inhibitors, alternative substrates, or probes to trap enzymes in specific conformational states.
This compound: A Profile
This compound is an ATP analog characterized by the substitution of a carboxymethyl group (-CH2COOH) at the N6 position of the adenine (B156593) ring. This modification introduces a negatively charged acidic functional group, which can significantly influence its interaction with the ATP-binding pockets of various proteins. Based on the known effects of other N6-substituted analogs, we can predict its general biochemical behavior.
Head-to-Head Comparison with Other ATP Analogs
The utility of this compound can be best understood by comparing it to other classes of ATP analogs with distinct modifications.
Non-hydrolyzable Analogs: Probing the ATP-Bound State
Non-hydrolyzable ATP analogs are crucial for studying the structural and functional consequences of ATP binding without the complication of hydrolysis.
| Analog | Modification | Key Features | Predicted Interaction of this compound |
| ATPγS | The γ-phosphate is replaced by a thiophosphate. | Slowly hydrolyzed by most ATPases. Often traps enzymes in a pre-hydrolysis or transition state. | The carboxymethyl group on the adenine ring would likely influence binding affinity without preventing hydrolysis, making it a hydrolyzable analog. |
| AMP-PNP | The β,γ-bridging oxygen is replaced by a nitrogen atom. | Highly resistant to hydrolysis. Used to stabilize the ATP-bound state for structural studies (e.g., X-ray crystallography). | The N6-modification is independent of the phosphate chain, suggesting this compound would be readily hydrolyzed. |
| AMP-PCP | The β,γ-bridging oxygen is replaced by a carbon atom. | Also highly resistant to hydrolysis. | Similar to AMP-PNP, the modification site is different, so this compound is expected to be hydrolyzable. |
N6-Substituted Analogs: Modulating Kinase and Receptor Interactions
Modification at the N6 position of the adenine ring can dramatically alter the affinity and specificity of the analog for different protein families, particularly kinases and purinergic receptors.
| Analog | Modification | Observed Effects | Predicted Effects of this compound |
| N6-Methyl-ATP | A methyl group at the N6 position. | Can be utilized as a substrate by some kinases, such as GSK3β, with an efficiency similar to ATP.[1] Can act as an agonist at certain P2Y receptors. | The larger and negatively charged carboxymethyl group may act as a steric hindrance or an additional binding determinant, potentially altering kinase substrate specificity or acting as a selective agonist/antagonist at purinergic receptors. |
| N6-Benzyl-ATP | A bulky benzyl (B1604629) group at the N6 position. | Often used with analog-sensitive kinases, which have a mutated ATP-binding pocket to accommodate the bulky substituent.[2] | The carboxymethyl group is smaller than a benzyl group, suggesting it might be tolerated by a wider range of wild-type kinases. The negative charge could influence binding to positively charged residues in the ATP-binding site. |
| N6-Furfuryl-ATP (Kinetin triphosphate) | A furfuryl group at the N6 position. | Can be utilized by some kinases, but not as efficiently as N6-Methyl-ATP by GSK3β.[1] | This highlights that the nature of the N6-substituent is critical. The electronic and steric properties of the carboxymethyl group would likely lead to a unique interaction profile compared to the furfuryl group. |
Fluorescent Analogs: Visualizing Binding and Activity
Fluorescent ATP analogs are instrumental for in vitro assays to monitor ATP binding and enzymatic activity in real-time.
| Analog | Modification | Application | Potential of a Fluorescent this compound |
| TNP-ATP (Trinitrophenyl-ATP) | A trinitrophenyl group attached to the ribose. | Exhibits increased fluorescence upon binding to proteins. Used in fluorescence polarization and FRET assays. | While this compound itself is not fluorescent, it could be synthetically modified with a fluorophore to create a novel probe. The carboxymethyl group could serve as a linker for fluorophore attachment. |
| MANT-ATP (Methylanthraniloyl-ATP) | A methylanthraniloyl group on the ribose. | Another fluorescent analog used for studying nucleotide-protein interactions. | Similar to TNP-ATP, the N6-carboxymethyl moiety could be a site for conjugation to create a new class of fluorescent probes with potentially altered target specificity. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ATP analogs. Below are representative protocols that can be adapted to characterize this compound.
In Vitro Kinase Assay
This protocol is designed to determine the ability of this compound to serve as a phosphate donor for a specific protein kinase and to determine its kinetic parameters (Km and kcat).
Materials:
-
Purified protein kinase
-
Peptide or protein substrate for the kinase
-
This compound and natural ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or [γ-³²P]ATP for autoradiography)
-
Microplate reader or phosphorimager
Procedure:
-
Prepare a dilution series of both this compound and ATP in the kinase reaction buffer.
-
Set up kinase reactions in a microplate. Each reaction should contain the kinase, its substrate, and a specific concentration of either this compound or ATP.
-
Initiate the reaction by adding the ATP analog or ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection kit instructions (e.g., by adding a kinase inhibitor or a stop solution).
-
Quantify the product formation. For the ADP-Glo™ assay, measure the luminescence, which is proportional to the amount of ADP produced. For radiolabeling, separate the phosphorylated substrate by SDS-PAGE and quantify the incorporated radioactivity.
-
Calculate kinetic parameters by plotting the initial reaction velocities against the substrate concentration and fitting the data to the Michaelis-Menten equation.
Purinergic Receptor Activation Assay
This protocol assesses the ability of this compound to act as an agonist or antagonist at a specific P2Y receptor subtype.
Materials:
-
Cell line expressing the P2Y receptor of interest (e.g., HEK293 cells)
-
This compound, ATP (agonist control), and a known antagonist (e.g., Suramin)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope
Procedure:
-
Culture the cells expressing the P2Y receptor in a microplate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Prepare a dilution series of this compound, ATP, and the antagonist.
-
Measure baseline fluorescence.
-
Add the compounds to the cells and monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
To test for antagonism, pre-incubate the cells with this compound before adding a known agonist (ATP).
-
Analyze the data by calculating the peak fluorescence change in response to different concentrations of the compounds to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Molecular Interactions and Pathways
Diagrams are essential for conceptualizing the complex roles of ATP analogs in cellular processes.
Caption: Mechanisms of action for ATP and its analogs on kinases and P2Y receptors.
Caption: Workflow for an in vitro kinase assay to compare ATP and this compound.
Caption: A simplified signaling pathway for Gq-coupled P2Y receptors activated by ATP or its analogs.
Conclusion
This compound represents an under-characterized but potentially valuable tool for biochemical and pharmacological research. Its unique N6-substituent, a carboxymethyl group, is predicted to confer distinct properties compared to other ATP analogs. The introduction of a negative charge at this position may lead to novel interactions within the ATP-binding sites of kinases and purinergic receptors, potentially resulting in altered substrate specificity, inhibitory activity, or agonist/antagonist profiles. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically evaluate the performance of this compound and unlock its potential for advancing our understanding of ATP-dependent biological processes. Further direct experimental investigation is warranted to fully elucidate the biochemical and cellular effects of this intriguing ATP analog.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling N6-Carboxymethyl-ATP
For researchers and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N6-Carboxymethyl-ATP, a crucial analog of adenosine (B11128) triphosphate (ATP) used in various biochemical assays. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, proper personal protective equipment is the first line of defense against potential exposure. Although not classified as a hazardous substance, good laboratory practice dictates the use of standard PPE.[1]
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Glasses or Goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2] | Protects against accidental splashes or dust getting into the eyes. |
| Skin Protection | Disposable Gloves | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory Coat | Standard lab coat. | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A dust mask may be used for large quantities of powder.[2] | Under normal use conditions with small quantities, specific respiratory protection is not necessary.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the stability and purity of this compound.
Handling:
-
Avoid Contact: Prevent contact with skin and eyes.[2]
-
Minimize Dust: Avoid creating and inhaling dust.[2]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
Storage:
-
Container: Keep the container tightly closed.[2]
-
Environment: Store in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Keep away from strong oxidizing agents.[2]
Emergency Procedures: First Aid
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water.[1] If irritation occurs, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is easy to do so. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[1] |
Disposal Plan
Unused this compound and its containers should be disposed of in accordance with local, state, and federal regulations. As it is not classified as a hazardous substance, small quantities can typically be disposed of with regular laboratory waste, provided they are not mixed with hazardous materials. For larger quantities, consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
